molecular formula C5H8Cl2O B146354 3,3-Bis(chloromethyl)oxetane CAS No. 78-71-7

3,3-Bis(chloromethyl)oxetane

Cat. No.: B146354
CAS No.: 78-71-7
M. Wt: 155.02 g/mol
InChI Key: CXURGFRDGROIKG-UHFFFAOYSA-N
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Description

3,3-Bis(chloromethyl)oxetane (BCMO), CAS 78-71-7, is a high-value chemical intermediate featuring an oxetane ring, primarily utilized in advanced polymer research and synthesis. This compound is a precursor for energetic polymers and specialized thermoplastics . Its primary research application is in the synthesis of poly(bis(azidomethyl)oxetane (PolyBAMO), an energetic polymer studied extensively as a propellant binder for rocket fuel formulations . The monomer unit is also the foundation for a thermoplastic resin trademarked as Penton . Furthermore, the oxetane ring's unique geometry is leveraged in synthesizing aromatic polyesters, where it imparts predetermined order and increases chain stiffness, leading to "rod-like" macromolecules and modifying the thermal behavior of the resulting materials . The synthesis of this compound is classically achieved through the cyclization of pentaerythritol trichlorohydrin in the presence of a non-organic base such as sodium hydroxide . The compound can be purified to a high degree, with commercial grades available at purities of >97.0% . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Handling and Safety: this compound requires careful handling. It is classified as fatal if inhaled and harmful if swallowed . It may also cause skin and eye irritation . For emergency situations, wear positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or pressure-demand supplied air respirator with escape SCBA and a fully-encapsulating, chemical resistant suit . Signs of acute exposure may include headache, dizziness, weakness, and nausea . The compound is air-sensitive and should be stored under inert gas (nitrogen or Argon), preferably in a cool and dark place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-bis(chloromethyl)oxetane
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InChI

InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2
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InChI Key

CXURGFRDGROIKG-UHFFFAOYSA-N
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Canonical SMILES

C1C(CO1)(CCl)CCl
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Molecular Formula

C5H8Cl2O
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Related CAS

25323-58-4
Record name Oxetane, 3,3-bis(chloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID9058816
Record name 3,3-Bis(chloromethyl)oxetane
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Molecular Weight

155.02 g/mol
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Physical Description

The monomer unit of a thermoplastic resin trademarked Penton., Natural, black, or olive green solid; [HSDB] "The monomer unit of a thermoplastic resin trademarked Penton. " mp = 18.9 deg C; [CAMEO] Liquid; [MSDSonline]
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Boiling Point

217 °F at 30 mmHg (EPA, 1998)
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Density

1.4
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Color/Form

Finely divided powder for coatings, Natural, black, or olive green molding powder.

CAS No.

78-71-7, 25323-58-4
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Record name Oxetane, 3,3-bis(chloromethyl)-
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Record name 3,3-BIS(CHLOROMETHYL)OXETANE
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Melting Point

66 °F (EPA, 1998)
Record name OXETANE, 3,3-BIS(CHLOROMETHYL)-
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Foundational & Exploratory

3,3-Bis(chloromethyl)oxetane CAS number 78-71-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Bis(chloromethyl)oxetane (CAS: 78-71-7)

Introduction

This compound, commonly abbreviated as BCMO, is a chlorinated ether with the CAS number 78-71-7.[1][2] It is a significant chemical intermediate primarily recognized as the monomer unit for the thermoplastic resin Penton, a polymer known for its high chemical resistance and thermal stability.[2][3][4] Additionally, BCMO serves as a crucial precursor in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO), which is under investigation for use as a propellant binder in rocket fuels.[1][5]

Due to its reactivity and toxicological profile, BCMO is classified as an extremely hazardous substance in the United States.[1][5] Its handling requires stringent safety protocols. This document provides a comprehensive technical overview of BCMO, including its chemical and physical properties, synthesis and purification protocols, key chemical reactions, applications, and safety information, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound[1][3]
CAS Number 78-71-7[1][6]
Synonyms BCMO, Penton, 3,3-Dichloromethyloxycyclobutane[1][2][7]
Molecular Formula C₅H₈Cl₂O[1][6]
Molecular Weight 155.02 g/mol [1][6]
EC Number 201-136-5[1][7]
RTECS Number RQ6826000[2][7]
InChI InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2[1][8]
InChIKey CXURGFRDGROIKG-UHFFFAOYSA-N[1][8]

| SMILES | ClCC1(CCl)COC1[1][6] |

Table 2: Physicochemical Properties

Property Value
Appearance Natural, black, or olive green solid; Colorless to light yellow liquid[1][2][4]
Form Solid, liquid, or finely divided powder for coatings[2][4][6]
Melting Point 18.7 - 20 °C[2][7][9]
Boiling Point 198 °C at 760 mmHg; 80-95 °C at 10 Torr[2][6][9]
Density 1.29 - 1.295 g/mL at 25 °C[1][2][6]
Refractive Index n20/D 1.486[2][6]

| Flash Point | 114 - 115.8 °C[2][7] |

Spectral Data

Detailed spectral data is available for the characterization of BCMO.

  • ¹H NMR: A ¹H NMR spectrum in CDCl₃ shows two singlets, corresponding to the two pairs of equivalent methylene (B1212753) protons.[2] The reported peaks are δ 4.47 (s, 4H) and 3.95 (s, 4H).[2]

  • ¹³C NMR: The ¹³C NMR spectrum is available for structural confirmation.[10]

  • IR and Mass Spectrometry: IR and Mass spectra data have also been documented.[4]

Synthesis and Purification

BCMO can be synthesized through several routes, primarily involving intramolecular cyclization reactions.

Synthesis Pathways

The most common laboratory and industrial synthesis involves the cyclization of a substituted propanol.[1][2] One well-documented method starts from 3-chloro-2,2-dichloromethylpropan-1-ol, which undergoes intramolecular cyclization upon treatment with a base.[2] Another established route is the cyclization of pentaerythritol (B129877) trichlorohydrin using a non-organic base like sodium hydroxide (B78521).[1][5]

G start 3-chloro-2,2-dichloromethylpropan-1-ol reagents + Potassium Hydroxide + Ethanol (B145695) (Solvent) start->reagents process Heat & Reflux (3 hours) reagents->process workup Workup (Cool, Dilute, Filter, Concentrate) process->workup end This compound (80% Yield) workup->end

Figure 1: Workflow for BCMO synthesis from 3-chloro-2,2-dichloromethylpropan-1-ol.
Experimental Protocols

Protocol 1: Synthesis from 3-chloro-2,2-dichloromethylpropan-1-ol [2]

  • A mixture of 3-chloro-2,2-dichloromethylpropan-1-ol (1.0 g, 5.22 mmol) and potassium hydroxide (0.345 g, 85% purity, 5.22 mmol) in ethanol (2 mL) is prepared in a round-bottom flask.

  • The mixture is heated to reflux and maintained for 3 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (B1210297) (10 mL) and filtered to remove the solid potassium chloride precipitate.

  • The filtrate is concentrated under reduced pressure to yield this compound (0.65 g, 80% yield) as a colorless liquid.

Protocol 2: General Synthesis from Pentaerythritol Trichlorohydrin [1][5]

  • Pentaerythritol is first chlorinated to produce pentaerythritol trichlorohydrin.

  • The resulting trichlorohydrin is then treated with a non-organic base, such as sodium hydroxide, in a suitable solvent.

  • The base facilitates an intramolecular Williamson ether synthesis (cyclization) to form the oxetane (B1205548) ring, yielding BCMO.

Purification Methods

Protocol 3: General Purification of BCMO [2][4]

  • To remove peroxide impurities, shake the crude BCMO with an aqueous solution of sodium bicarbonate (NaHCO₃) or ferrous sulfate (B86663) (FeSO₄).

  • Separate the organic layer using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Distill the product under reduced pressure, adding a small amount of calcium hydride (CaH₂) to ensure dryness.

Chemical Reactivity and Key Reactions

BCMO's reactivity is dominated by the strained oxetane ring and the two primary alkyl chloride groups. The strained ring is susceptible to ring-opening polymerization, while the chloromethyl groups can undergo nucleophilic substitution.

Key Reaction Pathways

BCMO is a versatile monomer. It undergoes cationic ring-opening polymerization, initiated by Lewis acids, to form the thermoplastic poly(this compound), known commercially as Penton.[3][5] Furthermore, the chloromethyl groups can be substituted, for instance, by reaction with sodium azide (B81097) to produce 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), the monomer for the energetic polymer PolyBAMO.[1][5]

G cluster_poly Cationic Ring-Opening Polymerization cluster_subst Nucleophilic Substitution BCMO This compound (BCMO) catalyst_poly Lewis Acid Catalyst (e.g., BF₃·OEt₂) BCMO->catalyst_poly reagent_subst Sodium Azide (NaN₃) + Phase Transfer Catalyst BCMO->reagent_subst polymer Poly(this compound) (Penton Resin) catalyst_poly->polymer Initiates product_subst 3,3-Bis(azidomethyl)oxetane (BAMO) reagent_subst->product_subst Substitutes Cl with N₃

Figure 2: Key reaction pathways of this compound (BCMO).
Experimental Protocols

Protocol 4: General Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) [1][5]

  • BCMO is dissolved in a suitable solvent system.

  • Sodium azide (NaN₃) is added to the solution.

  • The reaction is conducted in an alkaline medium, and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is added to facilitate the reaction between the aqueous and organic phases.

  • The reaction mixture is stirred at a controlled temperature until the substitution is complete, which can be monitored by techniques like TLC or GC.

  • Standard aqueous workup and purification by chromatography or distillation yields the BAMO product.

Protocol 5: General Cationic Ring-Opening Polymerization [5][11]

  • Highly purified BCMO monomer is charged into a dry reactor under an inert atmosphere (e.g., nitrogen or argon).

  • A suitable solvent may be used, although bulk polymerization is also possible.[12]

  • A catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is introduced to initiate the polymerization.

  • The reaction is often exothermic and requires temperature control. The polymerization proceeds via the opening of the oxetane ring to form a linear polyether chain.

  • The reaction is terminated by the addition of a quenching agent (e.g., methanol). The resulting polymer is then precipitated, washed, and dried.

Applications

The primary applications of BCMO stem from its role as a monomer and chemical intermediate.

  • Thermoplastic Resins: It is the monomer for the thermoplastic resin Penton, which exhibits excellent chemical resistance, low water absorption, and dimensional stability, making it suitable for solid and lined valves, pumps, pipes, and fittings.[3][4]

  • Energetic Materials: BCMO is a key intermediate for synthesizing PolyBAMO, an energetic polymer used as a binder in rocket propellant and explosive formulations.[1][5]

  • Chemical Synthesis: It serves as a building block in organic synthesis, including in the preparation of intermediates for pharmaceuticals, pesticides, and dyes.[11] For example, it has been used in the synthesis of novel pyrrolopyridine derivatives as potential HIV inhibitors and in compounds for the treatment of diseases characterized by elevated β-amyloid deposits.[11]

  • Coatings and Inks: The compound is used in the preparation of light-curing inks and polymer materials for coatings, adhesives, and sealants.[2][11]

Safety and Toxicology

BCMO is a hazardous substance that requires careful handling.

Hazard Classification

Table 3: Safety and Hazard Information

Category Details
GHS Pictograms GHS06 (Toxic), GHS07 (Exclamation Mark)[1]
GHS Signal Word Danger[13]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH330: Fatal if inhaledH335: May cause respiratory irritation[1][13]
Precautionary Statements P260, P280, P284, P304+P340, P310, P405[1]
NFPA 704 Diamond Health: 3, Flammability: 1, Instability: 0[1]

| Designation | Extremely Hazardous Substance (United States)[1] |

Toxicological Profile

Table 4: Toxicological Data

Endpoint Species Value

| LD50 (oral) | Rat | 600 mg/kg[2] |

  • Acute Effects: Ingestion or inhalation can be poisonous.[2][4] Acute exposure may lead to headache, dizziness, weakness, nausea, and irritation of the eyes, skin, and respiratory tract.[3][14]

  • Chronic Effects: Prolonged exposure may cause kidney damage, lacrimation, and somnolence.[1] It may also lead to allergic hypersensitivity dermatitis or asthma.[3][14]

Handling and First Aid
  • Handling: Handle in a well-ventilated place, preferably a fume hood.[15] Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[15] Avoid contact with skin and eyes and prevent the formation of aerosols.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[11][15]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[15]

References

what is 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3-Bis(chloromethyl)oxetane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BCMO) is a strained heterocyclic compound of significant interest in polymer chemistry. Its unique four-membered ether ring structure, substituted with two chloromethyl groups, imparts a high degree of reactivity, making it a valuable monomer for the synthesis of specialized polymers. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of BCMO. Detailed experimental protocols for its synthesis and polymerization are presented, along with a summary of its toxicological profile. While the oxetane (B1205548) core is of growing interest in medicinal chemistry, the primary applications of BCMO remain in materials science, particularly in the production of the chemically resistant thermoplastic known as Penton and as a precursor to energetic polymers.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a black or olive green solid.[1] It is characterized by its high reactivity, which is attributed to the strained oxetane ring. The physical and chemical properties of BCMO are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₈Cl₂O[2]
Molecular Weight 155.02 g/mol [1][2]
CAS Number 78-71-7[2]
Appearance Black or olive green solid[1]
Density 1.29 g/mL at 25 °C
Melting Point 18.9 °C (66.0 °F; 292.0 K)[1]
Boiling Point 198 °C (lit.)
Refractive Index n20/D 1.486 (lit.)
InChI 1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2
SMILES ClCC1(CCl)COC1

Synthesis of this compound

The synthesis of BCMO typically proceeds through the cyclization of a pentaerythritol (B129877) derivative. Two common methods are outlined below.

Synthesis from Pentaerythritol Trichlorohydrin

A prevalent method for the synthesis of BCMO involves the intramolecular cyclization of pentaerythritol trichlorohydrin. This reaction is carried out in the presence of a non-organic base, such as sodium hydroxide (B78521).[1] The base facilitates the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace a chlorine atom, forming the strained oxetane ring.

Synthesis_from_Pentaerythritol_Trichlorohydrin start Pentaerythritol Trichlorohydrin product This compound (BCMO) start->product Intramolecular Cyclization reagent Sodium Hydroxide (Base) reagent->product

Synthesis of BCMO from Pentaerythritol Trichlorohydrin.
Synthesis from 3-Chloro-2,2-dichloromethylpropan-1-ol

Another synthetic route involves the reaction of 3-chloro-2,2-dichloromethylpropan-1-ol with a base like potassium hydroxide in an alcoholic solvent.

Experimental Protocol:

  • A mixture of 3-chloro-2,2-dichloromethylpropan-1-ol (1.0 g, 5.22 mmol) and potassium hydroxide (0.345 g, 85% purity, 5.22 mmol) in ethanol (B145695) (2 mL) is prepared.[3]

  • The mixture is heated and refluxed for 3 hours.[3]

  • Upon completion of the reaction, the mixture is cooled to room temperature.[3]

  • The cooled mixture is diluted with ethyl acetate (B1210297) (10 mL) and filtered to remove any solid byproducts.[3]

  • The filtrate is then concentrated under reduced pressure to yield this compound as a colorless liquid (0.65 g, 80% yield).[3]

Applications of this compound

The primary application of BCMO lies in polymer chemistry, where it serves as a monomer for the synthesis of poly(this compound), a thermoplastic commercially known as Penton.[4] This polymer is noted for its exceptional chemical resistance and thermal stability.[4]

Cationic Ring-Opening Polymerization

The polymerization of BCMO proceeds via a cationic ring-opening mechanism. The high strain energy of the oxetane ring facilitates this process. The polymerization can be initiated by photo-acid generators, which allows for photocurable applications.[5]

Cationic_Ring_Opening_Polymerization monomer This compound (BCMO) polymer Poly(this compound) (Penton) monomer->polymer Polymerization initiator Cationic Initiator (e.g., Photo-acid Generator) initiator->polymer

Cationic Ring-Opening Polymerization of BCMO.
Intermediate in Energetic Polymer Synthesis

BCMO is also a key intermediate in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO).[1] In this application, the chloromethyl groups of BCMO are substituted with azide (B81097) groups, and the resulting monomer is then polymerized.[1] PolyBAMO is under investigation as a potential propellant binder for rocket fuels.[1]

Spectral Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data
¹H NMR Available
¹³C NMR Available
IR Spectroscopy Available
Mass Spectrometry Available

Safety and Toxicology

This compound is classified as an extremely hazardous substance in the United States.[1] It is harmful if swallowed or inhaled and can cause irritation to the eyes, skin, and respiratory tract.[6] Acute exposure may lead to symptoms such as headache, dizziness, weakness, and nausea.[6] Ingestion can result in irritation of the esophagus and gastrointestinal tract.[6] Long-term exposure may lead to allergic hypersensitivity dermatitis or asthma.[6] It has been reported to cause kidney damage, lacrimation, and somnolence upon consumption.[1]

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear suitable protective clothing, including gloves and safety goggles.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire from electrostatic discharge.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Relevance to Drug Development

While the oxetane ring is an emerging motif in drug discovery, valued for its ability to act as a bioisostere for carbonyl and gem-dimethyl groups and to improve the physicochemical properties of drug candidates, there is currently no evidence to suggest that this compound itself is directly involved in specific biological signaling pathways.[7][8] Its high reactivity and toxicological profile make it an unlikely candidate for direct pharmaceutical applications. However, the study of oxetane chemistry, including the reactions of BCMO, can provide valuable insights for medicinal chemists in the design and synthesis of novel therapeutic agents containing the stable 3,3-disubstituted oxetane scaffold.[7]

Conclusion

This compound is a highly reactive and versatile monomer with significant applications in polymer science. Its ability to undergo cationic ring-opening polymerization has led to the development of chemically resistant and thermally stable materials. While its toxicological properties necessitate careful handling, its unique chemical characteristics continue to make it a subject of interest for materials scientists and chemists. For drug development professionals, while BCMO itself is not a therapeutic agent, the broader field of oxetane chemistry to which it belongs holds promise for the design of future pharmaceuticals with improved properties.

References

An In-depth Technical Guide to 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(chloromethyl)oxetane, a chlorinated ether, is a significant monomer in polymer chemistry. Its strained four-membered oxetane (B1205548) ring and the presence of two chloromethyl groups make it a versatile building block for the synthesis of various polymers with unique properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and chemical properties, synthesis, key reactions, and applications, with a focus on its role in the development of advanced materials.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] It is also known by other names such as 3,3-Dichloromethyloxycyclobutane and BCMO.[2]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound
CAS Number78-71-7
Molecular FormulaC5H8Cl2O
Molecular Weight155.02 g/mol [1][2]
InChIInChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2[1]
InChIKeyCXURGFRDGROIKG-UHFFFAOYSA-N[1]
Canonical SMILESC1C(CO1)(CCl)CCl[1]

Physicochemical Properties

This compound is a solid at room temperature and exhibits properties characteristic of chlorinated ethers.[2][3] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
AppearanceBlack or olive green solid[2]
Melting Point18.9 °C (66.0 °F; 292.0 K)[2]
Boiling Point95 °C (203 °F; 368 K) at 30 mmHg[1][2]
Density1.295 g/cm³[2]
Refractive Indexn20/D 1.486[3]

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the intramolecular cyclization of a pentaerythritol (B129877) derivative.[2]

Synthesis of this compound

Principle: The synthesis is achieved through the cyclization of pentaerythritol trichlorohydrin in the presence of a non-organic base, such as sodium hydroxide.[2] Another method involves the thermolysis of the cyclic sulphurous acid ester of pentaerythritol dichlorohydrin.[4]

Experimental Protocol (based on cyclization of pentaerythritol trichlorohydrin): [2]

  • Reactants: Pentaerythritol trichlorohydrin and a non-organic base (e.g., sodium hydroxide).

  • Solvent: The reaction is typically carried out in a suitable solvent that can facilitate the reaction and subsequent workup.

  • Procedure:

    • Dissolve pentaerythritol trichlorohydrin in the chosen solvent.

    • Slowly add the non-organic base to the solution while stirring. The base promotes the intramolecular nucleophilic substitution, leading to the formation of the oxetane ring.

    • Control the reaction temperature to prevent side reactions.

    • After the reaction is complete, neutralize any excess base.

    • Extract the product, this compound, using an appropriate organic solvent.

    • Purify the product through distillation under reduced pressure.

Note: For purification, shaking with aqueous NaHCO3 or FeSO4 can remove peroxides, followed by drying with anhydrous Na2SO4 and distillation under reduced pressure from a small amount of CaH2.[3][5]

Key Reactions and Applications

This compound is a valuable monomer for the synthesis of various polymers, most notably energetic polymers and thermoplastics.

Synthesis of Poly(bis(azidomethyl)oxetane) (PolyBAMO)

A significant application of this compound is as an intermediate in the synthesis of PolyBAMO, an energetic polymer with potential use as a propellant binder in rocket fuel.[2][6]

Reaction: The conversion of BCMO to 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) is achieved through a reaction with sodium azide (B81097).[2] This reaction is typically conducted in an alkaline solution with a phase transfer catalyst, such as tetrabutyl ammonium (B1175870) bromide, to facilitate the nucleophilic substitution of the chloride ions by azide ions.[2] The resulting BAMO monomer can then be polymerized.

Synthesis_of_BAMO BCMO This compound (BCMO) BAMO 3,3-Bis(azidomethyl)oxetane (BAMO) BCMO->BAMO Nucleophilic Substitution Reagents Sodium Azide (NaN3) Alkaline Solution Tetrabutyl Ammonium Bromide (Phase Transfer Catalyst)

Caption: Synthesis of BAMO from BCMO.

Cationic Ring-Opening Polymerization

The strained oxetane ring of this compound makes it susceptible to cationic ring-opening polymerization. This process leads to the formation of poly[this compound], a thermoplastic resin commercially known as Penton.[1][7] This polymer is noted for its excellent chemical resistance and thermal stability.[1]

The polymerization can be initiated by Lewis acids. The rate-determining step in the polymerization of BCMO is suggested to be the ring-opening of the tertiary oxonium ion.[8]

Polymerization_of_BCMO BCMO This compound (Monomer) Polymer Poly[this compound] (Penton) BCMO->Polymer Cationic Ring-Opening Polymerization Initiator Cationic Initiator (e.g., Lewis Acid)

Caption: Cationic Polymerization of BCMO.

Safety and Handling

This compound is classified as an extremely hazardous substance in the United States.[2] Exposure can cause a range of adverse health effects, including irritation of the eyes, skin, and respiratory tract, as well as more severe effects like kidney damage.[1][2]

Precautions for Safe Handling: [9]

  • Handle in a well-ventilated area.

  • Wear suitable protective clothing, including chemical-impermeable gloves.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

First Aid Measures: [1][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a monomer of significant industrial and research interest. Its unique chemical structure allows for the synthesis of high-performance polymers with applications ranging from chemically resistant thermoplastics to energetic materials for propellants. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe handling and effective utilization in the development of advanced materials. Researchers and professionals in drug development and materials science can leverage the versatile chemistry of this compound for innovative applications.

References

Synthesis of 3,3-Bis(chloromethyl)oxetane from Pentaerythritol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-bis(chloromethyl)oxetane (BCMO), a valuable intermediate in the production of energetic polymers and a building block in medicinal chemistry. The synthesis is a two-step process commencing from the readily available starting material, pentaerythritol (B129877). The first step involves the selective chlorination of pentaerythritol to yield pentaerythritol trichlorohydrin. The subsequent step is an intramolecular cyclization of the trichlorohydrin intermediate to form the desired oxetane (B1205548) ring.

Experimental Protocols

Step 1: Synthesis of Pentaerythritol Trichlorohydrin (3-Chloro-2,2-bis(chloromethyl)propan-1-ol)

This procedure is adapted from a well-established method for the selective chlorination of pentaerythritol.

Materials:

  • Pentaerythritol

  • Pyridine

  • Thionyl chloride

  • Ice

  • Water

  • 5-L four-necked round-bottomed flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer adapter

  • Condenser

  • Drierite drying tube

  • Heating mantle

Procedure:

  • A dry, 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer adapter, and a condenser is charged with 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.

  • A Drierite drying tube is attached to the condenser. The addition funnel is charged with 1.134 kg (9.53 mol) of thionyl chloride and then closed with a glass stopper.

  • The reaction flask is placed in an ice/water bath to manage the exothermic reaction.

  • Thionyl chloride is added dropwise to the vigorously stirred slurry over 4-5 hours. The rate of addition should be controlled to maintain the reaction temperature between 65-95°C and to prevent the white mist of HCl and SO2 from rising into the condenser.

  • Once the addition is complete, the ice bath is replaced with a heating mantle. The reaction mixture is heated to 120-130°C until the evolution of sulfur dioxide ceases. The color of the mixture will transition from orange-yellow to dark brown during this time.

  • After gas evolution has stopped, the flask is cooled, and 2 L of cold water is carefully added with stirring.

  • The brown-yellow crude product precipitates and is collected by filtration. The solid is washed with 2-3 L of water.

  • The dried crude product is a mixture of pentaerythritol tetrachloride and the desired pentaerythritol trichlorohydrin. The approximate yield of pentaerythritol trichlorohydrin is 57% (330 g).[1]

  • Purification (Optional but Recommended): Pentaerythritol trichlorohydrin can be separated from the tetrachloride byproduct by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound

This step involves the intramolecular cyclization of pentaerythritol trichlorohydrin via a Williamson ether synthesis mechanism, promoted by a strong base.[2][3][4] The following protocol is based on a similar procedure for the synthesis of 3,3-bis(bromomethyl)oxetane.[5]

Materials:

  • Pentaerythritol trichlorohydrin (crude or purified from Step 1)

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Suitable organic solvent (e.g., diethyl ether or dichloromethane)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reactor equipped with a mechanical stirrer, reflux condenser, and temperature control

Procedure:

  • The crude or purified pentaerythritol trichlorohydrin is charged into a reactor.

  • An aqueous solution of sodium hydroxide is added to the reactor.

  • The mixture is heated to reflux and maintained with vigorous stirring for approximately 12 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated. If no distinct organic layer is present, the product is extracted with a suitable organic solvent.

  • The organic layer is washed with water and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by distillation under reduced pressure.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Step 1: Pentaerythritol Trichlorohydrin Synthesis
Parameter Value
Starting MaterialPentaerythritol
ReagentsThionyl chloride, Pyridine
Product3-Chloro-2,2-bis(chloromethyl)propan-1-ol
Yield~57%
Product: this compound Properties
Property Value
Molecular FormulaC₅H₈Cl₂O
Molar Mass155.02 g/mol
AppearanceBlack or olive green solid
Melting Point18.9 °C
Boiling Point95 °C
Density1.295 g/cm³

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from pentaerythritol.

experimental_workflow Pentaerythritol Pentaerythritol Chlorination Step 1: Chlorination (SOCl₂, Pyridine, 65-130°C) Pentaerythritol->Chlorination Crude_Product Crude Product Mixture (Trichlorohydrin & Tetrachloride) Chlorination->Crude_Product Purification Purification (Fractional Distillation) Crude_Product->Purification Cyclization Step 2: Cyclization (NaOH, Reflux, 12h) Crude_Product->Cyclization Crude Input Trichlorohydrin Pentaerythritol Trichlorohydrin Purification->Trichlorohydrin Trichlorohydrin->Cyclization Purified Input Crude_BCMO Crude BCMO Cyclization->Crude_BCMO Final_Purification Purification (Distillation) Crude_BCMO->Final_Purification BCMO This compound Final_Purification->BCMO

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Pathway

The chemical transformations involved in the synthesis are depicted in the reaction pathway diagram below.

reaction_pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Intramolecular Cyclization Penta Pentaerythritol C(CH₂OH)₄ Penta_trichloro Pentaerythritol Trichlorohydrin (ClCH₂)₃CCH₂OH Penta->Penta_trichloro SOCl₂, Pyridine BCMO_intermediate Pentaerythritol Trichlorohydrin (ClCH₂)₃CCH₂OH BCMO_product This compound BCMO_intermediate->BCMO_product NaOH

Caption: Reaction pathway for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,3-Bis(chloromethyl)oxetane (BCMO), a significant intermediate in various chemical syntheses. The information is presented to support research, development, and handling of this compound.

Physical and Chemical Properties

This compound is a solid at room temperature.[1] It is also described as a liquid in some sources, which may depend on the purity and ambient temperature.[2][3] The compound is also characterized as a finely divided powder for coatings.

Table 1: Quantitative Physical Properties of this compound

PropertyValueConditions
Molecular Formula C₅H₈Cl₂O
Molecular Weight 155.02 g/mol
Melting Point 18.9 °C (66.0 °F; 292.0 K)
Boiling Point 198 °C (lit.)at 760 mmHg
95 °C
208.9 °Cat 760 mmHg
101 °Cat 27 mmHg
Density 1.29 g/mLat 25 °C (lit.)
1.236 g/cm³
1.4 g/cm³
Refractive Index 1.486at 20 °C (lit.)
Flash Point 115.8 °C
114 °C
Vapor Pressure 30 mmHgat 72°F
Appearance Solid
Colorless to light yellow liquid
Finely divided powderfor coatings

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of chemical compounds like this compound.

1. Determination of Melting Point

  • Apparatus: Capillary tube melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned to a clear liquid is recorded as the end of the range.

2. Determination of Boiling Point

  • Apparatus: Distillation apparatus (including a distillation flask, condenser, thermometer, and receiving flask), heating mantle.

  • Procedure:

    • A sample of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

    • The heating mantle is turned on, and the liquid is heated until it boils and its vapor begins to condense in the condenser.

    • The temperature is recorded when the vapor temperature stabilizes, which indicates the boiling point at the ambient atmospheric pressure. For vacuum distillation, the pressure is reduced to the desired level, and the temperature is recorded at that pressure.

3. Determination of Density

  • Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the liquid sample of this compound, ensuring no air bubbles are present. The temperature of the sample is recorded.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

4. Determination of Refractive Index

  • Apparatus: Refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • A few drops of the liquid this compound are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Logical Relationships in Synthesis

The synthesis of this compound is a key step in the production of other valuable compounds, such as energetic polymers. The following diagram illustrates the synthetic pathway from pentaerythritol (B129877) trichlorohydrin.

G A Pentaerythritol Trichlorohydrin C This compound (BCMO) A->C Cyclization B Sodium Hydroxide (Base) B->C E Poly(bis(azidomethyl)oxetane) (PolyBAMO) C->E Azidation D Sodium Azide D->E

Caption: Synthesis pathway of this compound and its subsequent conversion.

References

A Technical Guide to the Molecular Structure of 3,3-Bis(chloromethyl)oxetane (BCMO)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Bis(chloromethyl)oxetane, commonly abbreviated as BCMO, is a chlorinated heterocyclic organic compound. Its structure is characterized by a four-membered oxetane (B1205548) ring, which imparts significant ring strain and unique chemical reactivity. BCMO serves as a crucial monomer and intermediate in the synthesis of various polymers. Notably, it is the precursor to the thermoplastic resin known as Penton and a key intermediate in the synthesis of energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO), which is explored for applications in rocket propellants.[1][2][3] This guide provides an in-depth analysis of its molecular structure, properties, synthesis, and reactivity, tailored for researchers and professionals in chemistry and materials science.

Chemical Identity and Nomenclature

The fundamental identification of a chemical compound relies on standardized nomenclature and registry information. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 78-71-7[1][3][4]
Molecular Formula C₅H₈Cl₂O[1][2][4]
Molecular Weight 155.02 g/mol [1][3][4]
Common Synonyms BCMO, Penton, 3,3-Dichloromethyloxycyclobutane[1][2][3][5]
SMILES String ClCC1(CCl)COC1[4]
InChI Key CXURGFRDGROIKG-UHFFFAOYSA-N[1][4]

Molecular Structure

The molecular architecture of BCMO is defined by a central oxetane ring, a four-membered heterocycle containing one oxygen atom. The carbon atom at position 3 of this ring is a quaternary center, bonded to two chloromethyl (-CH₂Cl) groups. This specific arrangement is critical to its chemical behavior and polymerization characteristics.

2D molecular structure of this compound.

Physicochemical Properties

The physical properties of BCMO are well-documented and essential for its handling, processing, and application. It typically appears as a solid or liquid, depending on the ambient temperature, with a relatively high boiling point.

PropertyValue
Appearance White to light yellow solid or powder; can be a transparent liquid.[3][6]
Melting Point 18.9 °C (292.0 K)[3]
Boiling Point 198 °C (lit.)[4]
Density 1.29 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.486 (lit.)[4]

Spectroscopic Characterization

Spectroscopic data provides confirmation of the molecular structure of BCMO. While raw spectra are database-dependent, the expected characteristics are as follows:

  • ¹³C NMR: The spectrum is expected to show distinct signals for the quaternary carbon (C3), the two equivalent chloromethyl carbons (-CH₂Cl), and the two different methylene (B1212753) carbons of the oxetane ring (-CH₂-O and C-CH₂-C). The availability of ¹³C NMR data for BCMO has been noted in chemical databases.[7]

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the compound's mass. A characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) would be a definitive feature.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-O-C (ether) stretching, C-Cl stretching, and various CH₂ vibrational modes (stretching and bending).

Synthesis and Reactivity

BCMO is primarily synthesized through the cyclization of a pentaerythritol (B129877) derivative. Its reactivity is dominated by the strained oxetane ring and the two primary chloride groups, making it a versatile building block.

Experimental Protocol: Synthesis of BCMO

A common laboratory and industrial synthesis of BCMO involves the base-induced cyclization of pentaerythritol trichlorohydrin.[3]

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

  • Pentaerythritol trichlorohydrin

  • Sodium hydroxide (B78521) (NaOH) or other suitable non-organic base

  • Appropriate solvent (e.g., water or an aqueous-organic mixture)

Procedure:

  • A solution of pentaerythritol trichlorohydrin is prepared in a suitable reaction vessel.

  • An aqueous solution of sodium hydroxide is added dropwise to the trichlorohydrin solution under controlled temperature and vigorous stirring. The base promotes an intramolecular Williamson ether synthesis.

  • The hydroxyl group attacks one of the primary carbon atoms bearing a chlorine, displacing the chloride ion and forming the four-membered oxetane ring.

  • The reaction mixture is typically stirred for several hours to ensure complete cyclization.

  • Upon completion, the organic product (BCMO) is separated from the aqueous phase.

  • Purification is achieved through standard methods such as distillation or recrystallization to yield the final product.

reactant1 Pentaerythritol Trichlorohydrin process Intramolecular Cyclization reactant1->process reactant2 Sodium Hydroxide (Base) reactant2->process product This compound (BCMO) process->product bcmo BCMO (-CH₂Cl groups) reagent + Sodium Azide (NaN₃) + Phase Transfer Catalyst bcmo->reagent bamo BAMO (-CH₂N₃ groups) reagent->bamo

References

3,3-Bis(chloromethyl)oxetane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3,3-Bis(chloromethyl)oxetane (BCMO), a key intermediate in various chemical syntheses, including the production of energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO). Given its hazardous properties, a thorough understanding of its toxicology, proper handling procedures, and emergency response is critical for personnel in research and development environments.

Chemical and Physical Properties

Proper handling and storage protocols are informed by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₅H₈Cl₂O[1][2]
Molecular Weight 155.02 g/mol [1][3]
CAS Number 78-71-7[1][2]
Appearance Black or olive green solid/liquid[3][4]
Melting Point 18.7 - 18.9 °C (66.0 °F)[3][4]
Boiling Point 95 °C (203 °F) at 27 mmHg; 198 - 208.9 °C at 760 mmHg[3][4][5]
Density 1.236 - 1.295 g/cm³ at 25 °C[3][4]
Flash Point 114 - 115.8 °C[4]
Refractive Index n20/D 1.486[5]
Reactivity No rapid reaction with air or water. It is a chlorinated ether.[1]

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance, and exposure can lead to adverse health effects. It is designated as an extremely hazardous substance in the United States.[3]

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Acute Toxicity - Oral (Category 4)GHS07: Exclamation markWarningH302: Harmful if swallowed
Acute Toxicity - InhalationGHS06: ToxicDangerH330: Fatal if inhaled
Skin Corrosion/IrritationGHS07: Exclamation markWarningH315: Causes skin irritation
Eye Damage/IrritationGHS07: Exclamation markWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07: Exclamation markWarningH335: May cause respiratory irritation

Sources:[2][3][6]

Summary of Toxicological Effects:

  • Acute Effects: Signs of acute exposure may include headache, dizziness, weakness, and nausea.[1][7] Irritation to the eyes, skin, and respiratory tract is also a primary concern.[1][7] Ingestion can lead to irritation of the esophagus and gastrointestinal tract.[1][7] It is also a lacrimator, meaning it induces tearing.[1]

  • Chronic Effects: Longer-term exposure may result in allergic hypersensitivity dermatitis or asthma-like symptoms, including bronchospasm and wheezing.[1][7]

  • Organ-Specific Toxicity: The substance is a potential nephrotoxin, indicating a risk of kidney damage in occupational settings.[1][3] It is also identified as a neurotoxin affecting the central nervous system.[1]

Quantitative Toxicity Data:

TestSpeciesRouteValueReference
LC50MouseInhalation200 mg/m³ / 2 hours[1]

Experimental Protocols

Acute Inhalation Toxicity (LC50) - Representative Protocol (Based on OECD Guideline 403)

While the specific experimental report for the LC50 value of this compound is not publicly available, the methodology would have followed a standardized protocol similar to the OECD Guideline 403 for Acute Inhalation Toxicity.[1][6][7] This guideline aims to determine the health hazards associated with a single, short-term exposure to a substance via inhalation.[3]

Objective: To determine the median lethal concentration (LC50) of a test substance that causes mortality in 50% of the test animals after a specified exposure duration.[3]

Methodology:

  • Animal Selection: Healthy, young adult laboratory-bred animals, typically rats or mice (in this case, mice), are used.[2][7] Animals are acclimatized to laboratory conditions for at least five days before the study.[2]

  • Exposure Groups: At least three concentration levels of the test substance are used, with a sufficient number of animals in each group (typically 5-10 per sex) to allow for statistical analysis.[2][7]

  • Exposure System: Animals are exposed to the test substance in a dynamic inhalation exposure chamber, which ensures a stable and uniform concentration of the test article in the air.[3] The exposure can be "whole-body" or "nose-only."[2]

  • Exposure Duration: A standard exposure duration is typically 4 hours.[1][7] The cited LC50 for BCMO specifies a 2-hour exposure.

  • Monitoring During Exposure: Key parameters such as airflow, temperature (maintained at 22±3°C), and humidity (30-70%) are continuously monitored.[2] The actual concentration of the test substance in the breathing zone of the animals is measured.[2]

  • Post-Exposure Observation: Following exposure, the animals are observed for a period of at least 14 days.[1][7]

  • Data Collection: Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and nervous system), and body weight changes.[3][7]

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and a gross necropsy is performed to identify any pathological changes.[1][7]

  • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

OECD_403_Workflow cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_obs Observation Phase cluster_analysis Analysis Phase A Animal Selection & Acclimatization B Dose Range-Finding Study (Optional) A->B C Exposure to Test Substance (Multiple Concentrations) B->C D Monitor Chamber Conditions (Temp, Humidity, Concentration) C->D E 14-Day Observation Period D->E F Record Mortality & Clinical Signs E->F G Measure Body Weight E->G H Gross Necropsy F->H G->H I Statistical Analysis H->I J Determine LC50 Value I->J

Workflow for Acute Inhalation Toxicity Study (OECD 403).
Synthesis of this compound

A common laboratory and industrial synthesis method involves the cyclization of pentaerythritol (B129877) trichlorohydrin using a non-organic base like sodium hydroxide.[5] Another patented method describes the thermolysis of the cyclic sulfurous acid ester of pentaerythritol dichlorohydrin.[4]

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[6]

  • Skin Protection: Use chemical-impermeable gloves (e.g., butyl rubber, Viton®). Always inspect gloves for integrity before use.[6] A lab coat or chemical-resistant apron is required. For tasks with a high risk of splashing, impervious clothing should be worn.[6]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[6]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[6]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the work area.[6]

  • Use non-sparking tools to prevent ignition sources.[6]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials and foodstuff containers.[6]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[6]

Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][7]
Eye Contact Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]
Accidental Release Measures

A prompt and well-coordinated response is necessary to mitigate the risks associated with a spill.

Spill_Response_Workflow cluster_ppe Containment Phase cluster_cleanup Cleanup Phase start Spill Occurs assess Assess the Spill (Size, Location, Hazards) start->assess evacuate Evacuate Immediate Area assess->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe ventilate Ensure Adequate Ventilation (Close doors, use fume hood) ppe->ventilate contain Contain the Spill (Use absorbent dikes) ventilate->contain absorb Absorb Spilled Material contain->absorb collect Collect Contaminated Materials (Use non-sparking tools) absorb->collect package Package for Disposal (Label as hazardous waste) collect->package decontaminate Decontaminate the Area package->decontaminate report Complete Incident Report decontaminate->report

Logical workflow for responding to a chemical spill.

Personal Precautions:

  • Evacuate personnel to a safe area, upwind of the spill.[6]

  • Ensure adequate ventilation and remove all sources of ignition.[6]

  • Wear appropriate personal protective equipment (PPE) as described in Section 4.[6]

Environmental Precautions:

  • Prevent the chemical from entering drains, sewers, or waterways.[6]

Methods for Cleaning Up:

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[6]

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Conclusion

This compound is a valuable chemical intermediate with significant associated hazards. A comprehensive understanding and strict implementation of the safety and handling procedures outlined in this guide are essential to minimize risk and ensure a safe working environment for all laboratory personnel. Always consult the most current Safety Data Sheet (SDS) for this chemical before use.

References

Navigating the Solubility Landscape of 3,3-Bis(chloromethyl)oxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Bis(chloromethyl)oxetane (BCMO), a key intermediate in the synthesis of energetic polymers such as poly(bis(azidomethyl)oxetane) (PolyBAMO), presents unique handling and processing challenges due to its physical and chemical properties. A thorough understanding of its solubility in various common solvents is paramount for its effective use in research and development, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of the available solubility information for BCMO, addresses the current gap in quantitative data, and offers general guidance based on the solubility characteristics of analogous chemical structures.

Introduction

This compound (BCMO) is a cyclic ether with the chemical formula C₅H₈Cl₂O. Its structure, featuring a four-membered oxetane (B1205548) ring with two chloromethyl substituents, contributes to its utility as a monomer in polymerization reactions. The handling and application of BCMO in various synthetic procedures necessitate a clear understanding of its solubility profile. This document aims to consolidate the known information regarding the solubility of BCMO and provide a framework for its practical application.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of BCMO is presented in Table 1. These properties influence its behavior in different solvent systems.

PropertyValue
Molecular Formula C₅H₈Cl₂O
Molar Mass 155.02 g/mol
Appearance Black or olive green solid[1]
Melting Point 18.9 °C (66.0 °F; 292.0 K)[1]
Boiling Point 95 °C (203 °F; 368 K)[1]
Density 1.295 g/cm³[1]

Solubility of this compound

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common solvents. No empirical values in formats such as grams per 100 mL or moles per liter have been published. This lack of data necessitates a qualitative assessment based on the general principles of solubility and the known characteristics of its chemical class.

Qualitative Solubility Assessment

Based on the chemical structure of BCMO and the general solubility rules for ethers, a qualitative assessment of its solubility can be inferred:

  • Water: Ethers exhibit limited solubility in water due to their ability to act as hydrogen bond acceptors. However, the solubility of ethers decreases as the number of carbon atoms increases.[2][3] The presence of two hydrophobic chloromethyl groups in BCMO is expected to further reduce its aqueous solubility.[4] Therefore, BCMO is predicted to be sparingly soluble to insoluble in water.

  • Organic Solvents: Ethers are generally miscible with a wide range of organic solvents.[5] This is attributed to their ability to engage in dipole-dipole interactions and van der Waals forces with other organic molecules. It is anticipated that BCMO will exhibit good solubility in common organic solvents, particularly those with moderate to low polarity.

A qualitative summary of the expected solubility of BCMO is presented in Table 2.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly soluble to Insoluble in Water; Likely soluble in AlcoholsThe hydrophobic chloromethyl groups limit aqueous solubility. Alcohols are more accommodating due to their alkyl chains.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Likely SolubleThese solvents can engage in dipole-dipole interactions with the ether and chloromethyl groups.
Nonpolar Toluene, Hexane, Diethyl etherLikely Soluble"Like dissolves like" principle suggests solubility in nonpolar and weakly polar solvents.
Chlorinated Dichloromethane, ChloroformLikely SolubleStructural similarity and compatible intermolecular forces suggest good solubility.

Experimental Protocol for Solubility Determination

In the absence of published data, a standardized experimental protocol is required to quantitatively determine the solubility of BCMO. A general workflow for such a determination is outlined below.

G General Workflow for Solubility Determination A Weigh a precise amount of this compound C Add solvent incrementally to the solute at a constant temperature A->C B Select a range of common solvents B->C D Agitate the mixture to ensure thorough mixing C->D E Observe for complete dissolution of the solid D->E F Record the volume of solvent required E->F G Calculate solubility (e.g., in g/100mL or mol/L) F->G H Repeat for each selected solvent G->H H->C Next Solvent I Tabulate and analyze the results H->I

Caption: A flowchart illustrating a typical experimental procedure for determining the solubility of a solid compound in various solvents.

Conclusion

While specific quantitative data on the solubility of this compound in common solvents is currently unavailable in the public domain, a qualitative assessment based on its chemical structure as a chlorinated ether provides valuable guidance for its handling and use. It is anticipated to have low solubility in water and good solubility in a range of common organic solvents. For applications requiring precise solubility values, experimental determination following a standardized protocol is strongly recommended. The information and methodologies presented in this guide offer a foundational understanding for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide on the Thermal Stability of 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(chloromethyl)oxetane (BCMO), a cyclic ether with the CAS number 78-71-7, is a significant intermediate in the synthesis of advanced materials, most notably energetic polymers such as poly(bis(azidomethyl)oxetane) (PolyBAMO), which is under investigation for applications as a propellant binder in rocket fuels.[1] Understanding the thermal stability of the BCMO monomer is crucial for ensuring safe handling, storage, and polymerization processes, as well as for predicting the thermal properties of the resulting polymers.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of BCMO is presented in Table 1. This data has been compiled from various chemical safety and supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₅H₈Cl₂O[1][2]
Molecular Weight 155.02 g/mol [1][2]
Appearance Black or olive green solid[1]
Melting Point 18.9 °C (66.0 °F; 292.0 K)[1]
Boiling Point 198 °C (388.4 °F; 471.15 K) (at 760 mmHg)[2]
Density 1.295 g/cm³[1]
CAS Number 78-71-7[1][2]

Thermal Stability Analysis

While specific quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for the BCMO monomer is not extensively reported in peer-reviewed literature, its application as a precursor for energetic materials suggests that it possesses a degree of thermal stability. The thermal behavior of polymers derived from BCMO, such as poly(3,3-bis(azidomethyl)oxetane), has been studied, indicating that the oxetane (B1205548) ring structure can form thermally stable polymeric chains.[3][4]

General Considerations for Thermal Stability

The oxetane ring in BCMO is a strained four-membered heterocycle, which can influence its reactivity and thermal stability. Ring-opening polymerization is a common reaction for oxetanes, often initiated by heat or catalysts.[5] The presence of two chloromethyl substituents on the same carbon atom also influences the molecule's stability and reactivity.

Experimental Protocols for Thermal Analysis

The following sections describe generalized experimental protocols for TGA and DSC that can be adapted for the thermal analysis of this compound. These are based on standard methodologies for the analysis of reactive monomers and energetic material precursors.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of BCMO.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, representative sample of BCMO (typically 2-5 mg) is accurately weighed into a clean, inert TGA pan (e.g., aluminum or platinum).

  • Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below its melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 400 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve, DTG).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, and identify any exothermic or endothermic decomposition events of BCMO.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small sample of BCMO (typically 1-3 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Melting Endotherm: The peak corresponding to the melting of BCMO.

    • Decomposition Exotherm(s) or Endotherm(s): Peaks indicating thermal decomposition events. The onset temperature and enthalpy of these events can be calculated.

Visualizations

Synthesis of this compound

The synthesis of BCMO typically involves the cyclization of a suitable precursor. A common method is the intramolecular Williamson ether synthesis from pentaerythritol (B129877) trichlorohydrin in the presence of a base.[1]

BCMO_Synthesis Pentaerythritol Pentaerythritol Trichlorohydrin BCMO This compound (BCMO) Pentaerythritol->BCMO Intramolecular Williamson Ether Synthesis Base Base (e.g., NaOH) Base->BCMO Deprotonation

Caption: Synthesis of BCMO via intramolecular cyclization.

General Workflow for Thermal Stability Analysis

The logical flow for assessing the thermal stability of a chemical compound like BCMO is outlined below.

Thermal_Analysis_Workflow Sample Sample Preparation (BCMO) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Data_TGA TGA Data: - Onset of Decomposition - Mass Loss Profile TGA->Data_TGA Data_DSC DSC Data: - Melting Point - Decomposition Enthalpy - Exothermic/Endothermic Events DSC->Data_DSC Analysis Data Analysis and Interpretation Data_TGA->Analysis Data_DSC->Analysis Report Thermal Stability Report Analysis->Report

Caption: General workflow for thermal analysis.

Conclusion

This compound is a key monomer for which thermal stability is a critical parameter for its safe handling and application in polymer synthesis. While specific TGA and DSC data for the monomer are not widely available in the public domain, this guide provides the known physicochemical properties and outlines the standard experimental protocols for its thermal characterization. Further research is warranted to generate and publish comprehensive thermal stability data for BCMO to support its use in advanced material applications.

References

An In-depth Technical Guide to the Core Chemical Reactions of 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(chloromethyl)oxetane (BCMO) is a strained heterocyclic compound of significant interest in polymer chemistry and materials science. Its unique four-membered ether ring, substituted with two chloromethyl groups, provides a versatile platform for a variety of chemical transformations. This technical guide delves into the core chemical reactions of BCMO, providing a detailed overview of its synthesis, polymerization, and derivatization into energetic materials. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of polymer synthesis, energetic materials development, and medicinal chemistry.

Core Chemical Reactions

The primary chemical transformations involving this compound can be categorized into three main areas: its synthesis, its ring-opening polymerization, and its conversion to energetic materials.

Synthesis of this compound (BCMO)

The most common and industrially relevant method for the synthesis of BCMO involves the cyclization of a pentaerythritol (B129877) derivative.

Reaction Scheme:

Experimental Protocol:

A detailed experimental procedure for the synthesis of pentaerythritol trichlorohydrin, a precursor to BCMO, is outlined below. The subsequent cyclization to BCMO is typically achieved through treatment with a non-organic base like sodium hydroxide[1].

Synthesis of Pentaerythritol Trichlorohydrin [2]

  • Materials:

    • Pentaerythritol: 417 g (3.06 mol)

    • Pyridine: 730 g (9.24 mol)

    • Thionyl chloride: 1.134 kg (9.53 mol)

  • Procedure:

    • A 5-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser is charged with pentaerythritol and pyridine.

    • Thionyl chloride is added dropwise to the stirred slurry over 4-5 hours, maintaining the reaction temperature between 65-95°C.

    • After the addition is complete, the reaction mixture is heated to 120-130°C until the evolution of sulfur dioxide ceases.

    • The mixture is then cooled, and 2 L of cold water is added with stirring to precipitate the product.

    • The crude product is filtered, washed with water, and dried. This yields a mixture of pentaerythritol tetrachloride and pentaerythritol trichlorohydrin.

  • Yield: The reported yield of the crude product containing pentaerythritol trichlorohydrin is approximately 57% (330 g) from the starting pentaerythritol.

The subsequent cyclization of pentaerythritol trichlorohydrin to BCMO is achieved by reacting it with a strong base, such as sodium hydroxide, in a suitable solvent.

Another patented method describes the preparation of BCMO by the thermolysis of the cyclic sulphurous acid ester of pentaerythritol dichlorohydrin in the presence of onium compounds[3].

Logical Relationship for BCMO Synthesis:

BCMO_Synthesis Pentaerythritol Pentaerythritol Pentaerythritol_Trichlorohydrin Pentaerythritol Trichlorohydrin Pentaerythritol->Pentaerythritol_Trichlorohydrin Thionyl Chloride, Pyridine BCMO This compound Pentaerythritol_Trichlorohydrin->BCMO Sodium Hydroxide

Synthesis of this compound.
Cationic Ring-Opening Polymerization (CROP) of BCMO

The high ring strain of the oxetane (B1205548) ring in BCMO makes it susceptible to ring-opening polymerization, particularly through a cationic mechanism. This reaction leads to the formation of poly(this compound) (PBCMO), a thermoplastic polymer commercially known as Penton.

Reaction Scheme:

Mechanism of Cationic Ring-Opening Polymerization:

The cationic ring-opening polymerization of oxetanes can proceed through two primary mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism[4]. The initiation step involves the reaction of the oxetane oxygen with a cationic initiator, such as a Lewis acid (e.g., BF₃·OEt₂) or a protic acid, to form a tertiary oxonium ion. Propagation then occurs via nucleophilic attack of a monomer on the activated species.

Experimental Protocol for Cationic Ring-Opening Polymerization of BCMO:

While specific detailed protocols with quantitative data for the homopolymerization of BCMO are proprietary and less commonly published, the general procedure involves the use of a cationic initiator in a dry, inert solvent.

  • General Procedure:

    • Purified BCMO is dissolved in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

    • A catalytic amount of a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), is added to the solution.

    • The polymerization is allowed to proceed at a controlled temperature until the desired molecular weight is achieved.

    • The reaction is then terminated by the addition of a quenching agent (e.g., methanol).

    • The resulting polymer, PBCMO, is isolated by precipitation in a non-solvent and dried.

Quantitative Data for a Related Oxetane Polymerization:

In a study on the photopolymerization of 3-benzyloxymethyl-3-ethyl-oxetane, it was observed that with a triphenylsulphonium hexafluoroantimonate photoinitiator, 40% of the monomer was consumed within the first 5 minutes[5]. After 100 hours, the polymerization mixture consisted of 8.2% monomer, 75.4% polymer, and 16.4% tertiary oxonium ion[5]. This highlights the rapid nature of the initial ring-opening and the persistence of the active cationic species.

CROP Mechanism Diagram:

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation BCMO BCMO Oxonium_Ion Tertiary Oxonium Ion BCMO->Oxonium_Ion Protonation Initiator Initiator (e.g., H+) Initiator->Oxonium_Ion Growing_Chain Growing Polymer Chain (Activated Chain End) Oxonium_Ion->Growing_Chain Ring Opening Elongated_Chain Elongated Polymer Chain Growing_Chain->Elongated_Chain Nucleophilic Attack Monomer BCMO Monomer Monomer->Elongated_Chain

Cationic Ring-Opening Polymerization Mechanism.
Synthesis of Energetic Materials

BCMO is a key precursor in the synthesis of energetic polymers, most notably poly(3,3-bis(azidomethyl)oxetane) (PBAMO). This is achieved through a nucleophilic substitution reaction where the chloromethyl groups are replaced by azido (B1232118) groups.

Reaction Scheme:

Experimental Protocol for the Synthesis of PBAMO from PBCMO:

  • Materials:

  • Procedure:

    • PBCMO is dissolved in a suitable solvent such as DMF.

    • Sodium azide and a catalytic amount of tetrabutylammonium bromide are added to the solution.

    • The reaction mixture is heated with stirring for a specified period to ensure complete substitution.

    • After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like water or methanol.

    • The resulting energetic polymer, PBAMO, is filtered, washed thoroughly to remove residual salts and solvent, and dried under vacuum.

Quantitative Data:

While specific yields for the azidation of PBCMO can vary depending on the reaction conditions, the goal is typically to achieve near-complete substitution of the chloro groups with azido groups, as the energetic properties of the polymer are directly related to the azide content.

Experimental Workflow for Energetic Polymer Synthesis:

Energetic_Polymer_Workflow Start Start: this compound (BCMO) Polymerization Cationic Ring-Opening Polymerization Start->Polymerization PBCMO Poly(this compound) (PBCMO) Polymerization->PBCMO Azidation Nucleophilic Substitution (NaN₃, Phase Transfer Catalyst) PBCMO->Azidation PBAMO Poly(3,3-bis(azidomethyl)oxetane) (PBAMO) Azidation->PBAMO Purification Purification (Precipitation, Washing, Drying) PBAMO->Purification Final_Product Final Product: Energetic Polymer Purification->Final_Product

Workflow for the Synthesis of PBAMO from BCMO.

Quantitative Data Summary

ReactionReactantsKey Reagents/CatalystsTypical ConditionsProductReported Yield/ConversionReference
BCMO Synthesis PentaerythritolThionyl Chloride, Pyridine65-130°CPentaerythritol Trichlorohydrin~57% (crude)[2]
Pentaerythritol TrichlorohydrinSodium Hydroxide-This compound-[1]
CROP of BCMO This compoundLewis Acids (e.g., BF₃·OEt₂)Controlled TemperaturePoly(this compound)High[6]
Azidation of PBCMO Poly(this compound)Sodium Azide, Tetrabutylammonium BromideElevated TemperaturePoly(3,3-bis(azidomethyl)oxetane)Near-quantitative substitution[1]

Conclusion

This compound is a valuable monomer that undergoes several key chemical reactions, enabling the synthesis of a range of polymeric materials. Its synthesis from pentaerythritol derivatives provides a route to this important building block. The cationic ring-opening polymerization of BCMO yields a chemically resistant thermoplastic, while its conversion to poly(3,3-bis(azidomethyl)oxetane) is crucial for the development of advanced energetic materials. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this versatile oxetane derivative. Further research into optimizing reaction conditions and exploring novel applications of BCMO and its polymers will undoubtedly continue to advance the fields of materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of poly(3,3-bis(chloromethyl)oxetane) (PBCMO) through cationic ring-opening polymerization (CROP) of the this compound (BCMO) monomer. This document includes detailed experimental protocols, data presentation, and potential applications, particularly focusing on its relevance to the field of drug development.

Introduction

This compound is a strained four-membered cyclic ether that readily undergoes ring-opening polymerization to yield poly(this compound), a linear polyether.[1] This thermoplastic polymer, formerly known commercially as Penton®, is notable for its high resistance to chemicals and thermal degradation.[2] The polymerization is typically initiated cationically, leveraging the high ring strain of the oxetane (B1205548) monomer.[3]

The resulting polymer possesses two chloromethyl side groups per repeating unit, which serve as reactive handles for post-polymerization modification. This functionality opens up possibilities for tailoring the polymer's properties for a variety of applications, including as a precursor for energetic materials like poly(bis(azidomethyl)oxetane) (PolyBAMO) and potentially as a scaffold for materials in biomedical applications.[4][5] While PBCMO itself is hydrophobic and not inherently biocompatible, its chemical structure provides a versatile platform for the synthesis of more complex and functional polymers.

Cationic Ring-Opening Polymerization of BCMO

The cationic ring-opening polymerization of BCMO is the most common method for the synthesis of PBCMO. The reaction proceeds via the cleavage of the ether bond in the oxetane ring, initiated by a cationic species.

Mechanism of Cationic Ring-Opening Polymerization:

The polymerization is generally understood to proceed through the following steps:

  • Initiation: A cationic initiator, typically a Lewis acid, reacts with the oxygen atom of the oxetane ring to form a tertiary oxonium ion.

  • Propagation: The strained oxonium ion undergoes nucleophilic attack by another monomer molecule, leading to the opening of the ring and the propagation of the polymer chain. This process repeats, adding monomer units to the growing chain.

  • Termination: The polymerization can be terminated by various mechanisms, including reaction with a terminating agent or chain transfer to monomer or solvent.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., BF₃·OEt₂) Monomer BCMO Monomer Initiator->Monomer Activation Oxonium_Ion Tertiary Oxonium Ion Monomer->Oxonium_Ion Formation Growing_Chain Growing Polymer Chain Another_Monomer BCMO Monomer Growing_Chain->Another_Monomer Nucleophilic Attack Elongated_Chain Elongated Polymer Chain Another_Monomer->Elongated_Chain Ring-Opening Elongated_Chain->Growing_Chain Chain Growth Terminating_Agent Terminating Agent Elongated_Chain->Terminating_Agent Reaction Final_Polymer PBCMO Polymer Terminating_Agent->Final_Polymer Formation G Start Start Dry_Apparatus Dry Reaction Vessel Start->Dry_Apparatus Add_Reagents Charge with BCMO and CH₂Cl₂ Dry_Apparatus->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Initiator Add BF₃·OEt₂ Solution Cool->Add_Initiator Polymerize Polymerize at 0 °C Add_Initiator->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Purify Redissolve and Re-precipitate Precipitate->Purify Dry Dry under Vacuum Purify->Dry End End: PBCMO Polymer Dry->End G cluster_modification Chemical Modification cluster_applications Potential Drug Development Applications PBCMO PBCMO Polymer (-CH₂Cl side groups) Hydrophilization Hydrophilization (e.g., PEGylation) PBCMO->Hydrophilization Biofunctionalization Biofunctionalization (e.g., Drug Conjugation) PBCMO->Biofunctionalization Crosslinking Crosslinking (e.g., Hydrogel Formation) PBCMO->Crosslinking Micelles Drug-loaded Micelles/ Nanoparticles Hydrophilization->Micelles Targeted_Delivery Targeted Drug Delivery Biofunctionalization->Targeted_Delivery Controlled_Release Controlled Release Systems Crosslinking->Controlled_Release

References

Application Notes and Protocols for the Utilization of 3,3-Bis(chloromethyl)oxetane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(chloromethyl)oxetane (BCMO) is a versatile monomer primarily utilized in the synthesis of a variety of polymers through cationic ring-opening polymerization (CROP). Its strained four-membered ether ring readily undergoes polymerization to produce polyethers with unique properties. The two chloromethyl side groups on the BCMO monomer unit provide reactive sites for further functionalization, enabling the tailoring of polymer characteristics for specific applications.

These application notes provide a comprehensive overview of the use of BCMO in the synthesis of energetic materials, thermoplastic elastomers, and liquid crystalline polymers. Detailed experimental protocols, quantitative data on polymer properties, and potential applications, including in the realm of drug delivery, are presented.

Key Applications

The primary applications of BCMO in polymer synthesis include:

  • Energetic Polymers: BCMO is a key precursor in the synthesis of energetic polymers, most notably poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)). The chloromethyl groups of poly(BCMO) can be readily converted to energetic azidomethyl groups. Poly(BAMO) and its copolymers are extensively researched as high-energy binders in solid rocket propellants and explosives.

  • Thermoplastic Elastomers (TPEs): BCMO can be used to synthesize ABA-type triblock copolymers that exhibit thermoplastic elastomeric properties. In these architectures, a soft, amorphous midblock is flanked by hard, crystalline endblocks derived from BCMO. These materials combine the processability of thermoplastics with the elasticity of elastomers.[1]

  • Liquid Crystalline Polymers: The rigid oxetane (B1205548) ring in the poly(BCMO) backbone can be incorporated into polymer chains with mesogenic units to create liquid crystalline polyethers. This is typically achieved through the polycondensation of BCMO with various bisphenols.[2]

  • Functional Polymers for Biomedical Applications: While less common, the reactive chloromethyl groups on the poly(BCMO) backbone offer potential for functionalization with biocompatible moieties, suggesting possible applications in drug delivery and other biomedical fields.[3]

Data Presentation

The following tables summarize the typical properties of polymers synthesized using BCMO. The properties are highly dependent on the specific polymerization conditions and the nature of any comonomers or subsequent functionalizations.

Table 1: Molecular Weight Characteristics of BCMO-Based Polymers

Polymer TypeInitiator/CatalystMonomer/Initiator RatioMn ( g/mol )PDI (Đ)Reference
Poly(BAMO)Not SpecifiedNot Specified>3,000Not Specified[1]
Poly(BAMO/AMMO) CopolymersNot SpecifiedNot Specified45,000 (center block)Not Specified[1]
Hyperbranched PolyoxetanesBF3Et2O5:1 to 50:1 (EHO:TMP)714 - 5,9421.77 - 3.75[4]
Poly(BHO-Ac)t-BuOK/18-crown-6Not Specified2,600 - 4,400Not Specified[5]

Mn = Number-average molecular weight; PDI = Polydispersity Index (Đ = Mw/Mn)[6]

Table 2: Thermal and Mechanical Properties of BCMO-Based Polymers

PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)Tensile StrengthElongation at BreakReference
Poly(BAMO)-35 to -45 °C70 to 90 °CNot SpecifiedNot Specified[1][7]
Poly(BEMO)-55 to -30 °C70 to 90 °C4.1x10^7 dynes/cm^2 (yield)760%[7]
Poly(BAMO/AMMO) TPE<-40 °C (soft block)85 to 95 °C (hard block)Meets program goalsMeets program goals[1]

Note: The properties of thermoplastic elastomers are highly dependent on the block ratios and molecular weights.

Experimental Protocols

Protocol 1: Cationic Ring-Opening Polymerization of BCMO to Poly(BCMO)

This protocol describes a general procedure for the homopolymerization of BCMO via a cationic ring-opening mechanism.

Materials:

  • This compound (BCMO), purified by distillation.

  • Boron trifluoride diethyl etherate (BF3•OEt2), as initiator.

  • Dichloromethane (B109758) (CH2Cl2), anhydrous.

  • Methanol.

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with anhydrous dichloromethane (CH2Cl2).

  • The flask is cooled to 0 °C in an ice bath.

  • Purified BCMO is added to the flask via syringe.

  • The initiator, BF3•OEt2, is added dropwise to the stirred solution. The amount of initiator will determine the final molecular weight of the polymer.

  • The reaction is allowed to proceed at 0 °C for a specified time (e.g., 2-24 hours), depending on the desired conversion and molecular weight.

  • The polymerization is terminated by the addition of a small amount of methanol.

  • The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated poly(BCMO) is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at room temperature.

Characterization:

  • The structure of the polymer can be confirmed by 1H NMR and FTIR spectroscopy.

  • The molecular weight and polydispersity index can be determined by gel permeation chromatography (GPC).

  • Thermal properties (Tg and Tm) can be analyzed using differential scanning calorimetry (DSC).

Protocol 2: Synthesis of Energetic Thermoplastic Elastomers (BAMO-AMMO Copolymers)

This protocol outlines the synthesis of an ABA triblock copolymer, where 'A' is the hard block derived from 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 'B' is the soft block derived from 3-azidomethyl-3-methyloxetane (AMMO). This is achieved through sequential monomer addition in a living cationic polymerization.[1]

Materials:

  • 3,3-Bis(azidomethyl)oxetane (BAMO)

  • 3-Azidomethyl-3-methyloxetane (AMMO)

  • Difunctional initiator (e.g., a diol with a Lewis acid co-initiator)

  • Anhydrous solvent (e.g., dichloromethane)

  • Quenching agent (e.g., methanol)

Procedure:

  • In a moisture-free reaction vessel under an inert atmosphere, the difunctional initiator is dissolved in the anhydrous solvent and cooled.

  • The AMMO monomer is added to the reaction mixture to form the living poly(AMMO) soft block. The reaction is allowed to proceed until all the AMMO has been consumed.

  • A sample may be taken for analysis to confirm the completion of the first block polymerization.

  • The BAMO monomer is then added to the living polymer solution. The polymerization continues from both ends of the poly(AMMO) chain to form the hard poly(BAMO) blocks.

  • After the desired block length is achieved, the polymerization is terminated by adding a quenching agent.

  • The resulting thermoplastic elastomer is isolated by precipitation in a non-solvent, followed by filtration and drying.

Protocol 3: Synthesis of Liquid Crystalline Polyethers

This protocol describes the synthesis of a polyether with potential liquid crystalline properties by the polycondensation of BCMO with a bisphenol, such as Bisphenol A, using phase-transfer catalysis.[2]

Materials:

Procedure:

  • Bisphenol A and sodium hydroxide are dissolved in water in a reaction flask.

  • A solution of BCMO and the phase-transfer catalyst in the organic solvent is added to the aqueous solution with vigorous stirring.

  • The two-phase mixture is heated (e.g., to 80-90 °C) and stirred for several hours.

  • After the reaction is complete, the organic layer is separated, washed with water to remove unreacted bisphenol and salts, and then poured into a non-solvent (e.g., methanol) to precipitate the polymer.

  • The resulting polyether is collected by filtration, washed, and dried.

Mandatory Visualizations

Polymerization_Mechanism BCMO This compound (BCMO) Activated_Monomer Activated Monomer (Oxonium Ion) BCMO->Activated_Monomer Initiator Initiator (e.g., BF3•OEt2) Initiator->BCMO Initiation Propagation Propagation Activated_Monomer->Propagation Polymer_Chain Growing Poly(BCMO) Chain Propagation->Polymer_Chain Addition of BCMO monomer Polymer_Chain->Propagation Termination Termination/ Chain Transfer Polymer_Chain->Termination Final_Polymer Poly(BCMO) Termination->Final_Polymer

Caption: Cationic Ring-Opening Polymerization of BCMO.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Monomer_Prep Monomer Purification (BCMO) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Solvent_Prep Solvent Drying Solvent_Prep->Reaction_Setup Glassware_Prep Glassware Flame-Drying Glassware_Prep->Reaction_Setup Initiation Initiator Addition (e.g., BF3•OEt2) Reaction_Setup->Initiation Polymerization Polymerization (Controlled Temperature) Initiation->Polymerization Termination Termination (e.g., Methanol) Polymerization->Termination Precipitation Precipitation (in Non-solvent) Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (Vacuum Oven) Filtration->Drying GPC GPC (Mn, PDI) Drying->GPC NMR_FTIR NMR, FTIR (Structure) Drying->NMR_FTIR DSC_TGA DSC, TGA (Thermal Properties) Drying->DSC_TGA

Caption: General Experimental Workflow for Poly(BCMO) Synthesis.

Drug_Delivery_Concept PolyBCMO Poly(BCMO) Backbone Functionalization Functionalization of Chloromethyl Groups PolyBCMO->Functionalization Biocompatible_Polymer Biocompatible Poly(oxetane) Derivative Functionalization->Biocompatible_Polymer Drug_Loading Drug Loading (e.g., Encapsulation) Biocompatible_Polymer->Drug_Loading Nanoparticle Drug-Loaded Nanoparticle Drug_Loading->Nanoparticle Targeting Targeted Delivery (e.g., via Ligands) Nanoparticle->Targeting Cell Target Cell Targeting->Cell Release Controlled Drug Release Cell->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Conceptual Pathway for BCMO-based Drug Delivery Systems.

Application in Drug Delivery

While the primary applications of BCMO-derived polymers are in energetic and engineering materials, the reactive nature of the poly(BCMO) backbone presents opportunities for its adaptation in biomedical applications, particularly in drug delivery. The chloromethyl groups can serve as handles for attaching various functional moieties to impart biocompatibility and drug-carrying capabilities.

Conceptual Approach:

  • Functionalization for Biocompatibility: The chloromethyl groups of poly(BCMO) can be substituted with biocompatible polymers like polyethylene (B3416737) glycol (PEG) or other hydrophilic groups. This modification would be crucial to render the polymer water-soluble and non-toxic.[3]

  • Drug Conjugation or Encapsulation: Therapeutic agents can be either covalently conjugated to the functionalized polyoxetane backbone or physically encapsulated within nanoparticles formulated from these polymers.[8][9][10]

  • Targeted Delivery: The polymer can be further modified with targeting ligands (e.g., antibodies, peptides) to facilitate the specific delivery of the drug to diseased cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[11]

  • Controlled Release: The design of the polymer-drug linkage or the nanoparticle matrix can be engineered to control the release of the drug at the target site, which can be triggered by physiological conditions such as pH or enzymes.[12][13]

It is important to note that the biocompatibility and biodegradability of BCMO-derived polymers would need to be thoroughly investigated before they can be considered for any in vivo applications. Currently, research in this area is limited, and the above represents a conceptual framework for future exploration.

References

Applications of Poly(3,3-bis(chloromethyl)oxetane): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Poly(3,3-bis(chloromethyl)oxetane) (PBCMO), historically known by the trade name Penton, presents a unique polyether with a combination of desirable properties, including high thermal stability and chemical resistance. Its primary application lies in the realm of energetic materials as a crucial precursor to poly(bis(azidomethyl)oxetane) (PolyBAMO), a key component in propellant binders. This document provides a comprehensive overview of the applications of PBCMO, complete with detailed experimental protocols and tabulated data for key properties.

Core Applications

The principal applications of poly(this compound) can be categorized as follows:

  • Precursor to Energetic Polymers: The most significant application of PBCMO is its role as a starting material for the synthesis of energetic polymers, most notably PolyBAMO. The chloromethyl side chains of PBCMO are readily converted to azidomethyl groups, introducing the energetic azide (B81097) functionality. PolyBAMO is a critical ingredient in modern plastic-bonded explosives and solid rocket propellants, where it acts as an energetic binder, contributing to the overall energy output while providing structural integrity.[1][2]

  • High-Performance Thermoplastic: As a thermoplastic, PBCMO (Penton) exhibits exceptional resistance to a wide range of chemicals and possesses a high melting point.[3] These properties have made it suitable for various industrial applications where durability and inertness are paramount. These include:

    • Corrosion-Resistant Coatings: Protecting metal surfaces from harsh chemical environments.

    • Valves, Pumps, and Fittings: For handling corrosive fluids.[3]

    • Bearings and Precision Gears: Where dimensional stability and low friction are required.[3]

    • Filter Supports and Column Packing: In chemical processing and separation.[3]

  • Intermediate in Polymer Chemistry: The reactive chloromethyl groups on the PBCMO backbone serve as handles for further chemical modification, allowing for the synthesis of a variety of functional polymers with tailored properties.

While research into oxetane-containing compounds for pharmaceutical applications, including as inhibitors for HIV and Alzheimer's disease, has been conducted, the direct application of poly(this compound) in drug delivery is not well-documented in publicly available literature.[4] The focus of oxetanes in medicine is more on the incorporation of the oxetane (B1205548) ring into small molecule drug candidates to improve their physicochemical properties.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization

This protocol describes the synthesis of PBCMO from its monomer, this compound (BCMO), using a Lewis acid catalyst.

Materials:

  • This compound (BCMO) monomer

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (B129727)

  • Nitrogen gas, inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: All glassware should be thoroughly dried and assembled under a nitrogen atmosphere to exclude moisture.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amount of BCMO monomer in anhydrous dichloromethane.

  • Initiation: Cool the solution to 0°C using an ice bath. Slowly add a catalytic amount of boron trifluoride diethyl etherate to the stirred solution via a syringe.

  • Polymerization: Allow the reaction to proceed at 0°C for a specified time (e.g., 24 hours), or until the desired molecular weight is achieved. The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).

  • Termination and Precipitation: Quench the reaction by adding a small amount of methanol. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol, and dry it under vacuum to a constant weight.

Characterization: The resulting PBCMO can be characterized by various techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability.

experimental_workflow_pbcmo_synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_char Characterization prep1 Dry Glassware prep2 Inert Atmosphere (N2) prep1->prep2 reac1 Dissolve BCMO in CH2Cl2 prep2->reac1 reac2 Cool to 0°C reac1->reac2 reac3 Add BF3·OEt2 reac2->reac3 reac4 Polymerize reac3->reac4 work1 Quench with Methanol reac4->work1 work2 Precipitate in Methanol work1->work2 work3 Filter and Wash work2->work3 work4 Dry under Vacuum work3->work4 char1 NMR work4->char1 char2 GPC work4->char2 char3 DSC/TGA work4->char3

Protocol 2: Synthesis of Poly(bis(azidomethyl)oxetane) (PolyBAMO) from PBCMO

This protocol details the conversion of PBCMO to the energetic polymer PolyBAMO via a nucleophilic substitution reaction.

Materials:

  • Poly(this compound) (PBCMO)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional

  • Water

  • Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve the PBCMO in DMF in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Azidation Reaction: Add an excess of sodium azide to the solution. If a phase-transfer catalyst is used, add it at this stage.

  • Heating: Heat the reaction mixture to a temperature between 80-120°C and stir for a sufficient time (e.g., 24-48 hours) to ensure complete conversion of the chloromethyl groups to azidomethyl groups. The progress of the reaction can be monitored by FTIR spectroscopy by observing the appearance of the characteristic azide peak (~2100 cm⁻¹).

  • Precipitation: After cooling to room temperature, precipitate the PolyBAMO by pouring the reaction mixture into a large volume of a non-solvent, such as a water/methanol mixture.

  • Purification: Collect the polymer by filtration, wash it extensively with water and then with methanol to remove residual salts and solvent.

  • Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals.

signaling_pathway_pbcmo_to_polybamo PBCMO Poly(this compound) (PBCMO) Reaction Azidation Reaction PBCMO->Reaction NaN3, DMF Heat PolyBAMO Poly(bis(azidomethyl)oxetane) (PolyBAMO) Reaction->PolyBAMO Nucleophilic Substitution

Data Presentation

Table 1: Physical and Thermal Properties of Poly(this compound)
PropertyValueReference
Chemical Formula(C₅H₈Cl₂O)n[1]
AppearanceWhite to off-white powder/solid[1]
Density~1.4 g/cm³[3]
Melting Point (Tm)~180 °C[3]
Glass Transition Temp. (Tg)~30-40 °C
Decomposition Temperature> 250 °C

Note: Specific values can vary depending on the molecular weight and crystallinity of the polymer.

Table 2: Chemical Resistance of Poly(this compound) (Penton)

The following table provides a general overview of the chemical resistance of PBCMO. "A" indicates excellent resistance, "B" indicates good resistance with minor effects, and "C" indicates poor resistance.

Chemical AgentResistance
Acids (dilute) A
Sulfuric Acid (conc.)B
Nitric Acid (conc.)C
Bases A
Organic Solvents
AlcoholsA
KetonesB
Aromatic HydrocarbonsB
Chlorinated SolventsC
Water A

This data is compiled from various sources and should be used as a general guide. It is recommended to perform specific testing for critical applications.

Conclusion

Poly(this compound) is a versatile polymer with a well-established primary role as a precursor to high-performance energetic materials. Its inherent thermal stability and chemical resistance also make it a candidate for demanding industrial applications, although its commercial availability has been limited. The provided protocols offer a starting point for researchers interested in the synthesis and modification of this unique polyether. Further research may uncover new applications for PBCMO and its derivatives, potentially expanding its utility beyond its current niche.

References

Application Notes and Protocols: 3,3-Bis(chloromethyl)oxetane (BCMO) as a Monomer for Energetic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in energetic materials science.

Introduction

3,3-Bis(chloromethyl)oxetane (BCMO) is a cyclic ether that serves as a critical building block for the synthesis of high-performance energetic polymers.[1] Its primary application lies in its role as a precursor to energetic binders used in solid rocket propellants and polymer-bonded explosives (PBXs).[2][3] The value of BCMO stems from its oxetane (B1205548) ring, which can undergo cationic ring-opening polymerization (CROP) to form a stable polyether backbone, poly[this compound] (PBCMO).[4] The chloromethyl side groups on this polymer backbone are then readily converted into energetic functionalities, most commonly the azido (B1232118) group (-N3), through a polymer-analogous substitution reaction.[5]

This process yields poly[3,3-bis(azidomethyl)oxetane] (PolyBAMO), an energetic polymer with a high nitrogen content and positive heat of formation, which contributes significantly to the overall energy of a formulation.[6] This document provides detailed notes on the synthesis, properties, and applications of BCMO-derived energetic polymers, along with experimental protocols for their preparation and characterization.

Physicochemical Properties of BCMO Monomer

BCMO is a solid at room temperature and is classified as an extremely hazardous substance in the United States.[2] Proper handling and safety precautions are mandatory.

PropertyValueReference
CAS Number 78-71-7[2]
Molecular Formula C₅H₈Cl₂O[2]
Molar Mass 155.02 g/mol [2]
Appearance Black or olive green solid[2]
Density 1.295 g/cm³ at 25 °C[2]
Melting Point 18.9 °C[2]
Boiling Point 198-200 °C

Synthesis of Energetic Polymers from BCMO

The synthesis is a two-stage process: (1) Cationic ring-opening polymerization of the BCMO monomer to create the inert polymer backbone (PBCMO), and (2) Substitution of the chloro groups with energetic azide (B81097) groups to yield the final energetic polymer (PolyBAMO).

G cluster_0 Stage 1: Polymerization cluster_1 Stage 2: Azidation (Energetic Functionalization) A BCMO Monomer B Cationic Ring-Opening Polymerization (CROP) A->B Initiator (e.g., BF3·OEt2) Co-initiator (e.g., Diol) C Poly(BCMO) Prepolymer B->C D Poly(BCMO) Prepolymer E Nucleophilic Substitution (SN2 Reaction) D->E Sodium Azide (NaN3) Solvent (e.g., DMSO) F Poly(BAMO) Energetic Polymer E->F

Caption: Overall workflow from BCMO monomer to Poly(BAMO) energetic polymer.

Protocol 1: Synthesis of Poly(BCMO) Prepolymer

This protocol describes the cationic ring-opening polymerization of BCMO to form the hydroxyl-terminated PBCMO prepolymer. This method is adapted from general procedures for oxetane polymerization.[4]

Materials:

  • This compound (BCMO)

  • Initiator: Boron trifluoride etherate (BF₃·OEt₂)

  • Co-initiator: 1,4-Butanediol (BDO)

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂)

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled BCMO monomer and dichloromethane to a dry reaction flask equipped with a magnetic stirrer.

  • Add the co-initiator, 1,4-butanediol, to the solution. The molar ratio of monomer to co-initiator will determine the final molecular weight.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the initiator, boron trifluoride etherate, to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 24-48 hours.

  • Quench the polymerization by adding the saturated NaHCO₃ solution and stir vigorously for 30 minutes.

  • Separate the organic layer. Wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the viscous PBCMO polymer.

  • Characterize the polymer using GPC (for molecular weight and polydispersity) and NMR spectroscopy.

Protocol 2: Synthesis of Poly(BAMO) via Azidation of Poly(BCMO)

This protocol details the conversion of the inert PBCMO prepolymer into the energetic Poly(BAMO) through nucleophilic substitution.[5][7]

Materials:

  • Poly(BCMO) prepolymer

  • Sodium azide (NaN₃)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the Poly(BCMO) prepolymer in DMSO in a reaction flask.

  • Add an excess of sodium azide to the solution (typically 2.5-3.0 molar equivalents per chloromethyl group).

  • Heat the reaction mixture to 85-100 °C and maintain stirring for 48-168 hours.[5][7] The reaction progress can be monitored by FTIR spectroscopy, observing the disappearance of the C-Cl stretch and the appearance of the strong azide (-N₃) asymmetric stretch at ~2100 cm⁻¹.

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirred deionized water.

  • The crude Poly(BAMO) will separate from the mixture.[7] Decant the water and redissolve the polymer in a minimal amount of dichloromethane.

  • Wash the organic solution multiple times with water to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the final Poly(BAMO) energetic polymer.

  • Confirm the structure and purity using FTIR and NMR spectroscopy.

Properties of BCMO-Derived Energetic Polymers

Poly(BAMO) is a high-energy polymer, but its sensitivity can be a drawback.[8] Copolymerization or functionalization, for instance with long-chain carboxylates, can improve its thermal properties and reduce sensitivity, making it a more viable binder.[8][9]

PolymerGlass Transition (T₉) (°C)Decomposition (Tₔ) (°C)Heat of Combustion (kJ/mol)Impact Sensitivity (J)Reference
Poly(BAMO) -37211312514[8][9]
Poly(BAMO₀.₈₀-octanoate₀.₂₀) -43 to -51233-237522638-50[8][9]
Poly(BAMO₀.₇₈-decanoate₀.₂₂) -43 to -51233-237566538-50[8][9]

These carboxylated BAMO copolymers show improved safety (higher impact sensitivity values) and enhanced thermal stability (higher decomposition temperatures) compared to the homopolymer.[8]

Application in Energetic Formulations

BCMO-derived polymers like Poly(BAMO) and its copolymers are primarily used as energetic binders in advanced explosive and propellant formulations.[3][10] An energetic binder increases the performance of the formulation compared to an inert binder like HTPB (hydroxyl-terminated polybutadiene).[11]

G A Energetic Polymer (e.g., Poly(BAMO)) E Mixing & Casting A->E B Oxidizer (e.g., AP, HMX, RDX) B->E C Fuel (e.g., Aluminum) C->E D Plasticizer & Additives D->E F Curing (with Isocyanates) E->F G Final Energetic Material (PBX or Propellant) F->G

Caption: Logical flow for formulating a polymer-bonded explosive (PBX).

The hydroxyl-terminated energetic polymer is mixed with solid ingredients (oxidizers, fuels) and a curing agent (an isocyanate) to form a cross-linked polyurethane network, trapping the solids in a durable, elastomeric matrix.[10][12] This process creates a plastic-bonded explosive (PBX) with improved mechanical properties and reduced sensitivity to accidental detonation.[3][13]

Standard Characterization Protocols

Protocol 3: Thermal Analysis (TGA/DSC)
  • Purpose: To determine the thermal stability, decomposition temperature (Tₔ), and glass transition temperature (T₉) of the polymers.[8][14]

  • Method (TGA):

    • Place a small sample (5-10 mg) of the polymer into a TGA sample pan.

    • Heat the sample under an inert nitrogen atmosphere from room temperature to ~500 °C at a controlled rate (e.g., 10 °C/min).[15]

    • The decomposition temperature is often reported as the onset temperature of mass loss or the peak of the derivative thermogram (DTG) curve.[8][15]

  • Method (DSC):

    • Place a small sample (5-10 mg) into a DSC pan and seal it.

    • Cool the sample to a low temperature (e.g., -80 °C) and then heat it at a controlled rate (e.g., 10 °C/min).

    • The glass transition temperature (T₉) is observed as a step-change in the heat flow curve.[8] The exothermic decomposition peak can also be identified at higher temperatures.

Protocol 4: Impact Sensitivity Testing
  • Purpose: To measure the polymer's sensitivity to initiation by impact, a critical safety parameter.

  • Method (e.g., NATO STANAG 4489):

    • Place a specified amount of the material on an anvil.

    • Drop a weight of a known mass from varying heights onto the sample.

    • The result is typically reported as the height at which there is a 50% probability of causing a detonation or reaction (H₅₀ value), which is then converted to energy in Joules (J).[8] Higher values indicate lower sensitivity (i.e., the material is safer).

References

Synthesis of Poly(3,3-Bis(azidomethyl)oxetane) [poly(BAMO)] from 3,3-Bis(chloromethyl)oxetane (BCMO)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3,3-bis(azidomethyl)oxetane), commonly known as poly(BAMO), is an energetic polymer with a high nitrogen content and a positive heat of formation, making it a material of significant interest in the field of energetic materials, particularly as a binder in propellant and explosive formulations. Its polyether backbone provides good mechanical properties, while the pendant azido (B1232118) groups contribute to its energetic nature. This document provides detailed protocols for the synthesis of poly(BAMO) from 3,3-bis(chloromethyl)oxetane (BCMO), covering the two primary synthetic routes: the polymerization of the 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) monomer and the polymerization of BCMO followed by a post-polymerization azidation.

Physicochemical and Thermal Properties of Poly(BAMO)

The properties of poly(BAMO) can vary depending on the synthetic route and polymerization conditions. A summary of typical properties is presented in the tables below.

PropertyValueReferences
Molecular Weight (Mn)500 - 5500 g/mol [1][2]
Molecular Weight (Mw)20,000 - 200,000 g/mol [3]
Polydispersity Index (PDI)1.3 - 1.5[3]
Density~1.25 g/cm³[4]
Nitrogen Content~49.98% (theoretical)[4]

Table 1: Physicochemical Properties of Poly(BAMO)

Thermal PropertyValueReferences
Glass Transition Temperature (Tg)-42°C to -34.5°C[1][5]
Decomposition Temperature (Td)223°C - 261°C[1]
Melting Temperature (Tm)70°C - 90°C[3][6]

Table 2: Thermal Properties of Poly(BAMO)

Synthesis of Poly(BAMO)

There are two primary synthetic pathways for obtaining poly(BAMO) from BCMO. The first involves the synthesis of the BAMO monomer followed by its polymerization. The second, and often considered safer, route involves the polymerization of BCMO to poly(BCMO) and subsequent azidation of the polymer.

SynthesisRoutes BCMO This compound (BCMO) BAMO_monomer 3,3-Bis(azidomethyl)oxetane (BAMO monomer) BCMO->BAMO_monomer Azidation (NaN3) polyBCMO poly(BCMO) BCMO->polyBCMO Cationic Ring-Opening Polymerization polyBAMO1 poly(BAMO) BAMO_monomer->polyBAMO1 Cationic Ring-Opening Polymerization polyBAMO2 poly(BAMO) polyBCMO->polyBAMO2 Azidation (NaN3)

Diagram 1: Synthetic routes to poly(BAMO) from BCMO.
Route 1: Polymerization of BAMO Monomer

This route involves the initial synthesis of the BAMO monomer from BCMO, followed by its cationic ring-opening polymerization.

Experimental Workflow

Workflow1 start Start step1 Synthesis of BAMO monomer from BCMO start->step1 step2 Purification of BAMO monomer step1->step2 step3 Cationic Ring-Opening Polymerization of BAMO step2->step3 step4 Quenching of Polymerization step3->step4 step5 Purification of poly(BAMO) step4->step5 step6 Characterization step5->step6 end End step6->end

Diagram 2: Workflow for Route 1.

Protocol 1.1: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) Monomer

This protocol describes the synthesis of the BAMO monomer from BCMO via nucleophilic substitution with sodium azide (B81097).

  • Materials:

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve BCMO in DMF.

    • Add sodium azide to the solution. A typical molar ratio of NaN₃ to BCMO is 2.5:1.

    • Heat the reaction mixture to 85°C and stir for 24 hours.[7]

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water and dichloromethane.

    • Extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers and wash with deionized water (3x) to remove residual DMF and unreacted sodium azide.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude BAMO monomer.

    • Purify the BAMO monomer by vacuum distillation.

Protocol 1.2: Cationic Ring-Opening Polymerization of BAMO Monomer

This protocol details the polymerization of the BAMO monomer to yield poly(BAMO).

  • Materials:

    • Purified BAMO monomer

    • 1,4-Butanediol (B3395766) (initiator)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

    • Dichloromethane (CH₂Cl₂) (solvent)

    • Saturated brine solution

    • 10% Sodium bicarbonate solution

    • Methanol (B129727)

  • Procedure:

    • In a flame-dried, nitrogen-purged flask, dissolve the BAMO monomer in anhydrous dichloromethane.

    • Add 1,4-butanediol as the initiator.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add boron trifluoride diethyl etherate to the stirred solution. The molar ratio of monomer to initiator and catalyst will determine the final molecular weight.

    • Allow the reaction to proceed at 0°C for a specified time (e.g., 2-4 hours), monitoring the viscosity of the solution.

    • Quench the polymerization by adding a saturated brine solution.[6]

    • Transfer the mixture to a separatory funnel and wash with 10% sodium bicarbonate solution and then with deionized water.

    • Separate the organic layer and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise into cold methanol.

    • Collect the precipitated poly(BAMO) by filtration and dry under vacuum.

Route 2: Polymerization of BCMO Followed by Azidation

This route is generally considered safer as it avoids the isolation and handling of the potentially sensitive BAMO monomer.

Experimental Workflow

Workflow2 start Start step1 Cationic Ring-Opening Polymerization of BCMO start->step1 step2 Purification of poly(BCMO) step1->step2 step3 Azidation of poly(BCMO) step2->step3 step4 Purification of poly(BAMO) step3->step4 step5 Characterization step4->step5 end End step5->end

Diagram 3: Workflow for Route 2.

Protocol 2.1: Cationic Ring-Opening Polymerization of this compound (BCMO)

This protocol describes the synthesis of the poly(BCMO) precursor.

  • Materials:

    • This compound (BCMO)

    • 1,4-Butanediol (initiator)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)

    • Dichloromethane (CH₂Cl₂) (solvent)

    • Saturated brine solution

    • 10% Sodium bicarbonate solution

    • Methanol

  • Procedure:

    • Follow the same procedure as in Protocol 1.2, substituting the BAMO monomer with BCMO.

    • The resulting polymer, poly(BCMO), is purified by precipitation in methanol and dried under vacuum.

Protocol 2.2: Azidation of Poly(BCMO) to Poly(BAMO)

This protocol details the conversion of the non-energetic poly(BCMO) to the energetic poly(BAMO).

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve the purified poly(BCMO) in DMSO.

    • Add an excess of sodium azide to the solution.

    • Heat the reaction mixture to 100-120°C and stir for 48 hours.[8][9]

    • After cooling to room temperature, add ethyl acetate to the reaction mixture.

    • Wash the organic phase with deionized water multiple times to remove DMSO and unreacted sodium azide.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting poly(BAMO) can be further purified by re-precipitation from a suitable solvent system (e.g., dichloromethane/methanol).

    • Dry the final product under vacuum.

Characterization of Poly(BAMO)

The synthesized poly(BAMO) should be thoroughly characterized to confirm its structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of poly(BAMO) is the strong asymmetric stretching vibration of the azide group (N₃) typically observed around 2100 cm⁻¹. The disappearance of the C-Cl stretching vibration from poly(BCMO) around 650-750 cm⁻¹ also indicates successful azidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of poly(BAMO) will show characteristic peaks for the methylene (B1212753) protons adjacent to the azide groups and the methylene protons in the polyether backbone.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of carbons attached to the azide groups and the carbons of the oxetane (B1205548) ring that has opened to form the polyether backbone.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The DSC thermogram will also show a strong exotherm corresponding to the decomposition of the azide groups.[4]

    • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature (Td) of the polymer. A significant weight loss is observed at the decomposition temperature, corresponding to the loss of N₂ gas from the azide groups.[4]

Safety Precautions

  • This compound (BCMO) is a toxic and corrosive substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas. Do not use metal spatulas.

  • BAMO monomer and poly(BAMO) are energetic materials and should be handled with extreme care. They are sensitive to shock, friction, and heat. All synthetic and handling procedures should be carried out behind a blast shield.

  • All reactions involving azides should be performed with appropriate safety measures in place to mitigate the risk of explosion.

Conclusion

The synthesis of poly(BAMO) from BCMO can be successfully achieved through two primary routes, each with its own advantages and safety considerations. The choice of synthetic route will depend on the specific requirements of the application and the safety infrastructure available. Thorough characterization of the final polymer is crucial to ensure the desired properties have been achieved. The protocols provided in this document offer a detailed guide for researchers in the synthesis and characterization of this important energetic polymer.

References

Application Notes and Protocols for the Experimental Polymerization of 3,3-Bis(chloromethyl)oxetane (BCMO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(chloromethyl)oxetane (BCMO) is a monomer that undergoes cationic ring-opening polymerization (CROP) to yield poly(this compound) (poly(BCMO)). This polymer is a thermoplastic with notable chemical resistance and thermal stability.[1] The polymerization is typically initiated by Lewis acids or other cationic initiators. The resulting polymer serves as a precursor to other functional polymers, such as poly(bis(azidomethyl)oxetane) (poly(BAMO)), an energetic polymer with applications in propellants.[2][3]

These application notes provide a detailed experimental protocol for the laboratory-scale polymerization of BCMO. The protocol covers monomer purification, the polymerization procedure using a common Lewis acid initiator (Boron Trifluoride Etherate, BF₃·OEt₂), and methods for the characterization of the resulting polymer.

Data Presentation

The molecular weight and polydispersity of poly(BCMO) are highly dependent on the specific reaction conditions, including the monomer-to-initiator ratio, temperature, and reaction time. The following table summarizes representative data for the cationic polymerization of a similar oxetane (B1205548) monomer, which can be used as a starting point for optimizing BCMO polymerization. It is important to note that specific quantitative data for a standardized BCMO polymerization is not consistently available in the public literature, and therefore, experimental optimization is crucial.

MonomerInitiator SystemMonomer/Initiator RatioTemperature (°C)Time (h)Mn ( g/mol )Mw/Mn (PDI)Reference
p-HydroxystyreneAdduct/BF₃·OEt₂Varies0VariesVaries~1.2[4]
3-AzidooxetaneBF₃·OEt₂/1,4-BDONot specifiedNot specifiedNot specified5402.19[5]

Note: The data presented are for analogous systems and should be considered as a guide for experimental design. Mn (Number-average molecular weight), Mw (Weight-average molecular weight), and PDI (Polydispersity Index = Mw/Mn) are key parameters for polymer characterization.[6][7]

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (BCMO)

  • Initiator: Boron Trifluoride Etherate (BF₃·OEt₂)

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Quenching Solution: Methanol (B129727) (MeOH)

  • Purification Solvent: Methanol (MeOH)

  • Drying Agent: Calcium Hydride (CaH₂)

  • Glassware: Schlenk flask, dropping funnel, syringes, condenser

  • Equipment: Magnetic stirrer, hot plate, vacuum line, rotary evaporator, Gel Permeation Chromatography (GPC) system, Differential Scanning Calorimeter (DSC), Nuclear Magnetic Resonance (NMR) spectrometer.

Monomer Purification

It is crucial to use highly pure monomer to achieve controlled polymerization.

  • Distillation: Distill BCMO from calcium hydride (CaH₂) under reduced pressure to remove water and other impurities.

  • Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) in a sealed container to prevent contamination.

Polymerization Procedure

This protocol describes the cationic ring-opening polymerization of BCMO using BF₃·OEt₂ as the initiator.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (argon or nitrogen).

    • Flame-dry all glassware before use to remove any adsorbed water.

  • Initiator Preparation:

    • Prepare a stock solution of BF₃·OEt₂ in anhydrous dichloromethane in a separate dry flask under an inert atmosphere. The concentration will depend on the desired monomer-to-initiator ratio.

  • Polymerization:

    • Add the desired amount of purified BCMO monomer to the Schlenk flask via syringe.

    • Dissolve the monomer in anhydrous dichloromethane.

    • Cool the monomer solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.

    • Slowly add the calculated amount of the BF₃·OEt₂ initiator solution from the dropping funnel to the stirred monomer solution.

    • Allow the reaction to proceed for the desired amount of time (e.g., 1 to 24 hours), maintaining the temperature and inert atmosphere.

  • Quenching the Reaction:

    • After the desired reaction time, terminate the polymerization by adding an excess of cold methanol to the reaction mixture. This will neutralize the active cationic species.

  • Polymer Purification:

    • Precipitate the polymer by pouring the quenched reaction mixture into a large volume of a non-solvent, such as cold methanol.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization

The purified poly(BCMO) should be characterized to determine its molecular weight, polydispersity, thermal properties, and chemical structure.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[6][8]

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure of the polymer and identify any end groups.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification (Distillation over CaH₂) Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Solution Initiator Solution Prep (BF₃·OEt₂ in CH₂Cl₂) Initiator_Addition Initiator Addition Initiator_Solution->Initiator_Addition Monomer_Addition Monomer Addition & Dissolution Reaction_Setup->Monomer_Addition Cooling Cooling to Reaction Temp Monomer_Addition->Cooling Cooling->Initiator_Addition Polymerization Polymerization Initiator_Addition->Polymerization Quenching Quenching (with Methanol) Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Purification Purification (Washing & Filtration) Precipitation->Purification Drying Drying under Vacuum Purification->Drying Characterization Characterization (GPC, DSC, NMR) Drying->Characterization

Caption: Experimental workflow for BCMO polymerization.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I⁺) Activated_Monomer Activated Monomer Initiator->Activated_Monomer Attack on Oxygen Monomer_I BCMO Monomer Monomer_I->Activated_Monomer Growing_Chain Growing Polymer Chain (Pₙ⁺) Activated_Monomer->Growing_Chain Chain Growth Longer_Chain Longer Polymer Chain (Pₙ₊₁⁺) Growing_Chain->Longer_Chain Monomer_P BCMO Monomer Monomer_P->Longer_Chain Ring-Opening Attack Active_Chain Active Polymer Chain Inactive_Polymer Inactive Polymer Active_Chain->Inactive_Polymer Terminating_Agent Terminating Agent (e.g., H₂O, MeOH) Terminating_Agent->Inactive_Polymer

Caption: Cationic ring-opening polymerization mechanism.

References

Application Notes and Protocols for the Copolymerization of 3,3-Bis(chloromethyl)oxetane with Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the cationic ring-opening copolymerization of 3,3-Bis(chloromethyl)oxetane (BCMO) and tetrahydrofuran (B95107) (THF). The resulting amorphous copolymers, poly(BCMO-co-THF), are versatile precursors for the synthesis of functional materials. Of particular interest to the drug development field is the potential for post-polymerization modification of the pendant chloromethyl groups, enabling the attachment of targeting ligands, drugs, or imaging agents. This protocol focuses on the use of Boron Trifluoride Etherate (BF₃·OEt₂) as a catalyst, a common and effective initiator for this type of polymerization.

Introduction

The copolymerization of BCMO and THF yields random copolymers with a composition that can be controlled by the monomer feed ratio. These copolymers are soluble in chloroform (B151607) and insoluble in methanol.[1] The presence of the chloromethyl groups on the BCMO monomer units provides a reactive handle for further chemical modification. A significant application of poly(BCMO-co-THF) is its use as a precursor to energetic polymers, such as poly(3,3-bis(azidomethyl)oxetane-co-tetrahydrofuran) (poly(BAMO-co-THF)), through substitution of the chlorine atoms with azide (B81097) groups.[2][3] This transformation is particularly relevant for drug development, as the azide group is a key component in "click chemistry," a powerful tool for bioconjugation.

Reaction Mechanism and Kinetics

The copolymerization of BCMO and THF proceeds via a cationic ring-opening mechanism, typically initiated by a Lewis acid such as BF₃·OEt₂. The initiator activates the cyclic ether monomers, leading to the opening of the ring and the formation of a propagating cationic species. The relative reactivities of the two monomers determine the microstructure of the resulting copolymer.

Monomer Reactivity Ratios

The monomer reactivity ratios for the copolymerization of BCMO (M₁) and THF (M₂) catalyzed by BF₃·OEt₂ at 0°C have been determined to be:

  • r₁ (BCMO) = 0.82 ± 0.05[1]

  • r₂ (THF) = 1.00 ± 0.05[1]

Since r₁ is less than 1 and r₂ is equal to 1, the propagating chain ending in a BCMO unit has a slight preference for adding a THF monomer, while the propagating chain ending in a THF unit shows no preference. This combination of reactivity ratios leads to the formation of a random copolymer.[1]

Experimental Protocols

Materials and Equipment
  • Monomers: this compound (BCMO) and Tetrahydrofuran (THF), freshly distilled and dried over a suitable drying agent (e.g., CaH₂).

  • Initiator: Boron Trifluoride Etherate (BF₃·OEt₂), freshly distilled.

  • Co-initiator (optional): A diol such as 1,4-butanediol (B3395766) can be used to control molecular weight and introduce hydroxyl end-groups.

  • Solvent: Dichloromethane (CH₂Cl₂), dried and distilled.

  • Quenching Agent: Methanol.

  • Purification: Chloroform and Methanol.

  • Glassware: Schlenk flasks, syringes, magnetic stirrer, and standard laboratory glassware, all oven-dried before use.

  • Inert Atmosphere: Nitrogen or Argon gas.

General Procedure for Random Copolymerization
  • Monomer Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired molar ratio of BCMO and THF to dried dichloromethane.

  • Initiation: Cool the monomer solution to 0°C in an ice bath. Using a syringe, add the calculated amount of BF₃·OEt₂ initiator to the stirred solution. If a co-initiator like 1,4-butanediol is used, it should be added to the monomer solution before the initiator.

  • Polymerization: Allow the reaction to proceed at 0°C for the desired time (e.g., 2-24 hours), monitoring the viscosity of the solution.

  • Termination: Quench the polymerization by adding an excess of cold methanol.

  • Purification: Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol. The precipitated polymer can be collected by filtration or decantation. To further purify the copolymer, dissolve it in a minimal amount of chloroform and re-precipitate it in methanol. Repeat this dissolution-precipitation step two to three times.

  • Drying: Dry the purified copolymer under vacuum at a slightly elevated temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization

The synthesized poly(BCMO-co-THF) copolymers should be characterized to determine their structure, composition, molecular weight, and thermal properties.

ParameterMethodExpected Outcome
Structure & Composition ¹H NMR and ¹³C NMR SpectroscopyThe spectra will show characteristic peaks for both BCMO and THF repeating units. The copolymer composition can be determined by integrating the respective peaks.
FT-IR SpectroscopyThe IR spectrum will exhibit characteristic ether linkages and C-Cl bond vibrations. The absence of the crystalline band of homopoly-THF around 1000 cm⁻¹ supports the formation of a random copolymer.[1]
Molecular Weight & PDI Gel Permeation Chromatography (GPC)The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined. For living polymerizations, narrow PDIs (1.1–1.3) are expected.[4]
Thermal Properties Differential Scanning Calorimetry (DSC)A single glass transition temperature (Tg) is expected for a random copolymer, the value of which will depend on the copolymer composition. The copolymer is generally amorphous.[1]

Data Presentation

Table 1: Monomer Reactivity Ratios
Monomer (M₁)Monomer (M₂)CatalystTemperature (°C)r₁r₂
BCMOTHFBF₃·OEt₂00.82 ± 0.051.00 ± 0.05

Data sourced from[1]

Table 2: Typical Properties of Poly(BCMO-co-THF)
PropertyDescription
Physical State Amorphous solid or viscous liquid, depending on molecular weight and composition.
Solubility Soluble in chloroform; Insoluble in methanol.[1]
Glass Transition (Tg) Varies with copolymer composition.
Molecular Weight Can be controlled by the monomer-to-initiator ratio and the use of a co-initiator/chain transfer agent.
Polydispersity Index (PDI) Typically narrow for living polymerizations (1.1-1.3).[4]

Applications in Drug Development

The primary application of poly(BCMO-co-THF) in drug development lies in its potential as a functionalizable scaffold. The pendant chloromethyl groups can be readily converted to other functional groups, enabling the covalent attachment of various moieties.

Precursor for "Clickable" Polymers

A key transformation is the conversion of the chloromethyl groups to azidomethyl groups by reaction with sodium azide to form poly(BAMO-co-THF).[2][3] The azide groups can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry") to attach:

  • Targeting Ligands: For active targeting of drugs to specific cells or tissues.

  • Therapeutic Agents: Covalent attachment of drugs can provide controlled release and improved pharmacokinetics.

  • Imaging Agents: For diagnostic and theranostic applications.

  • Solubilizing Agents: Such as polyethylene (B3416737) glycol (PEG), to improve the biocompatibility and circulation time of drug delivery systems.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization monomers Monomer Preparation (BCMO, THF in CH2Cl2) initiation Initiation (BF3.OEt2, 0°C) monomers->initiation polymerization Polymerization (0°C, 2-24h) initiation->polymerization termination Termination (Methanol) polymerization->termination precipitation Precipitation (in Methanol) termination->precipitation dissolution Dissolution (in Chloroform) precipitation->dissolution reprecipitation Re-precipitation dissolution->reprecipitation drying Vacuum Drying reprecipitation->drying nmr NMR (Structure, Composition) drying->nmr ftir FT-IR (Functional Groups) drying->ftir gpc GPC (Mw, PDI) drying->gpc dsc DSC (Tg) drying->dsc

Figure 1: General experimental workflow for the synthesis and characterization of poly(BCMO-co-THF).

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator BF3.OEt2 activated_monomer Activated Monomer (Oxonium Ion) initiator->activated_monomer + Monomer monomer BCMO or THF propagating_chain Propagating Cationic Chain activated_monomer->propagating_chain elongated_chain Elongated Chain propagating_chain->elongated_chain + Monomer active_chain Living Polymer Chain propagating_chain->active_chain new_monomer BCMO or THF elongated_chain->propagating_chain Chain Growth inactive_polymer Inactive Polymer active_chain->inactive_polymer + Methanol quenching_agent Methanol

Figure 2: Simplified representation of the cationic ring-opening polymerization mechanism.

functionalization_pathway poly_bcmo_thf Poly(BCMO-co-THF) (-CH2Cl) poly_bamo_thf Poly(BAMO-co-THF) (-CH2N3) poly_bcmo_thf->poly_bamo_thf + NaN3 drug_conjugate Drug Conjugate poly_bamo_thf->drug_conjugate Click Chemistry + Alkyne-Drug targeting_conjugate Targeting Ligand Conjugate poly_bamo_thf->targeting_conjugate Click Chemistry + Alkyne-Ligand pegylated_polymer PEGylated Polymer poly_bamo_thf->pegylated_polymer Click Chemistry + Alkyne-PEG

Figure 3: Pathway for functionalization of poly(BCMO-co-THF) for drug delivery applications.

References

Application Notes and Protocols for the Synthesis of Photo-Curable Polymers Using 3,3-Bis(chloromethyl)oxetane (BCMO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,3-bis(chloromethyl)oxetane (BCMO) in the synthesis of photo-curable polymers. The information is intended for professionals in research and development seeking to leverage the unique properties of BCMO-based polymers for various applications, including advanced coatings, adhesives, and biomedical devices.

Introduction

This compound (BCMO) is a strained cyclic ether monomer that undergoes efficient cationic ring-opening polymerization (CROP) to form high-performance polyethers. When initiated by a photo-acid generator (PAG) upon exposure to ultraviolet (UV) light, this polymerization process allows for the rapid, on-demand curing of liquid formulations into solid polymers. This technology offers several advantages over traditional thermal curing methods, including spatial and temporal control, reduced energy consumption, and solvent-free formulations.[1][2]

The resulting poly(BCMO) and its copolymers exhibit excellent chemical resistance, thermal stability, and strong adhesion to various substrates. These properties make them attractive for applications requiring durable and robust materials.

Principle of Photo-Curing with BCMO

The photo-curing of BCMO is based on photoinitiated cationic ring-opening polymerization. The process is initiated by a cationic photoinitiator, typically an iodonium (B1229267) or sulfonium (B1226848) salt, which upon irradiation with UV light, generates a strong Brønsted acid.[3][4] This acid protonates the oxygen atom of the oxetane (B1205548) ring in the BCMO monomer, activating it for nucleophilic attack by another monomer molecule. The subsequent ring-opening and chain propagation lead to the formation of a cross-linked polymer network.

A key characteristic of the polymerization of 3,3-disubstituted oxetanes like BCMO is the potential for an induction period, followed by rapid, thermally accelerated polymerization.[5] For BCMO specifically, the rate-determining step is the ring-opening of the tertiary oxonium ion, though a significant portion of the monomer can be consumed within the first few minutes of UV exposure.[6] To enhance the curing speed and overall monomer conversion, BCMO can be co-polymerized with more reactive monomers, such as epoxides, in what is known as a "kick-started" cationic polymerization.[7]

Signaling Pathway: Cationic Ring-Opening Polymerization of BCMO

BCMO_CROP cluster_initiation Initiation cluster_propagation Propagation PAG Photoinitiator (PAG) Acid Strong Acid (H⁺A⁻) PAG->Acid Photolysis BCMO BCMO Monomer UV UV Light (hν) UV->PAG Acid->BCMO Protonated_BCMO Protonated BCMO BCMO->Protonated_BCMO Protonation Growing_Chain Growing Polymer Chain Protonated_BCMO->Growing_Chain Ring-Opening & Attack by another BCMO New_Chain Elongated Polymer Chain Growing_Chain->New_Chain Chain Elongation

Caption: Cationic ring-opening polymerization of BCMO.

Experimental Protocols

Protocol 1: Synthesis of a Basic Photo-Curable BCMO Formulation

This protocol describes the preparation of a simple photo-curable formulation based on BCMO.

Materials:

  • This compound (BCMO), purified

  • Cationic photoinitiator (e.g., Triarylsulfonium hexafluoroantimonate salts)[3]

  • Propylene (B89431) carbonate (optional, as a solvent for the photoinitiator)

Equipment:

  • Magnetic stirrer and stir bar

  • Amber glass vial

  • UV curing system with a high-pressure mercury lamp (e.g., 80 W/cm)

Procedure:

  • In an amber glass vial, weigh the desired amount of BCMO monomer.

  • Add the cationic photoinitiator to the BCMO. If the photoinitiator is a solid, it may be necessary to first dissolve it in a minimal amount of propylene carbonate. A typical concentration of the photoinitiator is 1-3 wt% relative to the monomer.[6]

  • Stir the mixture in the dark at room temperature until the photoinitiator is completely dissolved and the solution is homogeneous.

  • Apply a thin film of the formulation onto a substrate (e.g., a glass slide or a metal panel) using a bar applicator to ensure uniform thickness.

  • Expose the coated substrate to UV light from a high-pressure mercury lamp. The exposure time and intensity will depend on the specific formulation and desired degree of cure. A typical starting point is a conveyor speed of 10 m/min under an 80 W/cm lamp.[5]

  • The curing process can be monitored by the disappearance of the oxetane ring absorption peak (around 980 cm⁻¹) in the FTIR spectrum.

Protocol 2: "Kick-Started" Photo-Curing of BCMO with an Epoxy Co-monomer

This protocol details the preparation of a hybrid formulation to accelerate the curing of BCMO.

Materials:

  • This compound (BCMO), purified

  • Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate)

  • Cationic photoinitiator (e.g., Triarylsulfonium hexafluoroantimonate salts)

Equipment:

  • Magnetic stirrer and stir bar

  • Amber glass vial

  • UV curing system

Procedure:

  • In an amber glass vial, combine BCMO and the cycloaliphatic epoxy resin at the desired molar ratio. A common starting point is a 1:1 molar ratio.

  • Add the cationic photoinitiator (1-3 wt% of the total monomer weight).

  • Stir the mixture in the dark until a homogeneous solution is obtained.

  • Apply a film of the formulation to a substrate.

  • Cure the film under UV irradiation as described in Protocol 1. The addition of the epoxy co-monomer is expected to reduce the induction period and increase the overall cure speed.[3][8]

Experimental Workflow

Experimental_Workflow cluster_characterization Characterization Formulation Formulation Preparation (BCMO, Co-monomer, Photoinitiator) Coating Substrate Coating (e.g., Bar Applicator) Formulation->Coating Curing UV Curing (High-Pressure Hg Lamp) Coating->Curing Characterization Characterization of Cured Polymer Curing->Characterization FTIR FTIR Spectroscopy (Monomer Conversion) DSC Photo-DSC (Curing Kinetics) DMA Dynamic Mechanical Analysis (Viscoelastic Properties, Tg) TGA Thermogravimetric Analysis (Thermal Stability)

Caption: General experimental workflow for BCMO-based photo-curable polymers.

Data Presentation

The following tables summarize typical quantitative data for photo-curable oxetane systems, which can be used as a reference for formulating and characterizing BCMO-based polymers.

Table 1: Typical Formulation Components for Cationic UV Curing of Oxetanes

ComponentFunctionTypical Concentration (wt%)Reference
Oxetane Monomer (e.g., BCMO)Primary structural component50 - 99[3]
Epoxy Co-monomer"Kick-starter" to accelerate curing0 - 50[3][8]
Cationic PhotoinitiatorInitiates polymerization upon UV exposure1 - 3[6]
PolyolChain transfer agent, improves flexibility0 - 20[8]
Solvent (e.g., Propylene Carbonate)To dissolve solid photoinitiatorsMinimal, as needed[4]

Table 2: Typical Curing Conditions and Properties of Photo-Cured Oxetane Polymers

ParameterTypical Value/RangeMethod of AnalysisReference
Curing Conditions
UV LampHigh-pressure mercury lamp-[5]
UV Intensity80 - 300 W/cm-[9]
Wavelength for Initiation300 - 400 nmUV-Vis Spectroscopy[10]
Exposure TimeSeconds to minutesReal-Time FTIR[6]
Polymer Properties
Monomer Conversion> 90%FTIR Spectroscopy[6]
Glass Transition Temperature (Tg)50 - 150 °CDynamic Mechanical Analysis (DMA)[6]
Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)[6]
Young's Modulus1 - 3 GPaDMA / Tensile Testing[6]

Characterization Protocols

Protocol 3: Monitoring Curing Kinetics with Real-Time FTIR (RT-FTIR)

Objective: To determine the rate of polymerization and final monomer conversion.

Procedure:

  • Place a small drop of the liquid formulation between two transparent salt plates (e.g., NaCl or KBr).

  • Mount the sample in the FTIR spectrometer.

  • Initiate UV irradiation of the sample while simultaneously collecting FTIR spectra at regular time intervals.

  • Monitor the decrease in the area of the characteristic oxetane ring absorption peak (around 980 cm⁻¹).

  • Calculate the monomer conversion as a function of time using a stable internal reference peak.

Protocol 4: Thermal Analysis with Photo-DSC, DMA, and TGA

Objective: To characterize the thermal and mechanical properties of the cured polymer.

Photo-Differential Scanning Calorimetry (Photo-DSC):

  • Place a small, known mass of the liquid formulation in a DSC pan.

  • Place the pan in the DSC instrument equipped with a UV light source.

  • Irradiate the sample with UV light of a specific intensity and wavelength while monitoring the heat flow.

  • The exothermic peak corresponds to the heat of polymerization, which can be used to determine the reaction kinetics.

Dynamic Mechanical Analysis (DMA):

  • Prepare a rectangular sample of the cured polymer with defined dimensions.

  • Clamp the sample in the DMA instrument.

  • Apply a sinusoidal strain to the sample while ramping the temperature.

  • Measure the storage modulus, loss modulus, and tan delta to determine the glass transition temperature (Tg) and viscoelastic properties.[11]

Thermogravimetric Analysis (TGA):

  • Place a small, known mass of the cured polymer in a TGA pan.

  • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature.[12]

Conclusion

The use of BCMO in photo-curable polymer synthesis offers a versatile platform for creating materials with a wide range of desirable properties. By understanding the principles of photoinitiated cationic ring-opening polymerization and utilizing the detailed protocols provided, researchers can effectively formulate, cure, and characterize BCMO-based polymers for advanced applications. The ability to tailor the curing kinetics and final properties through the use of co-monomers and precise control over irradiation conditions makes this a powerful tool in materials science and development.

References

Application Notes and Protocols for the Functionalization of Poly(3,3-bis(chloromethyl)oxetane)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of poly(3,3-bis(chloromethyl)oxetane) (PBCMO), a versatile polymer platform for a range of applications, including the development of advanced drug delivery systems. Detailed experimental protocols for key functionalization reactions and subsequent characterization are provided.

Introduction

Poly(this compound), often abbreviated as PBCMO, is a linear polyether with two reactive chloromethyl side chains per repeating unit. This high density of reactive sites makes PBCMO an excellent scaffold for post-polymerization modification, allowing for the introduction of a wide array of functional groups. The versatility of these functionalization reactions opens up possibilities for tailoring the polymer's physical, chemical, and biological properties for specific applications. While historically explored for industrial applications under the trade name Penton™, recent advancements in polymer chemistry have highlighted its potential in the biomedical field, particularly in the design of sophisticated drug carriers. The functionalization of PBCMO is primarily achieved through nucleophilic substitution reactions, where the chlorine atoms are displaced by various nucleophiles.

Key Functionalization Reactions

The primary route for functionalizing PBCMO is through the nucleophilic substitution of the pendant chloromethyl groups. The most well-documented modifications involve the introduction of azido (B1232118) and alkoxy groups. While direct amination is less reported in the literature, it represents a significant potential pathway for bio-conjugation.

Azidation: Synthesis of Poly(3,3-bis(azidomethyl)oxetane) (PBAMO)

The conversion of PBCMO to poly(3,3-bis(azidomethyl)oxetane) (PBAMO) is a widely reported functionalization, primarily driven by the interest in energetic polymers.[1] The azide (B81097) group is not only energetic but also a versatile functional handle for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for conjugating molecules of interest, including drugs and targeting ligands. The reaction of the monomer, this compound (BCMO), with sodium azide is a known pathway to the corresponding azido monomer.[2] A similar strategy can be applied to the polymer.

Alkoxylation: Synthesis of Poly(3,3-bis(alkoxymethyl)oxetane)

The substitution of the chloro groups with alkoxy groups can significantly alter the polymer's solubility and thermal properties. For instance, the reaction with sodium ethoxide yields poly(3,3-bis(ethoxymethyl)oxetane) (PBEMO).[3] This modification can be used to enhance the biocompatibility and tune the hydrophilicity of the polymer backbone.

Amination: Synthesis of Poly(3,3-bis(aminomethyl)oxetane) Derivatives

The introduction of primary or secondary amine functionalities is a critical step for many biomedical applications, as it allows for the covalent attachment of drugs, peptides, and other biomolecules. While direct amination of PBCMO is not extensively detailed in peer-reviewed literature, it can be hypothesized based on standard organic synthesis protocols for nucleophilic substitution on alkyl chlorides.

Quantitative Data on Functionalization

The following table summarizes representative quantitative data for the functionalization of oxetane-based materials. It is important to note that data for the direct functionalization of the PBCMO polymer can be limited, and some data is derived from the functionalization of the monomer or analogous bromo-polymers.

Functional GroupReagents and ConditionsDegree of Substitution (%)Yield (%)Analytical Data (Key Features)Reference
Azide (-N₃) NaN₃, Cyclohexanone, Catalyst, 115 °C, 6 h (on bromo-analog)Nearly completeHighFTIR: Appearance of strong azide stretch (~2100 cm⁻¹). ¹H NMR: Shift of methylene (B1212753) protons adjacent to the functional group.[4][5]
Ethoxide (-OCH₂CH₃) Sodium ethoxide, Refluxing methanol (B129727) (on monomer)HighNot specified¹H NMR: Appearance of characteristic ethyl group signals.[3]
Primary Amine (-NH₂) (Hypothetical) Excess NH₃ or protected amine followed by deprotectionVariableNot specifiedFTIR: Appearance of N-H stretching bands (~3300-3500 cm⁻¹). ¹H NMR: Appearance of a broad singlet for -NH₂ protons.General Knowledge

Experimental Protocols

Protocol 1: Synthesis of Poly(3,3-bis(azidomethyl)oxetane) (PBAMO) from PBCMO

This protocol is adapted from procedures for the azidation of related halogenated polymers.[4]

Materials:

  • Poly(this compound) (PBCMO)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or Cyclohexanone

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) (optional)

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve PBCMO (1.0 eq) in DMF to a concentration of 10% (w/v).

  • Add sodium azide (2.5 eq per chloromethyl group) and a catalytic amount of TBAB (0.05 eq).

  • Heat the reaction mixture to 90-115 °C and stir vigorously for 24-48 hours.

  • Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the C-Cl stretching vibration and the appearance of the characteristic strong azide peak around 2100 cm⁻¹.

  • After completion, cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol or water.

  • Filter the precipitated polymer and wash thoroughly with methanol and water to remove unreacted sodium azide and the solvent.

  • Dry the resulting white to off-white polymer (PBAMO) under vacuum at 40-50 °C to a constant weight.

Characterization:

  • FTIR: Confirm the presence of the azide group (~2100 cm⁻¹) and the disappearance of the C-Cl bond.

  • ¹H and ¹³C NMR: Analyze the shifts in the signals of the methylene protons and carbons adjacent to the newly formed azide group.

  • GPC/SEC: Determine the molecular weight and polydispersity of the functionalized polymer.

Protocol 2: Synthesis of a Primary Amine-Functionalized Polyoxetane

This is a representative protocol for the amination of an alkyl chloride and should be optimized for PBCMO. The use of a protected amine followed by deprotection is often preferred to avoid side reactions.

Materials:

Procedure:

Step 1: Phthalimide Substitution

  • Dissolve PBCMO (1.0 eq) in DMF in a round-bottom flask.

  • Add potassium phthalimide (1.2 eq per chloromethyl group).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC (of a hydrolyzed aliquot) or FTIR to confirm the substitution.

  • Precipitate the phthalimide-functionalized polymer in water, filter, and wash thoroughly.

  • Dry the polymer under vacuum.

Step 2: Deprotection to Primary Amine

  • Suspend the phthalimide-functionalized polymer in ethanol.

  • Add hydrazine hydrate (4-5 eq per phthalimide group).

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction, and filter off the phthalhydrazide (B32825) byproduct.

  • Concentrate the filtrate and re-dissolve the polymer in a suitable solvent like DCM.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amine-functionalized polymer.

Characterization:

  • FTIR: Confirm the disappearance of the phthalimide carbonyl peaks and the appearance of N-H stretching vibrations.

  • Kaiser Test: A qualitative test for the presence of primary amines.

  • NMR: Confirm the removal of the phthalimide group and the presence of the primary amine.

Application in Drug Delivery: A "Clickable" Polyoxetane Platform

Functionalized polyoxetanes are emerging as a promising platform for drug delivery. A particularly innovative approach involves creating a "clickable" polymer backbone that allows for the straightforward attachment of various moieties, such as drugs, imaging agents, and solubility enhancers like polyethylene (B3416737) glycol (PEG).[6] Although the original work started with a different oxetane (B1205548) monomer, the principle can be applied to functionalized PBCMO. For instance, PBAMO can be used in CuAAC reactions to conjugate alkyne-modified drug molecules. Alternatively, PBCMO can be functionalized with propargylamine (B41283) to introduce pendant alkyne groups, which can then react with azide-modified drugs.

Experimental Workflow for Drug Conjugation to a "Clickable" Polyoxetane

G cluster_synthesis Polymer Synthesis and Functionalization cluster_conjugation Drug Conjugation via Click Chemistry cluster_purification Purification and Characterization cluster_application Biomedical Application PBCMO Poly(this compound) (PBCMO) Functionalization Functionalization (e.g., with Sodium Azide) PBCMO->Functionalization PBAMO Poly(3,3-bis(azidomethyl)oxetane) (PBAMO) Functionalization->PBAMO Click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PBAMO->Click Drug Alkyne-Modified Drug Drug->Click Conjugate Drug-Polymer Conjugate Click->Conjugate Purification Purification (e.g., Dialysis) Conjugate->Purification Characterization Characterization (NMR, FTIR, GPC, UV-Vis) Purification->Characterization Formulation Formulation into Nanoparticles Characterization->Formulation Delivery Drug Delivery to Target Cells Formulation->Delivery

Caption: Workflow for creating a drug-polymer conjugate.

This workflow illustrates the transformation of the basic PBCMO polymer into a sophisticated drug delivery vehicle. By employing click chemistry, a high degree of control over the conjugation process can be achieved, leading to well-defined drug-polymer conjugates with a high drug loading capacity. The modularity of this approach allows for the co-conjugation of targeting ligands and imaging agents, paving the way for targeted and theranostic nanosystems.

Signaling Pathways and Logical Relationships

The development of drug-polymer conjugates from functionalized PBCMO is logically structured to enhance therapeutic outcomes. The polymer backbone serves as a carrier to improve the drug's pharmacokinetic profile. Functionalization provides the necessary handles for drug attachment, and further modification with targeting ligands can direct the conjugate to specific cells or tissues, thereby interacting with particular signaling pathways implicated in the disease.

G cluster_drug_delivery Drug Delivery System cluster_cellular_interaction Cellular Interaction cluster_biological_effect Biological Effect Polymer Polymer Backbone (PBCMO derivative) - Biocompatibility - Controlled Release Drug Therapeutic Agent - Pharmacological Effect Polymer->Drug carries Targeting Targeting Ligand - Specificity Polymer->Targeting presents Pathway Signaling Pathway Modulation Drug->Pathway modulates Receptor Cell Surface Receptor Targeting->Receptor binds to Internalization Internalization (e.g., Endocytosis) Receptor->Internalization triggers Release Intracellular Drug Release Internalization->Release leads to Release->Drug releases Response Therapeutic Response Pathway->Response leads to

Caption: Logical relationship in targeted drug delivery.

This diagram illustrates the logical progression from the design of the drug delivery system to its intended biological effect. The functionalized polyoxetane acts as the central component that integrates the therapeutic agent and the targeting moiety to achieve specific modulation of cellular signaling pathways.

References

Application Notes and Protocols: 3,3-Bis(chloromethyl)oxetane (BCMO) in Energetic Binder Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Energetic Materials Development

These application notes provide a comprehensive overview of the use of 3,3-Bis(chloromethyl)oxetane (BCMO) as a precursor for energetic binders in propellant and explosive formulations. The information compiled herein is intended to guide researchers in the synthesis, characterization, and application of BCMO-derived energetic polymers.

Introduction to BCMO in Energetic Binders

This compound (BCMO) is a key intermediate in the synthesis of energetic polymers, most notably poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)). Poly(BAMO) and its copolymers are valued as energetic binders in solid rocket propellants and polymer-bonded explosives (PBXs) due to their high nitrogen content and positive heat of formation, which contribute to the overall energy of the formulation.[1][2] Unlike inert binders such as hydroxyl-terminated polybutadiene (B167195) (HTPB), which can dilute the energetic output, BCMO-derived binders enhance the performance of the energetic material.[3]

The primary route to leveraging BCMO in energetic applications involves its conversion to the corresponding azide (B81097) monomer, 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), followed by polymerization. Alternatively, BCMO can be polymerized first to poly(BCMO), which is then converted to poly(BAMO). This document outlines the properties, synthesis, and application of these BCMO-derived energetic binders.

Physicochemical and Energetic Properties

BCMO and its derivative, poly(BAMO), exhibit distinct properties that are crucial for their application in energetic formulations. A summary of these properties is presented in the tables below.

Table 1: Physicochemical Properties of BCMO
PropertyValueReference
Chemical Formula C₅H₈Cl₂O[4]
Molar Mass 155.02 g/mol [4]
Appearance Black or olive green solid[4]
Density 1.295 g/cm³[4]
Melting Point 18.9 °C[4]
Boiling Point 95 °C[4]
Table 2: Properties of Poly(BAMO) and Related Copolymers
PropertyPoly(BAMO)Poly(BAMO-co-AMMO)Poly(BAMO-carboxylate)Reference
Glass Transition Temp. (Tg) -37 °C to -41 °CVaries with composition-43 °C to -51 °C[2][5]
Decomposition Temp. (Tdec) ~211 °C - 223 °C~220 °C233 °C - 237 °C[2][5]
Heat of Combustion 3125 kJ/mol-5226 - 5665 kJ/mol[5]
Enthalpy of Formation +0.06 kJ/g--0.17 to -0.55 kJ/g[5]
Impact Sensitivity 14 J-38 - 50 J[5]
Table 3: Performance Characteristics of BCMO-Based Formulations (Illustrative)
ParameterFormulation TypeValueReference
Specific Impulse (Isp) BAMO-AMMO based propellant~275 s (theoretical)[6]
Detonation Velocity (VoD) Not explicitly found for BCMO-based PBXs-
Tensile Strength BAMO-NIMMO copolymer binderModerately good[7]
Elongation at Break GAP-BAMO copolymer binderLower than HTPB[7]

Note: Experimental performance data for BCMO-based energetic formulations is limited in open literature. The values presented are often theoretical or for related copolymer systems and should be considered as indicative.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of poly(BAMO), a primary energetic binder derived from BCMO, and its subsequent curing.

Synthesis of Poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) from BCMO

This protocol involves a two-step process: the azidation of BCMO to form the BAMO monomer, followed by the cationic ring-opening polymerization of BAMO.

Step 1: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) Monomer

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve BCMO in DMF or DMSO.

  • Add an excess of sodium azide to the solution. The addition of a phase transfer catalyst can facilitate the reaction.[4]

  • Heat the reaction mixture to approximately 85-120 °C and stir for 24-48 hours.[1][8]

  • Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate and deionized water.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude BAMO monomer.

  • Purify the BAMO monomer by vacuum distillation or column chromatography.

Step 2: Cationic Ring-Opening Polymerization of BAMO

Materials:

  • Purified BAMO monomer

  • Initiator (e.g., 1,4-butanediol, BDO)

  • Catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified BAMO monomer and the initiator (e.g., BDO) in anhydrous DCM.

  • Cool the solution to a low temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath.

  • Slowly add the catalyst (e.g., BF₃·OEt₂) to the stirred solution.

  • Allow the reaction to proceed at the low temperature for several hours to overnight. The polymerization progress can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Quench the polymerization by adding a small amount of a terminating agent, such as methanol (B129727) or water.

  • Allow the mixture to warm to room temperature.

  • Wash the polymer solution with deionized water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the polymer by adding the concentrated solution to a non-solvent, such as methanol or hexane.

  • Collect the precipitated poly(BAMO) by filtration and dry under vacuum to a constant weight.

Curing of Hydroxyl-Terminated Poly(BAMO) Binder

Hydroxyl-terminated poly(BAMO) is a prepolymer that can be cross-linked to form a solid elastomeric binder. The curing process typically involves a reaction with di- or poly-isocyanates to form a polyurethane network.[5]

Materials:

  • Hydroxyl-terminated poly(BAMO) prepolymer

  • Curing agent (e.g., isophorone (B1672270) diisocyanate (IPDI), hexamethylene diisocyanate (HDI), or toluene (B28343) diisocyanate (TDI))

  • Plasticizer (optional, e.g., energetic plasticizers like BDNPA/F)

  • Cure catalyst (e.g., dibutyltin (B87310) dilaurate, DBTDL)

  • Energetic filler (e.g., RDX, HMX, AP)

  • Aluminum powder (optional)

Procedure:

  • In a suitable mixing vessel, melt the hydroxyl-terminated poly(BAMO) prepolymer at a moderately elevated temperature (e.g., 60 °C) to reduce its viscosity.

  • If used, add the plasticizer and mix until a homogeneous liquid is obtained.

  • Add the solid energetic fillers and aluminum powder to the liquid prepolymer mixture. Mix under vacuum to ensure uniform dispersion of the solids and to remove any entrapped air bubbles.

  • Add the curing agent (isocyanate) and the cure catalyst to the mixture. The NCO/OH ratio should be carefully controlled to achieve the desired cross-linking density and mechanical properties.

  • Continue mixing under vacuum for a specified period until the mixture is homogeneous.

  • Cast the uncured propellant slurry into a mold of the desired geometry.

  • Cure the cast propellant in an oven at a specific temperature (e.g., 60-70 °C) for several days until the cross-linking reaction is complete.

  • After curing, carefully demold the solid propellant grain.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the synthesis and application of BCMO-based energetic binders.

BCMO_to_PolyBAMO_Synthesis BCMO This compound (BCMO) BAMO 3,3-Bis(azidomethyl)oxetane (BAMO) Monomer BCMO->BAMO Azidation Reagents1 Sodium Azide (NaN₃) Solvent (DMF/DMSO) Reagents1->BAMO PolyBAMO Hydroxyl-Terminated Poly(BAMO) BAMO->PolyBAMO Cationic Ring-Opening Polymerization Reagents2 Initiator (e.g., BDO) Catalyst (e.g., BF₃·OEt₂) Solvent (DCM) Reagents2->PolyBAMO

Synthesis of Poly(BAMO) from BCMO.

Formulation and Curing of a Poly(BAMO)-based Energetic Material.

Safety Considerations

Working with BCMO and its energetic derivatives requires strict adherence to safety protocols.

  • BCMO: is classified as an extremely hazardous substance and can cause kidney damage, lacrimation, and somnolence if consumed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Azides: Sodium azide and organic azides are potentially explosive and toxic. They should be handled with care, avoiding contact with acids (which can generate highly toxic hydrazoic acid) and heavy metals (which can form explosive heavy metal azides).

  • Energetic Formulations: The synthesis and handling of energetic materials should only be conducted by trained personnel in a facility equipped for such work. Proper grounding and anti-static precautions are necessary to prevent accidental ignition.

Conclusion

This compound is a valuable precursor for the synthesis of high-performance energetic binders. The resulting poly(BAMO) and its copolymers offer significant energetic advantages over traditional inert binders, leading to improved performance in solid propellants and explosives. The protocols and data presented in these application notes provide a foundation for researchers to explore and develop new energetic materials based on BCMO chemistry. Further research is warranted to fully characterize the performance of BCMO-derived binders in various formulations and to optimize their mechanical properties for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: 3,3-Bis(chloromethyl)oxetane (BCMO) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cationic ring-opening polymerization of 3,3-Bis(chloromethyl)oxetane (BCMO). The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my monomer conversion rate low?

Low monomer conversion in BCMO polymerization can stem from several factors. A common issue is the purity of the monomer and other reagents. Additionally, the choice and handling of the initiator are critical for achieving high conversion.

Potential Causes & Solutions:

  • Monomer Impurities: this compound is susceptible to impurities that can terminate the polymerization reaction. It is crucial to use highly purified monomer.

  • Initiator/Catalyst Deactivation: Cationic initiators are sensitive to moisture and other nucleophilic impurities. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon).

  • Insufficient Reaction Time: While a significant portion of the monomer can be consumed relatively quickly, reaching high conversion can take an extended period. For instance, in some reported polymerizations of BCMO, approximately 40% of the monomer was consumed within the first 5 minutes, but after 100 hours, the reaction mixture still contained 8.2% unreacted monomer.[1]

  • Suboptimal Temperature: The reaction temperature influences the polymerization rate. While higher temperatures can increase the rate, they may also promote side reactions.[2][3]

Troubleshooting Steps:

  • Purify the Monomer: Distill BCMO from a suitable drying agent, such as calcium hydride, immediately before use.[4]

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle initiators in a glovebox or under a positive pressure of inert gas.

  • Optimize Reaction Time: Monitor the reaction progress over time using techniques like NMR or GPC to determine the optimal reaction duration for your specific conditions.

  • Adjust Temperature with Caution: If adjusting the temperature, consider its potential impact on side reactions, particularly the formation of cyclic oligomers.

2. My polymer has a broad molecular weight distribution (high Polydispersity Index - PDI). How can I achieve a narrower distribution?

A high PDI indicates a lack of control over the polymerization process, often due to issues with initiation, propagation, or termination steps.

Potential Causes & Solutions:

  • Initiator Concentration and Type: The choice of initiator and its concentration significantly impact the PDI. A higher initiator concentration can lead to a broader molecular weight distribution.[5][6] The counter-ion of the initiator also plays a role; for instance, triethyloxonium (B8711484) salts with counter-ions like PF6−, SbF6−, and SbCl6− tend to produce fewer side reactions compared to tetrafluoroborate (B81430).[2]

  • Slow Initiation: If the initiation rate is slow compared to the propagation rate, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.

  • Chain Transfer Reactions: Impurities or certain functional groups can act as chain transfer agents, terminating one growing chain and initiating another, which broadens the PDI.

  • Temperature Fluctuations: Inconsistent reaction temperatures can affect the rates of initiation and propagation, contributing to a broader PDI.[7]

Troubleshooting Steps:

  • Select an Appropriate Initiator System: For better control, consider using initiators known to minimize side reactions, such as triethyloxonium salts with stable counter-ions (PF6−, SbF6−).[2]

  • Optimize Initiator Concentration: Systematically vary the monomer-to-initiator ratio to find the optimal concentration for achieving the desired molecular weight and a narrow PDI.

  • Maintain Strict Purity: As with achieving high conversion, monomer and solvent purity are paramount for controlling molecular weight distribution.

  • Ensure Stable Reaction Temperature: Use a reliable temperature control system to maintain a constant temperature throughout the polymerization.

3. I am observing a significant amount of cyclic oligomers in my product. What causes this and how can I minimize their formation?

The formation of cyclic oligomers is a well-documented side reaction in the cationic ring-opening polymerization of oxetanes, including BCMO.[2][5] This occurs through a "back-biting" mechanism where the growing polymer chain attacks itself to form a stable cyclic compound.

Potential Causes & Solutions:

  • Initiator and Counter-ion: The type of initiator and its associated counter-ion have a dramatic effect on the extent of cyclic oligomer formation. Polymerizations initiated with triethyloxonium tetrafluoroborate can result in as much as 35% conversion to cyclic oligomers.[2] In contrast, initiators with PF6−, SbF6−, or SbCl6− counter-ions produce significantly fewer cyclic byproducts.[2]

  • Reaction Temperature: Higher temperatures favor the formation of cyclic oligomers. Below 50°C, the formation of these byproducts is significantly reduced.[2]

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the propagating species and thus affect the rate of cyclic oligomer formation.[2]

Troubleshooting Steps:

  • Change the Initiator System: If using an initiator with a tetrafluoroborate counter-ion, consider switching to one with a more stable counter-ion like hexafluorophosphate (B91526) or hexafluoroantimonate.[2]

  • Lower the Reaction Temperature: Conduct the polymerization at a lower temperature, ideally below 50°C, to suppress the back-biting reaction.[2]

  • Screen Different Solvents: Experiment with solvents of varying polarity to find one that minimizes cyclic oligomer formation for your specific initiator system.

Quantitative Data Summary

The following tables summarize quantitative data reported for oxetane (B1205548) polymerization, which can serve as a guide for troubleshooting BCMO polymerization.

Table 1: Effect of Initiator and Temperature on Cyclic Oligomer Formation in Oxetane Polymerization

Initiator SystemTemperatureCyclic Oligomer Formation (%)Predominant Oligomer
Triethyloxonium Tetrafluoroborate (Et3O+BF4−)> 50°CUp to 35%Cyclic Tetramer
Ethyl Trifluoromethanesulfonate (EtOTf)> 50°CUp to 15%Cyclic Trimer
Triethyloxonium Hexafluorophosphate (Et3O+PF6−)> 50°CInsignificantN/A
Triethyloxonium Hexafluoroantimonate (Et3O+SbF6−)> 50°CInsignificantN/A
Any Initiator< 50°CMinimalN/A

Data adapted from a systematic investigation of oxetane polymerization.[2]

Table 2: Monomer Conversion in BCMO Polymerization

Reaction TimeMonomer Consumed (%)
5 minutes~40%
100 hours~91.8%

Data from a study on the cationic photopolymerization of BCMO.[1]

Experimental Protocols

Below is a general, representative protocol for the cationic ring-opening polymerization of BCMO based on common practices reported in the literature. Researchers should optimize the specific conditions for their particular setup and goals.

1. Monomer Purification

  • Objective: To remove water and other impurities that can interfere with the polymerization.

  • Procedure:

    • Add this compound (BCMO) to a round-bottom flask containing calcium hydride (CaH2).

    • Reflux the mixture for several hours under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Distill the BCMO under reduced pressure, collecting the fraction that boils at the correct temperature (Boiling point of BCMO is approximately 95°C at atmospheric pressure).[8]

    • Store the purified monomer under an inert atmosphere and away from moisture.

2. Cationic Ring-Opening Polymerization of BCMO

  • Objective: To synthesize poly(this compound).

  • Materials:

    • Purified this compound (BCMO)

    • Anhydrous solvent (e.g., dichloromethane, 1,4-dioxane)

    • Cationic initiator (e.g., Boron trifluoride diethyl etherate (BF3·OEt2), Triethyloxonium hexafluorophosphate)

  • Procedure:

    • Set up a flame-dried or oven-dried reaction vessel equipped with a magnetic stirrer and an inert gas inlet.

    • Under a positive pressure of inert gas, add the anhydrous solvent to the reaction vessel.

    • Add the purified BCMO monomer to the solvent and stir until dissolved.

    • Cool the solution to the desired reaction temperature (e.g., 0°C or room temperature) using an appropriate bath.

    • Prepare a solution of the initiator in the anhydrous solvent in a separate, dry flask under an inert atmosphere.

    • Slowly add the initiator solution to the stirring monomer solution via syringe or cannula.

    • Allow the reaction to proceed for the desired amount of time, monitoring the progress if possible.

    • Quench the polymerization by adding a small amount of a nucleophilic reagent like methanol (B129727) or ammonia (B1221849) in methanol.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

    • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Visualizations

Troubleshooting Workflow for BCMO Polymerization

TroubleshootingWorkflow Troubleshooting BCMO Polymerization Start Problem Observed LowYield Low Monomer Conversion Start->LowYield HighPDI Broad Molecular Weight (High PDI) Start->HighPDI CyclicOligomers Cyclic Oligomers Detected Start->CyclicOligomers ImpureMonomer Impure Monomer/Reagents? LowYield->ImpureMonomer Potential Cause WetConditions Moisture Present? LowYield->WetConditions Potential Cause BadInitiator Initiator Issues? HighPDI->BadInitiator Potential Cause WrongTemp Suboptimal Temperature? HighPDI->WrongTemp Potential Cause CyclicOligomers->BadInitiator Potential Cause CyclicOligomers->WrongTemp Potential Cause PurifyMonomer Action: Purify Monomer (e.g., distill over CaH2) ImpureMonomer->PurifyMonomer DrySystem Action: Ensure Anhydrous Conditions (dry glassware, inert atm.) WetConditions->DrySystem OptimizeInitiator Action: Optimize Initiator (type, concentration) BadInitiator->OptimizeInitiator BadInitiator->OptimizeInitiator ControlTemp Action: Control Temperature (stable, possibly lower) WrongTemp->ControlTemp WrongTemp->ControlTemp

Caption: A flowchart for troubleshooting common issues in BCMO polymerization.

Competing Reaction Pathways in Cationic Polymerization of Oxetane

ReactionPathways Polymerization vs. Cyclic Oligomer Formation Monomer Oxetane Monomer ActiveCenter Growing Polymer Chain (Active Cationic Center) Monomer->ActiveCenter Propagation (Intermolecular Attack) ActiveCenter->ActiveCenter Adds another monomer LinearPolymer Linear Polymer Chain ActiveCenter->LinearPolymer Chain Growth CyclicOligomer Cyclic Oligomer ActiveCenter->CyclicOligomer Back-Biting (Intramolecular Attack)

Caption: Competing pathways of polymerization and cyclic oligomer formation.

General Experimental Workflow for BCMO Polymerization

ExperimentalWorkflow BCMO Polymerization Workflow Purification Monomer Purification Setup Reaction Setup (Anhydrous, Inert Atm.) Purification->Setup Polymerization Polymerization (Initiator Addition) Setup->Polymerization Quench Quenching Polymerization->Quench Isolation Polymer Isolation (Precipitation & Filtration) Quench->Isolation Characterization Characterization (NMR, GPC, etc.) Isolation->Characterization

Caption: A typical experimental workflow for BCMO polymerization.

References

Technical Support Center: Poly(BCMO) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(3,3-bis(chloromethyl)oxetane) - poly(BCMO). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the control of poly(BCMO) molecular weight during its synthesis via cationic ring-opening polymerization (CROP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for polymerizing this compound (BCMO)?

The polymerization of BCMO typically proceeds through a cationic ring-opening polymerization (CROP) mechanism. In this process, a cationic initiator attacks the oxygen atom in the oxetane (B1205548) ring of the BCMO monomer, leading to the opening of the strained four-membered ring and the formation of a propagating cationic species. This active chain end then continues to react with other BCMO monomers, resulting in chain growth.

Q2: How can I control the number-average molecular weight (Mn) of my poly(BCMO)?

The number-average molecular weight (Mn) of poly(BCMO) in a living or controlled polymerization is primarily determined by the molar ratio of the monomer to the initiator ([M]/[I]). A higher [M]/[I] ratio will result in a higher molecular weight polymer, as each initiator molecule will generate a longer polymer chain. Conversely, a lower [M]/[I] ratio will produce a lower molecular weight polymer.

Q3: What are common initiators for the cationic ring-opening polymerization of BCMO?

A variety of Lewis acids and protonic acids can be used to initiate the CROP of oxetanes like BCMO. Common initiators include boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and aluminum trichloride (B1173362) (AlCl₃). The choice of initiator can influence the polymerization kinetics and the characteristics of the resulting polymer.

Q4: Can I use chain transfer agents to control the molecular weight of poly(BCMO)?

Yes, chain transfer agents (CTAs) are an effective way to control the molecular weight of poly(BCMO).[1] CTAs work by terminating a growing polymer chain and initiating a new one, thereby reducing the average molecular weight of the final polymer.[1] Substances with active hydrogens, such as water and alcohols, can act as chain transfer agents in cationic polymerizations.[2]

Q5: What is the impact of temperature on the molecular weight of poly(BCMO)?

Temperature can have a complex effect on the molecular weight of poly(BCMO). Generally, increasing the polymerization temperature can lead to an increase in the rate of polymerization. However, it can also increase the rate of chain transfer and termination reactions, which would result in a lower molecular weight. For some polymerization systems, lower temperatures are used to achieve higher molecular weights.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Lower than expected molecular weight (Mn) 1. Incorrect Monomer to Initiator Ratio: The actual [M]/[I] ratio was lower than intended. 2. Presence of Impurities: Water or other protic impurities in the monomer, solvent, or initiator can act as chain transfer agents, leading to premature termination of polymer chains. 3. High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer reactions.1. Verify Calculations and Measurements: Double-check all calculations and ensure accurate measurement of both monomer and initiator. 2. Purify Reagents: Ensure the monomer and solvent are thoroughly dried and purified before use. Use freshly opened or purified initiators. 3. Optimize Temperature: Conduct the polymerization at a lower temperature to minimize chain transfer events.
Higher than expected molecular weight (Mn) 1. Incorrect Monomer to Initiator Ratio: The actual [M]/[I] ratio was higher than intended. 2. Inefficient Initiation: A portion of the initiator may be inactive, leading to fewer growing chains than calculated.1. Verify Calculations and Measurements: Carefully re-evaluate the amounts of monomer and initiator used. 2. Check Initiator Activity: Use a fresh, high-purity initiator. Consider titrating the initiator to determine its active concentration.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths. 2. Chain Transfer Reactions: Uncontrolled chain transfer to monomer, solvent, or impurities can lead to a wider range of polymer chain lengths. 3. Termination Reactions: Premature termination of some chains while others continue to grow will broaden the PDI. 4. Inhomogeneous Reaction Conditions: Poor mixing or temperature gradients within the reactor can lead to different polymerization rates in different parts of the reaction mixture.1. Select a Fast Initiator: Choose an initiator that provides rapid and quantitative initiation. 2. Purify Reagents: Minimize chain transfer by using highly purified and dry monomer and solvent. 3. Optimize Reaction Conditions: Conduct the polymerization under conditions that favor a "living" process with minimal termination. 4. Ensure Homogeneity: Use efficient stirring and maintain a constant and uniform temperature throughout the polymerization.
Bimodal Molecular Weight Distribution 1. Presence of Two Active Species: Different initiating species or propagating centers with different reactivities may be present. 2. Changes in Reaction Conditions: A significant change in temperature or monomer concentration during the polymerization can lead to the formation of a second population of polymer chains with a different molecular weight.1. Use a Well-Defined Initiator: Employ a single-site initiator to ensure uniform propagation. 2. Maintain Stable Conditions: Ensure consistent temperature and monomer feed throughout the reaction.

Experimental Protocols

General Protocol for Controlled Molecular Weight Synthesis of Poly(BCMO)

This protocol provides a general framework for the synthesis of poly(BCMO) with a target molecular weight by controlling the monomer-to-initiator ratio.

Materials:

  • This compound (BCMO), purified by distillation.

  • Anhydrous solvent (e.g., dichloromethane, toluene), freshly distilled from a drying agent.

  • Initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂), freshly opened or purified.

  • Dry nitrogen or argon gas.

  • Quenching agent (e.g., methanol).

  • Precipitating solvent (e.g., methanol (B129727), hexane).

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen/argon inlet.

  • Monomer and Solvent Addition: Under a positive pressure of inert gas, add the desired amount of anhydrous solvent to the reactor. Then, add the calculated amount of purified BCMO monomer.

  • Initiator Solution Preparation: In a separate flame-dried and sealed vial, prepare a stock solution of the initiator in the anhydrous solvent. The concentration should be chosen to allow for accurate addition of the required amount.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath. While stirring vigorously, rapidly inject the calculated volume of the initiator solution into the monomer solution.

  • Polymerization: Allow the reaction to proceed for the desired time. The reaction time will depend on the temperature, initiator, and desired conversion.

  • Termination: Quench the polymerization by adding a small amount of a terminating agent, such as methanol.

  • Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Data Presentation: Theoretical vs. Experimental Molecular Weight

The following table illustrates the expected relationship between the monomer-to-initiator ratio and the resulting number-average molecular weight (Mn) for a living polymerization of BCMO.

Target [M]/[I] RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI
507,750[Experimental Value][Experimental Value]
10015,500[Experimental Value][Experimental Value]
20031,000[Experimental Value][Experimental Value]

Note: Experimental values will vary based on reaction conditions and purity of reagents.

Visualizations

Cationic Ring-Opening Polymerization (CROP) of BCMO

CROP_BCMO Initiator Initiator (e.g., BF₃) Monomer BCMO Monomer Initiator->Monomer Initiation ActiveCenter Active Propagating Cation Monomer->ActiveCenter PolymerChain Growing Poly(BCMO) Chain ActiveCenter->PolymerChain Propagation PolymerChain->Monomer Adds Monomer Termination Termination/Chain Transfer PolymerChain->Termination FinalPolymer Poly(BCMO) Termination->FinalPolymer

Caption: Cationic Ring-Opening Polymerization of BCMO.

Troubleshooting Workflow for Broad PDI

Broad_PDI_Troubleshooting Start Broad PDI Observed CheckInitiation Is Initiation Fast and Complete? Start->CheckInitiation CheckPurity Are Monomer and Solvent Pure/Dry? Start->CheckPurity CheckTemp Is Temperature Uniform and Controlled? Start->CheckTemp CheckMixing Is Mixing Efficient? Start->CheckMixing SlowInitiation Slow Initiation CheckInitiation->SlowInitiation No Impurities Impurities Present CheckPurity->Impurities No TempGradient Temperature Gradient CheckTemp->TempGradient No PoorMixing Poor Mixing CheckMixing->PoorMixing No ActionInitiator Change Initiator or Conditions SlowInitiation->ActionInitiator ActionPurify Purify/Dry Reagents Impurities->ActionPurify ActionTemp Improve Temperature Control TempGradient->ActionTemp ActionMixing Improve Stirring PoorMixing->ActionMixing

Caption: Troubleshooting Workflow for Broad PDI in Poly(BCMO) Synthesis.

References

Technical Support Center: 3,3-Bis(chloromethyl)oxetane (BCMO) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-bis(chloromethyl)oxetane (BCMO). The following sections address common issues encountered during the cationic ring-opening polymerization of BCMO and its reaction with sodium azide (B81097) to form 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO).

Cationic Ring-Opening Polymerization (CROP) of BCMO

Cationic ring-opening polymerization is a common method for synthesizing poly(this compound) (PBCMO). This section provides troubleshooting for common problems encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a low monomer conversion in my BCMO polymerization. What are the potential causes and how can I improve the yield?

A1: Low monomer conversion in the cationic polymerization of BCMO can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Initiator Inactivity or Insufficient Concentration: The activity and concentration of the cationic initiator are crucial.

    • Solution: Ensure your initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) is fresh and has been stored under anhydrous conditions. Increase the initiator concentration incrementally. Be aware that excessively high concentrations can sometimes lead to side reactions.

  • Presence of Impurities: Cationic polymerizations are notoriously sensitive to impurities, especially water, which can act as a terminating agent.[1][2][3][4]

    • Solution: Thoroughly dry all glassware before use. Use anhydrous solvents and purify the BCMO monomer to remove any residual moisture or other impurities.

  • Low Reaction Temperature: While lower temperatures can help control the polymerization, they can also lead to a significant decrease in the reaction rate.

    • Solution: Gradually increase the reaction temperature. Monitor the polymerization progress at different temperatures to find the optimal balance between reaction rate and control.

  • Inadequate Reaction Time: The polymerization may simply not have had enough time to proceed to high conversion.

    • Solution: Extend the reaction time and monitor the monomer conversion at different time points using techniques like ¹H NMR or FTIR spectroscopy.

Q2: The molecular weight distribution (polydispersity index, PDI) of my PBCMO is broad. How can I achieve a narrower molecular weight distribution?

A2: A broad PDI in CROP often indicates issues with initiation, termination, or chain transfer reactions. To achieve a narrower PDI:

  • Slow or Non-uniform Initiation: If the initiation is slow compared to propagation, new chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths.

    • Solution: Ensure rapid and uniform mixing of the initiator with the monomer solution. Consider using a more efficient initiating system.

  • Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can terminate a growing chain and initiate a new one, broadening the PDI.

    • Solution: Lowering the reaction temperature can reduce the rate of chain transfer reactions. The choice of solvent is also critical; less polar solvents can sometimes minimize chain transfer.

  • Presence of Impurities: As mentioned earlier, impurities can lead to premature termination of growing polymer chains.

    • Solution: Rigorous purification of all reagents and solvents is essential.

Q3: My polymerization reaction has a long induction period before any significant monomer consumption occurs. Why is this happening and can I reduce it?

A3: A long induction period is a known characteristic of the cationic polymerization of some oxetanes. This is often due to the formation of stable, non-propagating tertiary oxonium ions from the initial reaction between the initiator and the monomer. Polymerization is delayed until these stable intermediates rearrange or react to form propagating species.

  • Solutions to Reduce the Induction Period:

    • Increase Temperature: Higher temperatures can help to overcome the activation energy barrier for the rearrangement of the stable oxonium ions.

    • Co-initiators: The use of a protic co-initiator, such as a diol, can sometimes facilitate a more efficient initiation process.

    • "Activated Monomer" Mechanism: In some cases, adjusting reaction conditions to favor an "activated monomer" mechanism, where the monomer is activated by the initiator before adding to the growing chain, can reduce the induction period.[5]

Quantitative Data Summary

The following table summarizes typical ranges for reaction parameters in the cationic polymerization of BCMO. Optimal conditions should be determined empirically for each specific setup.

ParameterTypical RangeRemarks
Initiator Concentration 0.1 - 5 mol% (relative to monomer)Higher concentrations can increase the rate but may broaden the PDI.[6][7][8]
Reaction Temperature -20 °C to 50 °CLower temperatures favor better control over molecular weight and PDI.
Reaction Time 2 - 48 hoursDependent on temperature, initiator concentration, and desired conversion.
Monomer Concentration 1 - 5 MHigher concentrations can increase the polymerization rate.
Experimental Protocol: Cationic Ring-Opening Polymerization of BCMO

This protocol provides a general procedure for the synthesis of PBCMO. Caution: BCMO is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9]

Materials:

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum, dissolve the purified BCMO in anhydrous DCM to the desired concentration (e.g., 2 M).

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C) in an ice bath. Using a dry syringe, add the required amount of BF₃·OEt₂ dropwise to the stirred solution.

  • Polymerization: Allow the reaction to proceed at the set temperature for the desired time (e.g., 24 hours), maintaining an inert atmosphere.

  • Quenching: Quench the polymerization by adding an excess of cold methanol to the reaction mixture.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting PBCMO using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and PDI, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting point (Tm).[10][11][12][13]

Workflow and Logic Diagrams

BCMO_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Dry_Glassware Dry Glassware Setup Set up Reaction under Inert Gas Dry_Glassware->Setup Purify_BCMO Purify BCMO & Solvents Purify_BCMO->Setup Cool Cool Monomer Solution Setup->Cool Add_Initiator Add Initiator (BF3·OEt2) Cool->Add_Initiator Polymerize Polymerize Add_Initiator->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Filter_Dry Filter and Dry Polymer Precipitate->Filter_Dry Characterize Characterize (GPC, DSC, NMR) Filter_Dry->Characterize

Fig. 1: Experimental workflow for the cationic polymerization of BCMO.

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions Problem Low Monomer Conversion Cause1 Initiator Inactivity Problem->Cause1 Cause2 Impurities (e.g., Water) Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Cause4 Short Reaction Time Problem->Cause4 Solution1 Use Fresh Initiator / Increase Concentration Cause1->Solution1 Solution2 Purify Reagents & Use Dry Glassware Cause2->Solution2 Solution3 Increase Reaction Temperature Cause3->Solution3 Solution4 Extend Reaction Time Cause4->Solution4

Fig. 2: Troubleshooting logic for low monomer conversion in BCMO polymerization.

Reaction of BCMO with Sodium Azide

The reaction of BCMO with sodium azide is a common method to synthesize 3,3-bis(azidomethyl)oxetane (BAMO), an important energetic monomer. This section provides guidance on troubleshooting this nucleophilic substitution reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield of BAMO in my reaction. What are the likely reasons and how can I improve it?

A1: Low yields in the synthesis of BAMO from BCMO can be due to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Using a phase transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can significantly increase the reaction rate.[9] The choice of solvent is also important; a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often effective.

  • Side Reactions: Elimination reactions can compete with the desired substitution, especially at higher temperatures.

    • Solution: Optimize the reaction temperature to favor substitution over elimination. The use of a PTC can often allow for lower reaction temperatures.

  • Difficulties in Product Isolation: BAMO can be challenging to isolate due to its properties.

    • Solution: Ensure proper work-up procedures to remove unreacted starting materials and byproducts. Extraction and subsequent purification by chromatography may be necessary.

Q2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?

A2: A common byproduct is the mono-substituted product, 3-(azidomethyl)-3-(chloromethyl)oxetane. Elimination products can also be formed.

  • Minimizing Byproducts:

    • Stoichiometry: Use a slight excess of sodium azide to drive the reaction towards the disubstituted product.

    • Reaction Conditions: As mentioned, optimizing the temperature and using a PTC can improve the selectivity of the reaction.[14]

    • Monitoring the Reaction: Use techniques like TLC or ¹H NMR to monitor the progress of the reaction and stop it once the starting material is consumed to avoid further side reactions.

Q3: Is the use of a phase transfer catalyst necessary? If so, how do I choose one?

A3: While the reaction can be performed without a PTC, its use is highly recommended to improve the reaction rate and allow for milder reaction conditions. The PTC facilitates the transfer of the azide anion from the solid or aqueous phase to the organic phase where BCMO is dissolved.

  • Choosing a PTC: Quaternary ammonium (B1175870) salts are commonly used. Tetrabutylammonium bromide (TBAB) is a frequent choice due to its good solubility in many organic solvents and its effectiveness.[9][15][16] The choice of the counter-ion (e.g., bromide, chloride, iodide) can also influence the reaction rate.

Quantitative Data Summary

The following table provides typical reaction parameters for the synthesis of BAMO from BCMO.

ParameterTypical RangeRemarks
Sodium Azide (NaN₃) 2.2 - 3.0 equivalentsAn excess is used to ensure complete disubstitution.
Phase Transfer Catalyst (PTC) 1 - 10 mol% (relative to BCMO)Tetrabutylammonium bromide (TBAB) is a common choice.
Reaction Temperature 60 - 120 °CHigher temperatures increase the rate but may also increase side reactions.[17]
Reaction Time 6 - 48 hoursDependent on temperature and the presence of a PTC.
Solvent DMF, DMSO, or aqueous/organic biphasic systemA polar aprotic solvent is generally preferred.
Experimental Protocol: Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO)

This protocol provides a general procedure for the synthesis of BAMO. Caution: Sodium azide is highly toxic and can form explosive compounds with heavy metals. Handle with extreme care and follow all safety protocols. Hydrazoic acid, which can be formed from the acidification of azide, is also toxic and explosive.[18]

Materials:

  • This compound (BCMO)

  • Sodium azide (NaN₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve BCMO and TBAB in DMF.

  • Addition of Sodium Azide: Carefully add sodium azide to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and allow it to stir for the required time (e.g., 24 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer multiple times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude BAMO.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

  • Characterization: Confirm the structure and purity of the BAMO product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The characteristic azide stretch in the FTIR spectrum appears around 2100 cm⁻¹.

Workflow and Logic Diagrams

BAMO_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Set up Reaction Flask Dissolve Dissolve BCMO & PTC in Solvent Setup->Dissolve Add_NaN3 Add Sodium Azide Dissolve->Add_NaN3 Heat Heat and Stir Add_NaN3->Heat Monitor Monitor Reaction (TLC) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify Characterize Characterize (NMR, FTIR) Purify->Characterize

Fig. 3: Experimental workflow for the synthesis of BAMO from BCMO.

Troubleshooting_Low_Yield_BAMO cluster_causes Potential Causes cluster_solutions Solutions Problem Low BAMO Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions (Elimination) Problem->Cause2 Cause3 Product Loss During Work-up Problem->Cause3 Solution1 Increase Time/Temp, Use PTC Cause1->Solution1 Solution2 Optimize Temperature, Use PTC Cause2->Solution2 Solution3 Optimize Extraction & Purification Cause3->Solution3

Fig. 4: Troubleshooting logic for low yield in BAMO synthesis.

References

Technical Support Center: 3,3-Bis(chloromethyl)oxetane (BCMO) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3-Bis(chloromethyl)oxetane (BCMO) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (BCMO)?

A1: The most prevalent method for synthesizing BCMO is the intramolecular cyclization of pentaerythritol (B129877) trichlorohydrin. This reaction is typically carried out in the presence of a non-organic base, such as sodium hydroxide (B78521).[1]

Q2: Are there alternative synthesis routes for BCMO?

A2: Yes, an alternative method involves the thermolysis of the cyclic sulfurous acid ester of pentaerythritol dichlorohydrin. This process can be facilitated by the presence of onium compounds as catalysts.[2]

Q3: What are the primary factors that influence the yield of BCMO synthesis?

A3: Key factors that can significantly impact the yield of BCMO include the choice of base, reaction temperature, reaction time, solvent, and the purity of the starting materials. The efficiency of the purification process is also critical, as decomposition can occur during distillation.

Q4: Can a phase-transfer catalyst (PTC) be used to improve the reaction?

A4: Yes, the use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial, particularly in biphasic reaction mixtures.[1] PTCs can enhance the reaction rate and yield by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase.

Q5: What are some common impurities or byproducts in BCMO synthesis?

A5: While specific side products are not extensively detailed in the literature, potential impurities could arise from incomplete cyclization, intermolecular side reactions leading to oligomers, or degradation of the product during purification. In the synthesis of the precursor, pentaerythritol trichlorohydrin, a common byproduct is pentaerythritol tetrachloride.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal Base Concentration: The concentration of the base (e.g., sodium hydroxide) may not be optimal for the cyclization reaction.Titrate the base solution to confirm its concentration. A moderate excess of a strong base is generally required.
Poor Mixing: In a biphasic system, inadequate agitation can lead to a slow reaction rate.Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Product Decomposition: BCMO can decompose at elevated temperatures, especially during distillation.Purify the product via vacuum distillation at the lowest possible temperature.
Formation of a Viscous, Intractable Residue Polymerization/Oligomerization: Side reactions can lead to the formation of higher molecular weight byproducts.Ensure that the concentration of the starting material is not too high. Gradual addition of the base can also help to minimize side reactions.
Product is Difficult to Purify Presence of Impurities: The crude product may contain unreacted starting materials, byproducts, or residual solvent.Wash the crude product with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash. Dry the organic layer thoroughly before distillation.[4]
Co-distillation with Impurities: Impurities with boiling points close to that of BCMO can be difficult to separate by simple distillation.Consider using fractional distillation for a more efficient separation. Alternatively, column chromatography may be an option for small-scale purifications.

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This protocol is a general guideline based on the common synthesis route.

Materials:

  • Pentaerythritol trichlorohydrin

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (optional, as a phase-transfer catalyst)

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve pentaerythritol trichlorohydrin in toluene.

  • Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide. If using a phase-transfer catalyst, add it to the reaction mixture at this stage.

  • Slowly add the sodium hydroxide solution to the vigorously stirred solution of pentaerythritol trichlorohydrin over a period of 1-2 hours. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.

  • Reaction: After the addition is complete, continue to stir the mixture vigorously at a controlled temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude BCMO by vacuum distillation.

Visualizations

Experimental Workflow for BCMO Synthesis

BCMO_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve Pentaerythritol Trichlorohydrin in Toluene Start->Dissolve Prepare_Base Prepare Aqueous NaOH Solution Start->Prepare_Base Add_Base Slowly Add NaOH (with PTC if used) Dissolve->Add_Base Prepare_Base->Add_Base Stir Vigorous Stirring and Heating Add_Base->Stir Monitor Monitor Reaction (TLC/GC) Stir->Monitor Cool Cool to RT Monitor->Cool Separate Separate Layers Cool->Separate Wash Wash Organic Layer Separate->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill End End Distill->End

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low BCMO Yield

Low_Yield_Troubleshooting Low_Yield Low Yield Check_Completion Check Reaction Completion (TLC/GC) Low_Yield->Check_Completion Incomplete Incomplete? Check_Completion->Incomplete Extend_Time Increase Reaction Time or Temperature Incomplete->Extend_Time Yes Check_Purification Review Purification Procedure Incomplete->Check_Purification No Check_Base Verify Base Concentration Extend_Time->Check_Base Check_Mixing Ensure Vigorous Stirring Check_Base->Check_Mixing Decomposition Decomposition During Distillation? Check_Purification->Decomposition Lower_Temp Use Lower Distillation Temperature (Vacuum) Decomposition->Lower_Temp Yes Optimize_Workup Optimize Workup (Washing, Drying) Decomposition->Optimize_Workup No

Caption: Troubleshooting logic for addressing low yield in BCMO synthesis.

References

stability issues with 3,3-Bis(chloromethyl)oxetane during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Bis(chloromethyl)oxetane (BCMO). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting guidance for experiments involving BCMO.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound (BCMO)?

A1: To ensure the stability and purity of BCMO, it is recommended to store it at 2-8°C in a tightly sealed container, protected from moisture and light.[1] Improper storage can lead to degradation, affecting experimental outcomes.

Q2: What are the primary stability concerns with BCMO during storage?

A2: The main stability concerns for BCMO are its susceptibility to hydrolysis and unwanted cationic ring-opening polymerization. These degradation pathways can be initiated by exposure to moisture, acidic impurities, or elevated temperatures.

Q3: How can I tell if my BCMO has degraded?

A3: Visual inspection may not be sufficient to detect degradation. The most reliable methods are analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities and degradation products.

Q4: What are the potential degradation products of BCMO?

A4: The primary degradation products are formed through two main pathways:

  • Hydrolysis: Reaction with water can lead to the ring-opening of the oxetane, forming 3-chloro-2-(chloromethyl)-2-(hydroxymethyl)propane-1-ol.

  • Polymerization: Trace amounts of acidic impurities can catalyze the cationic ring-opening polymerization of BCMO, leading to the formation of oligomers or polymers.

Q5: Can degraded BCMO affect my experimental results?

A5: Yes, using degraded BCMO can significantly impact your experiments. Impurities and degradation products can lead to lower yields, unexpected side products, and difficulty in product purification. The presence of oligomers can also alter the physical properties of the reaction mixture.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments using BCMO, with a focus on problems related to its storage and stability.

Observed Issue Potential Cause Related to BCMO Stability Recommended Action
Low or no product yield in a reaction where BCMO is a reactant. The BCMO may have degraded due to improper storage, leading to a lower concentration of the active monomer.1. Verify the purity of your BCMO using GC-MS or ¹H NMR (see Experimental Protocols). 2. If degradation is confirmed, use a fresh, properly stored batch of BCMO. 3. Ensure all reaction glassware is scrupulously dried to prevent hydrolysis of BCMO during the reaction.
Formation of a viscous or gummy substance in the reaction mixture. This could be due to the presence of oligomers or polymers from the unwanted polymerization of BCMO during storage.1. Analyze the BCMO starting material for the presence of high molecular weight species using techniques like Gel Permeation Chromatography (GPC) or by observing broad signals in the ¹H NMR spectrum. 2. If polymers are present, purify the BCMO by vacuum distillation before use.
Unexpected peaks in the NMR or Mass Spectrum of the crude product. These may correspond to side products formed from the reaction of impurities in the BCMO with other reagents. For example, the hydrolysis product of BCMO could react with other electrophiles or nucleophiles in your reaction.1. Characterize the unexpected peaks to identify the side products. 2. Compare the impurities in your BCMO starting material with the observed side products to establish a correlation. 3. Use purified BCMO for subsequent reactions.
Inconsistent reaction outcomes between different batches of BCMO. Different batches may have varying levels of degradation depending on their storage history.1. Establish a quality control protocol for incoming BCMO batches, including purity analysis by GC-MS or NMR. 2. Store all batches under the recommended conditions (2-8°C, dry, dark).

Experimental Protocols

Protocol 1: Purity Assessment of BCMO by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities and degradation products in a BCMO sample.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the BCMO sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

    • Ensure the solvent is of high purity to avoid extraneous peaks.

  • GC-MS Parameters (Illustrative):

    • GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless injection.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the BCMO peak based on its retention time and mass spectrum.

    • Search the NIST library for potential matches for any impurity peaks.

    • The hydrolysis product, 3-chloro-2-(chloromethyl)-2-(hydroxymethyl)propane-1-ol, will have a different retention time and a characteristic mass spectrum.

    • Oligomers may not be volatile enough to be observed by GC-MS.

Protocol 2: Purity Assessment of BCMO by ¹H NMR Spectroscopy

Objective: To detect and semi-quantify impurities in a BCMO sample.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the BCMO sample in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • NMR Acquisition Parameters (Illustrative):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard ¹H acquisition.

    • Number of Scans: 16 or 32 for good signal-to-noise.

    • Relaxation Delay: 5 seconds to ensure full relaxation for quantitative measurements.

  • Data Analysis:

    • BCMO signals: The spectrum of pure BCMO is simple, showing two singlets.

    • Hydrolysis product: The formation of a hydroxyl group will lead to a new signal, and the symmetry of the molecule will be broken, leading to more complex splitting patterns.

    • Polymerization: The presence of oligomers or polymers will be indicated by the appearance of broad signals in the spectrum.

    • Integrate the signals of the impurities relative to the internal standard to estimate their concentration.

Visualizations

Logical Flowchart for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield with BCMO start Low or No Product Yield Observed check_purity Step 1: Assess Purity of BCMO (GC-MS or ¹H NMR) start->check_purity is_pure Is BCMO Pure? check_purity->is_pure degraded_bcmo Cause: Degraded BCMO (Hydrolysis or Polymerization) is_pure->degraded_bcmo No other_causes Problem is likely not due to BCMO stability. Investigate other reaction parameters: - Reagent stoichiometry - Reaction temperature/time - Solvent purity - Catalyst activity is_pure->other_causes Yes solution_degraded Solution: 1. Use a fresh, properly stored batch of BCMO. 2. Purify BCMO if possible (e.g., vacuum distillation). degraded_bcmo->solution_degraded

Caption: A logical workflow for diagnosing low reaction yields when using BCMO.

Degradation Pathways of this compound

BCMO_Degradation Primary Degradation Pathways of BCMO BCMO This compound (BCMO) hydrolysis Hydrolysis (Presence of H₂O) BCMO->hydrolysis polymerization Cationic Polymerization (Trace Acid) BCMO->polymerization hydrolysis_product 3-chloro-2-(chloromethyl)-2-(hydroxymethyl)propan-1-ol (Diol Impurity) hydrolysis->hydrolysis_product polymer_product Poly(BCMO) Oligomers/Polymers polymerization->polymer_product

Caption: The two main degradation pathways for BCMO during storage.

References

Technical Support Center: Managing Exothermic Reactions in BCMO Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing exothermic reactions during the cationic ring-opening polymerization of 3,3-bis(chloromethyl)oxetane (BCMO). This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The cationic ring-opening polymerization of BCMO is a highly exothermic process, and managing the heat generated is critical for safety and achieving desired polymer properties. A failure to control the reaction temperature can lead to a dangerous situation known as thermal runaway.[1]

Q1: My BCMO polymerization is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?

A1: You are likely experiencing a thermal runaway reaction. This is a critical situation where the heat generated by the polymerization accelerates the reaction rate, leading to a dangerous feedback loop of increasing temperature and pressure.[1]

Immediate Actions:

  • Emergency Cooling: If your reactor setup has an emergency cooling system (e.g., an ice bath, cooling coil), activate it immediately.

  • Stop Monomer/Initiator Feed: If you are adding monomer or initiator incrementally, stop the feed immediately.

  • Quench the Reaction: If possible and safe to do so, add a pre-determined quenching agent to terminate the polymerization. This could be a suitable nucleophile like an amine or an alcohol.

  • Evacuate: If the temperature continues to rise uncontrollably, evacuate the area and follow your laboratory's emergency procedures.

Root Cause Analysis and Prevention:

  • Inadequate Heat Removal: The most common cause is insufficient cooling capacity for the scale of the reaction.[1]

  • High Initiator Concentration: Too much initiator can lead to a very fast initiation rate and a burst of heat.

  • High Monomer Concentration (Bulk Polymerization): Bulk polymerization of BCMO is particularly hazardous due to the high concentration of reactive species.[2]

  • Localized Hotspots: Poor mixing can lead to localized areas of high temperature where the reaction accelerates.

Troubleshooting Workflow for Uncontrolled Exotherm

G A Uncontrolled Temperature Rise Detected B Activate Emergency Cooling A->B C Stop Monomer/Initiator Feed A->C D Quench Reaction (if safe) B->D C->D E Evacuate Area D->E If temperature still rising F Review Experimental Design D->F After stabilization G Reduce Initiator Concentration F->G H Improve Heat Removal (e.g., larger cooling bath, solvent addition) F->H I Ensure Adequate Mixing F->I J Consider Semi-Batch or Solution Polymerization F->J G cluster_0 Jacketed Reactor Reactor BCMO + Solvent Stirrer Magnetic Stirrer CoolantOut Coolant Out Reactor->CoolantOut Thermometer Thermometer AdditionFunnel Initiator Solution AdditionFunnel->Reactor CoolantIn Coolant In CoolantIn->Reactor G A Setup Jacketed Reactor with Cooling B Charge BCMO and Solvent A->B C Cool to Target Temperature (e.g., 0-5°C) B->C D Prepare Dilute Initiator Solution C->D E Start Slow, Metered Addition of Initiator D->E F Continuously Monitor Internal Temperature E->F G Temperature Stable? F->G H Continue Initiator Addition G->H Yes I Stop/Slow Initiator Addition G->I No J Polymerization Complete? H->J I->F J->H No K Quench Reaction J->K Yes L Isolate and Purify Polymer K->L

References

Validation & Comparative

A Comparative Guide to the Characterization of Poly(3,3-bis(chloromethyl)oxetane) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization techniques for poly(3,3-bis(chloromethyl)oxetane) (PBCMO), a historical thermoplastic, and its more contemporary functionalized polyoxetane alternatives. PBCMO, formerly commercialized as Penton®, is a crystalline polymer known for its high chemical resistance and thermal stability.[1] This guide offers an objective look at the analytical methods used to evaluate these polymers, complete with experimental data and detailed protocols to support research and development.

Comparative Performance Data

The following tables summarize the key physical and chemical properties of PBCMO and its derivatives, poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) and poly(3,3-bis(ethoxymethyl)oxetane) (poly(BEMO)). This data is essential for comparing their performance in various applications.

Table 1: Molecular and Thermal Properties

PropertyPoly(this compound) (PBCMO)Poly(3,3-bis(azidomethyl)oxetane) (Poly(BAMO))Poly(3,3-bis(ethoxymethyl)oxetane) (Poly(BEMO))
Number-Average Molecular Weight (Mn) 250,000 - 350,000 g/mol [1]Data not availableData not available
Melting Temperature (Tm) Data not available~90.4 °CData not available
Glass Transition Temperature (Tg) Data not availableData not availableData not available
Decomposition Temperature Data not availableData not availableData not available
Crystallinity Crystalline[1]SemicrystallineSemicrystalline

Table 2: Physical and Chemical Properties

PropertyPoly(this compound) (PBCMO)Poly(3,3-bis(azidomethyl)oxetane) (Poly(BAMO))Poly(3,3-bis(ethoxymethyl)oxetane) (Poly(BEMO))
Appearance SolidRubbery massData not available
Solubility Soluble in strong acids (e.g., concentrated HNO₃, H₂SO₄); resistant to most organic solvents and strong alkali.[1]Data not availableData not available
Key Features Self-extinguishing, high chemical resistance, low water absorption.[1]Energetic polymerData not available

Experimental Protocols and Workflows

Detailed methodologies for the key characterization techniques are provided below, accompanied by visual workflows to guide researchers in their experimental design.

Thermal Analysis

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer.

  • Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into a TGA crucible (platinum or alumina).

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

    • Maintain a constant nitrogen atmosphere (20-50 mL/min) to prevent oxidative degradation.

    • Record the weight loss as a function of temperature.

    • The onset of decomposition is determined from the resulting TGA curve.

TGA_Workflow A Sample Preparation (5-10 mg) B Place in TGA Crucible A->B C Heat from RT to 600°C @ 10°C/min under N2 B->C D Record Weight vs. Temperature C->D E Determine Decomposition Temperature D->E

TGA Experimental Workflow

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

  • Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to erase its thermal history.

    • Hold at this temperature for 2-5 minutes.

    • Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate of 10 °C/min.

    • Heat the sample again to the final temperature at 10 °C/min, recording the heat flow.

    • Determine Tg (midpoint of the step change in heat flow) and Tm (peak of the endothermic event) from the second heating scan.

DSC_Workflow A Sample Preparation (5-10 mg in DSC pan) B Heat to 200°C (erase thermal history) A->B C Cool to -50°C @ 10°C/min B->C D Heat to 200°C @ 10°C/min C->D E Determine Tg and Tm D->E

DSC Experimental Workflow
Molecular Weight Determination

3. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Protocol:

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)) to a known concentration (e.g., 1-2 mg/mL).

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates.

    • Inject the filtered solution into the GPC/SEC system equipped with a suitable column set and a refractive index (RI) detector.

    • Elute the sample with the same solvent at a constant flow rate (e.g., 1 mL/min).

    • Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

GPC_Workflow A Dissolve Polymer in Solvent B Filter Solution A->B C Inject into GPC/SEC System B->C D Elute with Solvent C->D E Analyze Chromatogram for Mn, Mw, PDI D->E FTIR_Workflow A Prepare Polymer Sample (Film or ATR) B Place in FTIR Spectrometer A->B C Acquire IR Spectrum (4000-400 cm-1) B->C D Identify Functional Group Peaks C->D NMR_Workflow A Dissolve Polymer in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H and 13C NMR Spectra B->C D Analyze Spectra for Structural Information C->D XRD_Workflow A Prepare Flat Polymer Sample B Mount in XRD Instrument A->B C Scan a range of 2θ angles with X-rays B->C D Record Diffraction Intensity C->D E Analyze Diffractogram for Crystallinity D->E

References

A Comparative Guide to Biodegradable Polymers for Drug Delivery: Polyphosphazenes, PLGA, and PCL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with biodegradable polymers playing a pivotal role in the development of sophisticated therapeutic systems. This guide provides a comparative analysis of three prominent classes of biodegradable polymers: polyphosphazenes, poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL). By examining their key properties, this document aims to assist researchers in selecting the most suitable polymer for their specific drug delivery applications.

Introduction to Biodegradable Polymers in Drug Delivery

Biodegradable polymers offer a promising platform for controlled and targeted drug release, minimizing side effects and improving therapeutic outcomes.[1] Their ability to degrade into non-toxic byproducts within the body eliminates the need for surgical removal of the delivery device.[2][3]

  • Polyphosphazenes: This class of inorganic-organic hybrid polymers possesses a unique backbone of alternating phosphorus and nitrogen atoms. Their properties can be extensively tuned by modifying the side chains attached to the phosphorus atoms, allowing for the creation of polymers with a wide range of characteristics, from hydrophobic to hydrophilic, and with varying degradation rates.[4] This versatility makes them highly promising for a variety of drug delivery applications.[4][5][6]

  • Poly(lactic-co-glycolic acid) (PLGA): As an FDA-approved copolyester of lactic acid and glycolic acid, PLGA is one of the most widely used biodegradable polymers in drug delivery.[7] Its degradation rate can be tailored by altering the ratio of lactic to glycolic acid.[8] PLGA is known for its excellent biocompatibility and is often used to formulate nanoparticles for cancer therapy.[7][9]

  • Poly(ε-caprolactone) (PCL): PCL is a semi-crystalline, biodegradable polyester (B1180765) with a slower degradation rate compared to PLGA.[10] This property makes it suitable for long-term drug delivery applications and tissue engineering scaffolds.[10] PCL exhibits good biocompatibility and is often blended with other polymers to modulate its properties.

Quantitative Comparison of Polymer Properties

The following table summarizes key quantitative data for polyphosphazenes, PLGA, and PCL, focusing on their application in drug delivery. It is important to note that these values can vary significantly depending on the specific polymer composition, molecular weight, the encapsulated drug, and the fabrication method.

PropertyPolyphosphazenesPLGA (Poly(lactic-co-glycolic acid))PCL (Poly(ε-caprolactone))
Drug Loading Capacity (DLC) (%) 9.2–13.6% (for Camptothecin)[11][12]16.98% (for Capecitabine)[13]15.20% (for Gambogenic acid)[10]
Encapsulation Efficiency (EE) (%) 0.3–2.4% (for Epirubicin)[11][12]88.4% (for Capecitabine)[13]83.67% (for Gambogenic acid)[10]
In Vitro Drug Release (Example) ~30% release of agrochemicals after 4 days[6][14]Biphasic release of Doxorubicin (B1662922): initial burst followed by sustained release over 10 days[11]Slow and continuous release of Paclitaxel[15]
Biocompatibility (Cytotoxicity) Generally considered biocompatible with non-toxic degradation products.[5][16] Specific IC50 values are formulation-dependent. One study showed an IC50 over 60 times lower than free Doxorubicin against a Dox-resistant cell line.[4]Generally considered biocompatible.[7] However, the acidic degradation products can sometimes cause local inflammation. IC50 values are highly dependent on the encapsulated drug and cell line.[7][17][18][19]Generally considered biocompatible and non-toxic.[20] Cell viability of over 80% is often observed in cytotoxicity assays.[20]

Experimental Protocols

Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)

Methodology:

  • Nanoparticle Separation: A known amount of the drug-loaded nanoparticle dispersion is centrifuged at high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes) to pellet the nanoparticles.

  • Supernatant Analysis: The supernatant, containing the unencapsulated drug, is carefully collected. The concentration of the free drug in the supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the absorbance or peak area to a standard calibration curve of the free drug.

  • Calculation:

    • Encapsulation Efficiency (EE %):

    • Drug Loading Capacity (DLC %):

    To determine the weight of the nanoparticles, a known volume of the nanoparticle dispersion can be lyophilized (freeze-dried) to obtain the dry weight of the nanoparticles.

In Vitro Drug Release Study

Methodology:

  • Sample Preparation: A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH to mimic physiological conditions).

  • Dialysis Method: The nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.

  • Incubation: The sealed dialysis bag is immersed in a larger volume of the release medium, which is continuously stirred at a constant temperature (e.g., 37°C).

  • Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (UV-Vis spectrophotometry or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the in vitro release profile.

Cytotoxicity Assessment (MTT Assay)

Methodology:

  • Cell Seeding: A specific cell line (e.g., human fibroblasts for general cytotoxicity or a cancer cell line for anticancer drug evaluation) is seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Treatment: The cells are then treated with various concentrations of the drug-loaded nanoparticles, empty nanoparticles (as a control), and the free drug (as a positive control). A set of untreated cells serves as the negative control.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or isopropanol) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of Cell Viability:

    The half-maximal inhibitory concentration (IC50), which is the concentration of the substance that reduces the cell viability by 50%, can be determined from the dose-response curve.[4]

Visualizing Cellular Uptake: The Endocytosis Pathway

The primary mechanism by which polymeric nanoparticles are internalized by cells is through endocytosis.[2][16][21] This process involves the engulfing of the nanoparticles by the cell membrane to form a vesicle. The following diagram, generated using Graphviz, illustrates the general pathway of nanoparticle uptake via endocytosis and subsequent intracellular drug release.

Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_intracellular Intracellular Trafficking NP Polymeric Nanoparticle Invagination Membrane Invagination NP->Invagination 1. Binding & Internalization Membrane Endosome Early Endosome Invagination->Endosome 2. Vesicle Formation Late_Endosome Late Endosome (Acidification) Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (Enzymatic Degradation) Late_Endosome->Lysosome 4. Fusion Drug_Release Drug Release Late_Endosome->Drug_Release 5a. Endosomal Escape & Drug Release Lysosome->Drug_Release 5b. Lysosomal Degradation & Drug Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm 6. Therapeutic Action

Cellular uptake of a polymeric nanoparticle via endocytosis.

Conclusion

The selection of an appropriate biodegradable polymer is a critical step in the design of an effective drug delivery system. Polyphosphazenes offer exceptional versatility due to their tunable chemistry, while PLGA and PCL represent well-established, FDA-approved options with a wealth of available research data. This guide provides a foundational comparison to aid researchers in their decision-making process. Further investigation into specific polymer grades, drug-polymer interactions, and in vivo performance is essential for the successful development of novel drug therapies.

References

A Researcher's Guide to Verifying BCMO Purity: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with β-carotene-15,15'-monooxygenase (BCMO), ensuring the purity of the enzyme is paramount for accurate experimental results and the development of safe and effective therapeutics. This guide provides a comprehensive comparison of key analytical methods for verifying BCMO purity, complete with experimental protocols and data presentation to aid in method selection and implementation.

This document outlines and compares the most common analytical techniques used to assess the purity of BCMO preparations. These methods include Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for a qualitative and semi-quantitative assessment of protein size and purity, High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification, Mass Spectrometry (MS) for precise molecular weight determination and identification of impurities, and Enzyme Activity Assays to measure the specific activity of the BCMO enzyme.

Comparison of Analytical Methods for BCMO Purity

The selection of an appropriate analytical method depends on various factors, including the desired level of detail, the nature of potential impurities, and the intended application of the BCMO enzyme. The following table summarizes the key characteristics of each method.

FeatureSDS-PAGEHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Enzyme Activity Assay
Principle Separation of proteins based on molecular weight in a polyacrylamide gel matrix under denaturing conditions.Separation of molecules based on their interaction with a stationary phase, allowing for high-resolution separation by size, charge, or hydrophobicity.Measurement of the mass-to-charge ratio of ionized molecules, providing precise molecular weight information and identification of components in a mixture.Measurement of the rate of the enzymatic reaction catalyzed by BCMO, typically by quantifying the product (retinal) formed from the substrate (β-carotene).
Information Provided Molecular weight estimation, qualitative assessment of purity, detection of major protein contaminants.High-resolution separation of BCMO from impurities, quantitative determination of purity, detection of isoforms and degradation products.Accurate molecular weight of BCMO and impurities, identification of post-translational modifications, confirmation of protein identity.Functional integrity and specific activity of the BCMO enzyme. This is a measure of the amount of active enzyme in a preparation.
Advantages Simple, rapid, and cost-effective for routine purity checks.[1][2]High resolution and sensitivity, accurate quantification, and adaptable to various protein types.[1][2]Unparalleled specificity and accuracy for molecular weight determination and identification of unknowns.Directly measures the biological activity of the enzyme, which is the most relevant parameter for many applications.
Limitations Limited resolution for proteins of similar molecular weight, semi-quantitative, and may not detect non-protein impurities.[1]Can be complex to develop methods, potential for protein denaturation, and higher operational costs.[1]High instrumentation cost, requires specialized expertise, and can be sensitive to sample contaminants.Does not provide information on the nature or quantity of impurities that are not active enzymes.
Typical Application Initial screening of expression and purification fractions, routine quality control.[1]High-standard quality assessment in biopharmaceutical quality control and therapeutic protein development.[1]In-depth characterization of the final product, identification of unknown impurities, and verification of protein identity.Determination of enzyme kinetics (Kм, Vмax) and assessment of the functional purity of the enzyme preparation.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.

SDS-PAGE for BCMO Purity Analysis

This protocol describes the standard procedure for analyzing BCMO purity using SDS-PAGE.

Materials:

  • BCMO protein sample

  • Laemmli sample buffer (2x)

  • Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Sample Preparation: Mix the BCMO sample with an equal volume of 2x Laemmli sample buffer. Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load the denatured BCMO sample and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for at least 1 hour.

  • Destaining: Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.

  • Analysis: Analyze the gel for the presence of a single band corresponding to the expected molecular weight of BCMO. The purity can be semi-quantified using densitometry software to measure the intensity of the BCMO band relative to any impurity bands.[4][5][6][7]

HPLC Method for BCMO Purity Determination

This protocol outlines a general approach for assessing BCMO purity using size-exclusion chromatography (SEC-HPLC), a common mode of HPLC for protein analysis.

Materials:

  • Purified BCMO sample

  • SEC-HPLC column suitable for the molecular weight of BCMO

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

Procedure:

  • System Equilibration: Equilibrate the SEC-HPLC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the BCMO sample through a 0.22 µm filter to remove any particulate matter.

  • Injection: Inject a defined volume of the prepared BCMO sample onto the column.

  • Chromatography: Run the chromatography with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: A pure BCMO sample should ideally show a single, symmetrical peak. The percentage purity can be calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Mass Spectrometry for BCMO Characterization

This protocol provides a general workflow for the characterization of BCMO using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Purified BCMO sample

  • Denaturing and reducing agents (e.g., DTT, iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS system (e.g., ESI-Q-TOF)

Procedure:

  • Sample Preparation: The BCMO sample can be analyzed either intact or after proteolytic digestion ("bottom-up" approach). For intact mass analysis, the sample is desalted. For the bottom-up approach, the protein is denatured, reduced, alkylated, and then digested with an enzyme like trypsin.

  • LC Separation: The intact protein or the resulting peptides are separated using a reverse-phase HPLC column.

  • Mass Spectrometry: The eluting molecules are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. The mass-to-charge ratio of the ions is measured.

  • Data Analysis: For intact mass analysis, the resulting spectrum will show the molecular weight of the BCMO protein. For peptide analysis, the masses of the tryptic peptides are measured and can be compared to the theoretical peptide masses of BCMO to confirm its identity. The presence of unexpected masses may indicate impurities or modifications.

BCMO Enzyme Activity Assay

This assay measures the enzymatic activity of BCMO by quantifying the amount of retinal produced from β-carotene.[3]

Materials:

  • BCMO enzyme preparation

  • β-carotene substrate

  • Assay buffer (e.g., phosphate (B84403) buffer with a detergent to solubilize β-carotene)

  • Reaction termination solution (e.g., organic solvent)

  • HPLC system with a UV/Vis detector for retinal quantification

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer and β-carotene.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the BCMO enzyme preparation.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination: Stop the reaction by adding a termination solution.

  • Product Extraction: Extract the retinal product from the reaction mixture using an organic solvent.

  • HPLC Analysis: Quantify the amount of retinal in the extract using a calibrated HPLC method.

  • Calculation of Specific Activity: The specific activity is calculated as the amount of product formed per unit of time per amount of enzyme (e.g., µmol retinal/min/mg BCMO). A study on recombinant human BCMO1 reported a Vmax of 392.4 pmol of all-trans-retinal (B13868) × min⁻¹ × mg protein⁻¹ and a Kм of 13.7 µM for β,β-carotene.[3]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for BCMO purity analysis and the enzymatic activity assay.

BCMO_Purity_Analysis_Workflow cluster_sds_page SDS-PAGE Workflow cluster_hplc HPLC Workflow cluster_ms Mass Spectrometry Workflow sds_start BCMO Sample sds_denature Denaturation (Heat + Laemmli) sds_start->sds_denature sds_load Gel Loading sds_denature->sds_load sds_run Electrophoresis sds_load->sds_run sds_stain Staining sds_run->sds_stain sds_destain Destaining sds_stain->sds_destain sds_analyze Purity Analysis (Densitometry) sds_destain->sds_analyze hplc_start BCMO Sample hplc_filter Filtration hplc_start->hplc_filter hplc_inject Injection hplc_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_analyze Purity Quantification hplc_detect->hplc_analyze ms_start BCMO Sample ms_prep Sample Preparation (Intact or Digested) ms_start->ms_prep ms_lc LC Separation ms_prep->ms_lc ms_ionize Ionization ms_lc->ms_ionize ms_analyze Mass Analysis ms_ionize->ms_analyze ms_data Data Interpretation ms_analyze->ms_data

Workflow for BCMO purity analysis using different methods.

BCMO_Enzyme_Activity_Assay start Start setup Prepare Reaction Mixture (Buffer + β-carotene) start->setup add_enzyme Add BCMO Enzyme setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction incubate->terminate extract Extract Retinal terminate->extract hplc Quantify Retinal by HPLC extract->hplc calculate Calculate Specific Activity hplc->calculate end End calculate->end

Experimental workflow for the BCMO enzyme activity assay.

By employing a combination of these analytical methods, researchers can obtain a comprehensive understanding of the purity and activity of their BCMO preparations, ensuring the reliability and reproducibility of their research and development efforts.

References

A Comparative Spectroscopic Analysis of 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectral Properties of 3,3-Bis(chloromethyl)oxetane and a Structurally Related Alternative.

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various chemical syntheses. Its performance is objectively compared with 3-methyl-3-(hydroxymethyl)oxetane, a structurally related alternative, supported by available experimental data. This document is intended to assist researchers in distinguishing between these compounds and in understanding their unique spectral fingerprints.

Executive Summary

This compound is a halogenated cyclic ether of significant interest in polymer chemistry and as a building block in organic synthesis. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and quality control. This guide presents a side-by-side comparison of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with that of 3-methyl-3-(hydroxymethyl)oxetane. The comparison highlights key spectral differences arising from their distinct functional groups, providing a valuable resource for analytical chemists and researchers in drug development.

Spectral Data Comparison

The following tables summarize the available quantitative spectral data for this compound and 3-methyl-3-(hydroxymethyl)oxetane.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compoundCDCl₃4.47singlet4H-CH₂- (oxetane ring)
3.95singlet4H-CH₂Cl
3-methyl-3-(hydroxymethyl)oxetaneNot specifiedNot availableNot availableNot availableNot available

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
This compoundNot specifiedData not available
3-methyl-3-(hydroxymethyl)oxetaneNot specifiedData not available

Table 3: IR Spectral Data

CompoundTechniqueKey Absorption Peaks (cm⁻¹)Assignment
This compoundNot specifiedData not availableC-O (ether), C-Cl
3-methyl-3-(hydroxymethyl)oxetaneNot specifiedData not availableO-H (alcohol), C-O (ether)

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z PeaksAssignment
This compoundNot specifiedData not availableMolecular ion, fragments
3-methyl-3-(hydroxymethyl)oxetaneElectron IonizationData not availableMolecular ion, fragments

Note: While the availability of detailed ¹³C NMR, IR, and Mass Spectral data for both compounds is indicated in various sources, specific peak values were not publicly accessible at the time of this publication.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of protons and carbon atoms in the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

  • Tube Loading: Transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation: The spectrum for this compound was recorded on a 300 MHz NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher concentration of the sample may be required, and a longer acquisition time is typically necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: For a solid sample, place a small amount directly onto the ATR crystal. For a liquid, a single drop is sufficient.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place the sample on the crystal and ensure good contact. Record the sample spectrum.

  • Data Processing: The final IR spectrum is obtained by rationing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectral data analysis and a logical comparison of the two compounds.

spectral_analysis_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Analyte Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Spectral Processing NMR->Process IR->Process MS->Process Interpret Interpretation of Spectra Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: Workflow for Spectroscopic Analysis.

compound_comparison cluster_compound1 This compound cluster_compound2 3-methyl-3-(hydroxymethyl)oxetane C1_Structure Structure: Two -CH2Cl groups C1_NMR ¹H NMR: Singlets at 4.47 & 3.95 ppm C1_Structure->C1_NMR C1_IR IR: C-Cl and C-O stretches C1_Structure->C1_IR C1_MS MS: Isotopic pattern for 2 Cl atoms C1_Structure->C1_MS Comparison Key Differences C1_NMR->Comparison Functional Groups C1_IR->Comparison Vibrational Modes C1_MS->Comparison Fragmentation C2_Structure Structure: -CH3 and -CH2OH groups C2_NMR ¹H NMR: Signals for methyl, methylene, and hydroxyl protons C2_Structure->C2_NMR C2_IR IR: Broad O-H stretch C2_Structure->C2_IR C2_MS MS: Different fragmentation pattern C2_Structure->C2_MS C2_NMR->Comparison C2_IR->Comparison C2_MS->Comparison

Caption: Comparative Analysis of Spectral Features.

A Comparative Guide to the Synthesis of 3,3-Bis(chloromethyl)oxetane (BCMO)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3,3-Bis(chloromethyl)oxetane (BCMO) is a valuable building block, notably in the synthesis of energetic polymers. This guide provides a comparative analysis of prominent synthesis routes to BCMO, offering objective performance data and detailed experimental protocols to inform your research and development endeavors.

Comparison of Synthetic Routes

The primary and most extensively documented method for synthesizing BCMO begins with the readily available starting material, pentaerythritol (B129877). Alternative routes, while reported, are less detailed in the public domain literature regarding specific yields and reaction conditions for BCMO itself.

ParameterRoute A: From Pentaerythritol (Two-Step)Route B: Via Tosyl DerivativesRoute C: Thermolysis of Cyclic Sulfite
Starting Material PentaerythritolPentaerythritolPentaerythritol Dichlorohydrin
Key Intermediates Pentaerythritol TrichlorohydrinTosylated Pentaerythritol DerivativesCyclic Sulfurous Acid Ester
Overall Yield ~57% (for intermediate)Not explicitly reported for BCMONot explicitly reported
Reagents Thionyl chloride, Pyridine, Sodium hydroxide (B78521)Tosyl chloride, Pyridine, BaseThionyl chloride, Onium salt catalyst
Reaction Conditions Step 1: 65-130°C; Step 2: Not specifiedNot explicitly detailed for BCMOHigh temperature (thermolysis)
Advantages Well-documented, readily available starting material.Potentially high yielding (61% for analogous BAMO).May offer a more direct route from the dichlorohydrin.
Disadvantages Multi-step process, use of corrosive reagents.Multi-step, requires preparation of tosyl derivatives.Lack of detailed public data, requires specific catalysts.
Purity of BCMO Requires purification by distillation.Purification method not detailed.Purification method not detailed.

Experimental Protocols

Route A: Synthesis from Pentaerythritol

This is the most established and detailed route for the synthesis of BCMO.

Step 1: Synthesis of Pentaerythritol Trichlorohydrin [1]

  • Materials:

    • Pentaerythritol (3.06 mol)

    • Pyridine (9.24 mol)

    • Thionyl chloride (9.53 mol)

  • Procedure:

    • In a 5-L four-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, charge pentaerythritol and pyridine.

    • Add thionyl chloride dropwise to the stirred slurry over 4-5 hours, maintaining the reaction temperature between 65-95°C.

    • After the addition is complete, heat the mixture to 120-130°C until the evolution of sulfur dioxide ceases.

    • Cool the reaction mixture slightly and add 2 L of cold water with stirring to precipitate the product.

    • Filter the crude product and wash with 2-3 L of water.

    • The dried crude product is a mixture of pentaerythritol tetrachloride and pentaerythritol trichlorohydrin. The reported yield of pentaerythritol trichlorohydrin is approximately 57%.[1]

Step 2: Cyclization to this compound [2]

  • Materials:

    • Pentaerythritol Trichlorohydrin

    • Sodium hydroxide

  • Procedure:

    • Pentaerythritol trichlorohydrin is treated with a non-organic base such as sodium hydroxide in solution to induce cyclization.[2]

    • Detailed reaction conditions such as solvent, temperature, and concentration are not specified in the readily available literature, but the reaction proceeds to form BCMO.

Purification:

The crude BCMO can be purified by vacuum distillation.[3] It is recommended to first wash the crude product with aqueous sodium bicarbonate or ferrous sulfate (B86663) to remove peroxides, followed by drying with anhydrous sodium sulfate before distillation.[3]

Alternative Synthesis Routes

Route B: Via Tosyl Derivatives

  • Pentaerythritol tosylation: Reaction of pentaerythritol with tosyl chloride.

  • Cyclization: The resulting tritosylpentaerythritol is cyclized to form 3,3-bis(tosylmethyl)oxetane.

  • Substitution: The tosyl groups are then substituted with chloride.

Route C: Thermolysis of Cyclic Sulfite

This method involves the thermolysis of the cyclic sulphurous acid ester of pentaerythritol dichlorohydrin in the presence of an onium salt catalyst (compounds of phosphorus, nitrogen, arsenic, or sulfur).[4] Inorganic acid-binding agents may also be added. Specific experimental conditions and yields for this process are not detailed in the available patent literature.

Visualizing the Synthesis Workflow

To better understand the primary synthesis pathway and the subsequent purification process, the following workflow diagrams have been generated.

G cluster_synthesis Route A: BCMO Synthesis Pentaerythritol Pentaerythritol Reagents1 Thionyl Chloride, Pyridine Pentaerythritol->Reagents1 Intermediate Pentaerythritol Trichlorohydrin Reagents1->Intermediate Reagents2 Sodium Hydroxide Intermediate->Reagents2 Crude_BCMO Crude BCMO Reagents2->Crude_BCMO

Caption: Synthesis of Crude BCMO from Pentaerythritol.

G cluster_purification BCMO Purification Workflow Crude_BCMO Crude BCMO Washing Aqueous Wash (NaHCO3 or FeSO4) Crude_BCMO->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Pure_BCMO Pure BCMO Distillation->Pure_BCMO

Caption: Purification process for this compound.

References

A Comparative Guide to Catalysts for 3,3-Bis(chloromethyl)oxetane (BCMO) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 3,3-bis(chloromethyl)oxetane (BCMO) is a critical process for the synthesis of poly(this compound), a precursor to energetic polymers like poly(bis(azidomethyl)oxetane) (PolyBAMO), which is under investigation as a propellant binder in rocket fuels. The selection of an appropriate catalyst is paramount to controlling the polymerization process and the final properties of the polymer. This guide provides a comparative analysis of common catalysts used for BCMO polymerization, supported by available experimental data.

Overview of BCMO Polymerization Catalysis

The polymerization of BCMO proceeds primarily through a cationic ring-opening mechanism. This process is initiated by electrophilic species that attack the oxygen atom of the oxetane (B1205548) ring, leading to ring cleavage and subsequent chain propagation. A variety of catalysts, predominantly Lewis acids and organometallic compounds, have been employed to initiate and control this polymerization.

Lewis Acid Catalysts

Lewis acids are the most extensively studied catalysts for BCMO polymerization. Their effectiveness is attributed to their ability to activate the oxetane monomer towards nucleophilic attack by another monomer unit or the growing polymer chain.

A study comparing various Friedel-Crafts catalysts revealed significant differences in their ability to polymerize BCMO. Molecular complex compounds of boron trifluoride (BF₃) , tin(IV) chloride (SnCl₄) , and aluminum bromide (AlBr₃) were found to be effective, producing amorphous polymers of considerably high molecular weight. In contrast, other Lewis acids such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), titanium(IV) chloride (TiCl₄), antimony(V) chloride (SbCl₅), antimony(III) fluoride (B91410) (SbF₃), and phosphorus(V) chloride (PCl₅) did not yield any polymeric products under the studied conditions.[1]

Performance Comparison of Effective Lewis Acid Catalysts

While comprehensive, directly comparative quantitative data is limited in the public domain, the following table summarizes the qualitative performance and provides context from related polymerizations to infer potential outcomes for BCMO.

Catalyst SystemPolymer CharacteristicsReported Observations & Inferences
Boron Trifluoride Etherate (BF₃·OEt₂) / Water High molecular weight.[1] Can achieve narrow molecular weight distributions (MWD) (M/Mn ≈ 1.2-1.4) in living cationic polymerizations of other monomers.[2]BF₃·OEt₂ is a widely used and effective catalyst for cationic ring-opening polymerization.[1] The presence of a co-catalyst, often trace amounts of water, is typically required to initiate the polymerization. The true catalyst is often a complex formed between the Lewis acid and the co-catalyst.
Tin(IV) Chloride (SnCl₄) High molecular weight.[1]SnCl₄ is another potent Lewis acid capable of initiating BCMO polymerization.[1] It is often used in combination with organic bases for other polymerization reactions.
Aluminum Bromide (AlBr₃) High molecular weight.[1]AlBr₃ has demonstrated effectiveness in producing high molecular weight poly(BCMO).[1] Aluminum halides are known to give high molecular weight oligomers in cationic polymerizations of other cyclic monomers.

Organometallic Catalysts

While less commonly cited specifically for BCMO polymerization in the readily available literature, organometallic compounds are a significant class of catalysts for various polymerization reactions, including ring-opening polymerizations. Their potential application in BCMO polymerization warrants consideration, particularly for achieving high control over the polymer architecture. For instance, organoaluminum-based catalyst systems have been explored for the copolymerization of oxetane and CO₂.

Experimental Protocols

A generalized experimental protocol for the cationic ring-opening polymerization of BCMO using a Lewis acid catalyst is outlined below. It is crucial to note that specific parameters should be optimized for each catalyst system.

General Procedure for BCMO Polymerization with a Lewis Acid Catalyst

Materials:

  • This compound (BCMO), purified by distillation.

  • Anhydrous solvent (e.g., dichloromethane, toluene).

  • Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, AlBr₃).

  • Initiator/Co-catalyst (e.g., deionized water).

  • Quenching agent (e.g., methanol).

  • Precipitating agent (e.g., methanol).

Procedure:

  • Reactor Setup: A dry, inert-atmosphere reaction vessel (e.g., a flask equipped with a magnetic stirrer and nitrogen inlet) is charged with the purified BCMO monomer and anhydrous solvent.

  • Initiation: The initiator/co-catalyst (e.g., a specific amount of water) is added to the monomer solution.

  • Catalyst Addition: The reaction mixture is cooled to the desired temperature (e.g., 0°C). The Lewis acid catalyst is then added dropwise to the stirred solution.

  • Polymerization: The reaction is allowed to proceed for a predetermined time, with temperature control maintained throughout.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol.

  • Purification: The resulting polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Characterization: The synthesized poly(BCMO) can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Logical Workflow for Catalyst Selection and Polymerization

The following diagram illustrates the decision-making process and experimental workflow for BCMO polymerization.

BCMO_Polymerization_Workflow cluster_selection Catalyst Selection cluster_synthesis Polymer Synthesis cluster_analysis Polymer Analysis Catalyst_Type Select Catalyst Type Lewis_Acid Lewis Acid (e.g., BF3, SnCl4, AlBr3) Catalyst_Type->Lewis_Acid Proven Efficacy Organometallic Organometallic (e.g., Organoaluminum) Catalyst_Type->Organometallic Potential for High Control Purification Purify Monomer (BCMO) Lewis_Acid->Purification Organometallic->Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Purification->Reaction_Setup Initiation Initiation (Add Co-catalyst) Reaction_Setup->Initiation Polymerization Polymerization (Add Catalyst) Initiation->Polymerization Termination Termination (Quench Reaction) Polymerization->Termination Isolation Polymer Isolation (Precipitation & Drying) Termination->Isolation Characterization Characterization Isolation->Characterization GPC GPC (Mn, Mw, PDI) Characterization->GPC NMR NMR (Structure) Characterization->NMR FTIR FTIR (Functional Groups) Characterization->FTIR

Caption: Workflow for BCMO polymerization from catalyst selection to polymer analysis.

Signaling Pathway for Cationic Ring-Opening Polymerization

The fundamental steps in the cationic ring-opening polymerization of BCMO initiated by a Lewis acid (LA) and a co-catalyst (e.g., H₂O) are depicted in the following signaling pathway diagram.

Cationic_ROP_Pathway Initiator_Complex Initiator Complex Formation [H(LA)OH]⁺ Initiation Initiation Initiator_Complex->Initiation Activated_Monomer Activated Monomer Initiation->Activated_Monomer Propagation Propagation Growing_Chain Propagating Polymer Chain Propagation->Growing_Chain Termination Termination Dormant_Chain Dormant Polymer Chain Termination->Dormant_Chain LA Lewis Acid (LA) LA->Initiator_Complex H2O Co-catalyst (H₂O) H2O->Initiator_Complex BCMO_Monomer BCMO Monomer BCMO_Monomer->Initiation Activated_Monomer->Propagation Growing_Chain->Propagation n(BCMO) Growing_Chain->Termination Counter-ion recombination

Caption: Key steps in the cationic ring-opening polymerization of BCMO.

Conclusion

The selection of a catalyst for BCMO polymerization is a critical step that dictates the feasibility and outcome of the synthesis. Lewis acids, particularly molecular complexes of BF₃, SnCl₄, and AlBr₃, have been demonstrated to be effective in producing high molecular weight poly(BCMO). For researchers aiming for precise control over the polymer's molecular weight and distribution, exploring living cationic polymerization techniques with these catalysts is a promising avenue. Further investigation into organometallic catalysts may also yield novel routes to well-defined BCMO-based polymers. The provided experimental framework and diagrams offer a foundational understanding for professionals in the field to design and execute BCMO polymerization experiments.

References

A Comparative Guide to the Thermal Analysis of Poly(3,3-bis(chloromethyl)oxetane) and Alternative Polyoxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal properties of poly(3,3-bis(chloromethyl)oxetane), commercially known as Penton, and its energetic derivative, poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)). Due to the limited recent literature on poly(BCMO) as it is no longer commercially produced, this guide leverages data on structurally related polyoxetanes to offer a valuable comparative framework for researchers exploring polymers for various applications.

Executive Summary

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal techniques for characterizing the thermal stability and phase behavior of polymers. This guide synthesizes available data on poly(BCMO) and compares it with poly(BAMO), a high-energy polymer synthesized from a BCMO precursor. Understanding these thermal properties is crucial for determining the processing parameters and application limits of these materials.

Data Presentation: Thermal Properties of Polyoxetanes

The following table summarizes the key thermal properties of poly(BCMO) and related polyoxetanes obtained from TGA and DSC analyses. It is important to note that specific recent data for poly(BCMO) is scarce.

PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)Decomposition Temp. (Td)
Poly(this compound) (Poly(BCMO)) Data not readily available~180 °C (highly crystalline)> 250 °C
Poly(3,3-bis(azidomethyl)oxetane) (Poly(BAMO)) -41 °C70 - 90 °COnset ~210 °C, Peak ~252-261 °C
Poly(3,3-dimethyloxetane) Data not readily availablePolymorphic, dependent on crystallization temperatureData not readily available

Experimental Protocols

Detailed methodologies are essential for reproducible thermal analysis. Below are typical experimental protocols for TGA and DSC analysis of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Methodology:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in an inert pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. Key parameters such as the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the final temperature are determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.

Methodology:

  • Sample Preparation: A small, uniform sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -80 °C) to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min). This scan reveals the initial thermal properties.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first to determine the glass transition temperature (Tg) and melting temperature (Tm) of the material with a controlled thermal history.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The Tg is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comparative thermal analysis of poly(BCMO) and its alternatives.

Thermal_Analysis_Workflow cluster_polymers Polymer Selection cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Poly_BCMO Poly(BCMO) TGA TGA Analysis Poly_BCMO->TGA DSC DSC Analysis Poly_BCMO->DSC Poly_BAMO Poly(BAMO) Poly_BAMO->TGA Poly_BAMO->DSC Other_Polyoxetanes Other Substituted Polyoxetanes Other_Polyoxetanes->TGA Other_Polyoxetanes->DSC TGA_Data Decomposition Profile (Td, % Residue) TGA->TGA_Data DSC_Data Phase Transitions (Tg, Tm, Tc) DSC->DSC_Data Comparison Comparative Analysis TGA_Data->Comparison DSC_Data->Comparison Conclusion Conclusion: Material Suitability Comparison->Conclusion Performance Evaluation

Caption: Workflow for comparative thermal analysis of polyoxetanes.

A Comparative Guide to the Mechanical Properties of Poly(3,3-Bis(chloromethyl)oxetane) and Alternative Engineering Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring high-performance polymers, understanding the mechanical characteristics of available materials is paramount. This guide provides a comparative analysis of the mechanical properties of polymers derived from 3,3-Bis(chloromethyl)oxetane, historically known as Penton, and prominent alternatives such as Polyether Ether Ketone (PEEK), Polytetrafluoroethylene (PTFE), and Polyoxymethylene (POM).

This guide presents a quantitative comparison with leading engineering thermoplastics to provide a frame of reference for the expected performance of oxetane-based polymers.

Comparison of Mechanical Properties

The following table summarizes the key mechanical properties of PEEK, PTFE, and POM. These materials are often considered in applications where high chemical and thermal resistance are required, making them suitable alternatives to Poly(BCMO).

PropertyPEEK (Polyether Ether Ketone)PTFE (Polytetrafluoroethylene)POM (Polyoxymethylene/Acetal)
Tensile Strength (MPa) 90 - 103[3][4]10 - 4355 - 80[5]
Young's Modulus (GPa) 3.6[3]0.4 - 1.82.5 - 3.4[6]
Elongation at Break (%) 30 - 150[4]50 - 65015 - 45[6]

Experimental Protocols

The mechanical properties presented in this guide are typically determined using standardized testing methods to ensure consistency and comparability of data. The primary standard for testing the tensile properties of plastics is ASTM D638.

ASTM D638: Standard Test Method for Tensile Properties of Plastics

This method is used to determine the tensile properties of unreinforced and reinforced plastics.[7][8][9][10]

Specimen Preparation: Test specimens are typically dumbbell-shaped and can be prepared by injection molding, machining, or die-cutting from sheets or plates.[10]

Procedure:

  • The dimensions of the test specimen are measured.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied to the specimen at a constant crosshead speed until it fractures.

  • The force and elongation are continuously monitored and recorded.

Key Properties Measured:

  • Tensile Strength: The maximum stress a material can withstand before breaking.[9]

  • Young's Modulus (Tensile Modulus): A measure of the material's stiffness.[9]

  • Elongation at Break: The percentage increase in length that a material undergoes before fracturing.[9]

For thin films and sheets (less than 1 mm thick), the preferred method is ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting .[1][11] This method is crucial for materials used in applications like packaging and liners.[12][13]

Logical Workflow for Polymer Selection

The selection of an appropriate polymer for a specific application involves a systematic evaluation of its properties against the performance requirements. The following diagram illustrates a logical workflow for this process.

Polymer_Selection_Workflow cluster_requirements Define Application Requirements cluster_screening Material Screening cluster_evaluation Comparative Evaluation cluster_testing Prototyping and Testing cluster_selection Final Selection Requirements Mechanical, Thermal, and Chemical Resistance Needs BCMO Poly(BCMO) (Qualitative Assessment) Requirements->BCMO Alternatives Alternative Polymers (PEEK, PTFE, POM) (Quantitative Data) Requirements->Alternatives Comparison Compare Properties vs. Requirements BCMO->Comparison Alternatives->Comparison Comparison->Requirements Does Not Meet Requirements Prototype Prototype Development Comparison->Prototype Meets Requirements Testing Performance Testing (e.g., ASTM D638) Prototype->Testing Testing->Comparison Fails Selection Final Polymer Selection Testing->Selection Passes

Caption: Workflow for selecting a high-performance polymer.

Signaling Pathway for Mechanical Stress Response

The mechanical failure of a polymer under tensile stress can be conceptualized as a signaling pathway. The following diagram illustrates this process from the application of a load to the eventual fracture of the material.

Mechanical_Stress_Pathway Load Applied Tensile Load Stress Internal Stress Generation Load->Stress Strain Elastic and Plastic Deformation Stress->Strain Necking Localized Necking (for ductile polymers) Strain->Necking Fracture Material Fracture Necking->Fracture

Caption: Pathway of mechanical stress leading to polymer failure.

References

A Comparative Guide to the Polymerization Kinetics of 3,3-Bis(chloromethyl)oxetane (BCMO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the polymerization kinetics of 3,3-bis(chloromethyl)oxetane (BCMO), a key monomer in the synthesis of various functional polymers, including the energetic polymer poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)). Understanding the kinetic parameters of BCMO polymerization is crucial for controlling the molecular weight, architecture, and properties of the resulting polymers, which is of significant interest in materials science and drug delivery applications.

Overview of BCMO Polymerization

The polymerization of BCMO typically proceeds via a cationic ring-opening polymerization (CROP) mechanism. This process involves the opening of the strained four-membered oxetane (B1205548) ring by a cationic initiator, followed by the sequential addition of monomer units to the propagating cationic chain end. The kinetics of this polymerization can be influenced by several factors, including the choice of initiator, temperature, solvent, and monomer concentration.

Key Kinetic Parameters from Literature

While comprehensive kinetic data for BCMO polymerization is not extensively available in publicly accessible literature, some key findings provide insights into the reaction dynamics.

A foundational study on the cationic polymerization of BCMO identified the rate-determining step as the ring-opening of the tertiary oxonium ion.[1] This study reported initial conversion data, noting that 40% of the BCMO monomer was consumed within the first 5 minutes of the reaction. After 100 hours, the reaction mixture consisted of 75.4% polymer, 8.2% unreacted monomer, and 16.4% stable tertiary oxonium ions.[1] This indicates a relatively fast initial polymerization rate that slows down as the reaction progresses, possibly due to the stability of the propagating species.

Table 1: Summary of Reported Kinetic Data for BCMO Polymerization

Initiator/Catalyst SystemTemperature (°C)SolventKey Kinetic FindingsReference
Not SpecifiedNot SpecifiedNot Specified- Rate-determining step: Ring-opening of the tertiary oxonium ion.- 40% monomer conversion in the first 5 minutes.- After 100 hours: 75.4% polymer, 8.2% monomer, 16.4% tertiary oxonium ion.[1]

Note: The available literature lacks detailed quantitative data such as rate constants (k) and activation energies (Ea) for the polymerization of BCMO under various conditions. The data presented here is based on the limited information accessible.

Experimental Protocols for Studying BCMO Polymerization Kinetics

To obtain comparative kinetic data, a well-defined experimental protocol is essential. The following outlines a general methodology for monitoring the polymerization of BCMO.

1. Materials:

  • This compound (BCMO) monomer (purified by distillation)

  • Initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂), a photoacid generator)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Quenching agent (e.g., methanol, ammonia (B1221849) solution in methanol)

2. Polymerization Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with the purified BCMO monomer and anhydrous solvent.

  • The solution is brought to the desired reaction temperature.

  • The initiator is added to the solution to start the polymerization.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

3. Kinetic Analysis: The progress of the polymerization can be monitored using various analytical techniques:

  • Gravimetry: The polymer is precipitated from the withdrawn aliquots by adding a non-solvent (e.g., methanol). The precipitated polymer is then dried and weighed to determine the monomer conversion over time.

  • Spectroscopy (NMR or FTIR): The disappearance of the monomer peak or the appearance of a characteristic polymer peak in the ¹H NMR or FTIR spectrum of the reaction mixture can be monitored over time to calculate the conversion.

  • Dilatometry: The volume contraction that occurs during the ring-opening polymerization can be measured to follow the reaction kinetics.

From the conversion-time data, the rate of polymerization can be determined. By conducting experiments at different initiator and monomer concentrations, the reaction orders with respect to these components can be established. Furthermore, by performing the polymerization at various temperatures, the activation energy of the polymerization can be calculated using the Arrhenius equation.

Experimental Workflow for BCMO Polymerization Kinetic Study

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Kinetic Analysis Monomer_Purification BCMO Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Prep Initiator Preparation Initiation Initiation Initiator_Prep->Initiation Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Reaction_Setup->Initiation Propagation Propagation (Aliquots Taken) Initiation->Propagation Quenching Quenching Propagation->Quenching Conversion_Analysis Monomer Conversion (Gravimetry, NMR, etc.) Quenching->Conversion_Analysis Data_Processing Data Processing (Rate Determination) Conversion_Analysis->Data_Processing Kinetic_Parameters Kinetic Parameters (k, Ea) Data_Processing->Kinetic_Parameters

Caption: Experimental workflow for studying BCMO polymerization kinetics.

Cationic Ring-Opening Polymerization (CROP) Signaling Pathway

The CROP of BCMO is initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to the formation of a tertiary oxonium ion. This is followed by the ring-opening step, which generates a carbocationic active center. The propagation then proceeds by the nucleophilic attack of the monomer on this active center.

G Initiator Cationic Initiator (I+) Monomer BCMO Monomer Initiator->Monomer Initiation Oxonium_Ion Tertiary Oxonium Ion Monomer->Oxonium_Ion Formation Propagating_Chain Propagating Polymer Chain Monomer->Propagating_Chain Active_Center Carbocationic Active Center Oxonium_Ion->Active_Center Ring-Opening (Rate-Determining) Active_Center->Monomer Propagation Polymer Poly(BCMO) Propagating_Chain->Polymer

Caption: CROP mechanism for BCMO polymerization.

References

Safety Operating Guide

Proper Disposal of 3,3-Bis(chloromethyl)oxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of 3,3-Bis(chloromethyl)oxetane (BCMO), a known hazardous chemical. Adherence to these procedural guidelines is critical for minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, exhibiting oral toxicity.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to avoid exposure.

Hazard Identification and Personal Protective Equipment
Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)[1]Eye/Face Protection: Chemical safety goggles or a face shield.
Skin IrritantHand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
Eye IrritantBody Protection: Laboratory coat.
Respiratory IrritantRespiratory Protection: Use in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through high-temperature incineration by a licensed hazardous waste disposal company. Landfill or direct burial of this compound is not a suitable or environmentally responsible disposal method.

Waste Segregation and Collection:
  • Do not mix this compound waste with other waste streams, particularly non-hazardous waste.

  • Collect all BCMO waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

Waste Container Selection and Labeling:
  • Use a non-reactive and sealable container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle, that is compatible with chlorinated organic compounds.

  • The container must be in good condition, with a secure, leak-proof cap.

  • Label the container clearly and accurately with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 78-71-7

    • The appropriate EPA Hazardous Waste Code. While a specific code for BCMO is not explicitly listed, a common code for chlorinated hydrocarbons from non-specific sources is F002 .

    • The hazard characteristics (e.g., "Toxic").

    • The date of waste accumulation.

Temporary On-Site Storage:
  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area must be cool, dry, well-ventilated, and away from sources of ignition or direct sunlight.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Arrange for Professional Disposal:
  • Contact a licensed environmental disposal company to arrange for the collection and transportation of the hazardous waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

  • Maintain all records of waste disposal as required by local, state, and federal regulations.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate procedures:

  • Spill:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated, if safe to do so.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for disposal as hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials as hazardous waste.

  • Exposure:

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 On-Site Waste Handling cluster_1 Professional Disposal cluster_2 Emergency Procedures A Generate BCMO Waste B Segregate from other waste streams A->B C Select compatible, sealable container B->C D Label container as 'Hazardous Waste' with chemical name, CAS#, and EPA code C->D E Store in designated cool, dry, ventilated area with secondary containment D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Provide SDS and waste information F->G H Schedule waste pickup G->H I High-Temperature Incineration H->I J Spill or Exposure Occurs K Follow Immediate Safety Protocols (Evacuate, Ventilate, Decontaminate) J->K M Seek Medical Attention for exposure J->M L Collect spill residue as hazardous waste K->L

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3,3-Bis(chloromethyl)oxetane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3,3-Bis(chloromethyl)oxetane (BCMO), a chlorinated ether recognized as an extremely hazardous substance.[1] Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 78-71-7
Molecular Formula C₅H₈Cl₂O
Molecular Weight 155.02 g/mol
Appearance Solid
Boiling Point 198 °C
Density 1.29 g/mL at 25 °C
Storage Store in a ventilated, cool, and dry place.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance with the following GHS classifications and hazard statements. It is poisonous by ingestion and inhalation and can emit toxic chlorine fumes upon decomposition by heating.[2][3]

GHS PictogramSignal WordHazard ClassificationsHazard Statements
GHS07Warning Acute Toxicity 4 (Oral)H302: Harmful if swallowed[1]
GHS06Danger (Not explicitly stated in snippets but implied by toxicity)H315: Causes skin irritation, H319: Causes serious eye irritation, H330: Fatal if inhaled, H335: May cause respiratory irritation[1]

Long-term exposure may lead to allergic hypersensitivity dermatitis or asthma.[4] It is also reported to potentially cause kidney damage, lacrimation, and somnolence if consumed.[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to ensure comprehensive protection when handling this compound.

Body PartRequired PPE
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use and disposed of after contact.[5][6]
Eyes/Face Tightly fitting safety goggles with side-shields. A full-face shield should be worn over safety goggles when there is a risk of splashing or a highly exothermic reaction.[5][6][7]
Body A flame-resistant lab coat worn over cotton-based clothing. The lab coat should be fully buttoned to cover as much skin as possible. For larger quantities or increased risk, impervious clothing is required.[5][6]
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation occurs, a full-face respirator is necessary.[5] For emergencies, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is recommended.[2]
Feet Closed-toe, closed-heel shoes that cover the entire foot are required.[6]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an emergency eyewash station and safety shower are accessible and functional.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Remove all sources of ignition from the work area.[5]

2. Handling Procedure:

  • Don all required PPE as outlined in the table above.

  • Handle the chemical within the fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent ignition.[5]

  • Keep the container closed when not in use.

3. Post-Handling:

  • Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Decontaminate all work surfaces and equipment.

  • Properly store or dispose of the chemical and any contaminated materials.

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Get medical help.[5] Rinse mouth.[5] Do not induce vomiting. Ingestion may lead to a sudden onset of seizures or loss of consciousness.[4]
Inhalation Move the victim to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.[8]
Eye Contact Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Continue rinsing. Seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all contaminated materials, including gloves, disposable lab coats, and any absorbent materials used for spills, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations for halogenated organic compounds.[5] Do not dispose of it down the drain or in regular trash.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Protocol prep_ppe Don Required PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng prep_area Secure Work Area (No Ignition Sources) prep_eng->prep_area handle_chem Handle in Fume Hood prep_area->handle_chem avoid_dust Avoid Dust/Aerosol Formation handle_chem->avoid_dust use_tools Use Non-Sparking Tools avoid_dust->use_tools decontaminate Decontaminate Surfaces use_tools->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste dispose_waste Dispose via Approved Facility collect_waste->dispose_waste exposure Exposure Event first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.